molecular formula C10H8BrNO2 B3037619 5-bromo-4-methyl-1H-indole-2-carboxylic acid CAS No. 50536-58-8

5-bromo-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B3037619
CAS No.: 50536-58-8
M. Wt: 254.08 g/mol
InChI Key: TXEKYQYWSFKBJD-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEKYQYWSFKBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50536-58-8
Record name 5-bromo-4-methyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules. Its substituted indole framework is a privileged scaffold found in numerous therapeutic agents. This guide provides a comprehensive overview of the prevalent synthetic strategies for this target molecule, focusing on the underlying chemical principles, detailed reaction mechanisms, and practical, field-proven experimental protocols. We will explore established methodologies such as the Fischer and Reissert indole syntheses, culminating in the final hydrolysis to yield the desired carboxylic acid. This document is structured to provide researchers with both the theoretical foundation and the practical steps necessary for the successful synthesis and characterization of this valuable compound.

Strategic Analysis of the Synthesis

The synthesis of a substituted indole such as this compound hinges on the effective construction of the core bicyclic indole ring system with the desired substituents in the correct positions. A retrosynthetic analysis reveals that the most logical approach involves forming the indole ring first, typically yielding an ester at the C2 position, which is then hydrolyzed in a final step to the target carboxylic acid.

Retrosynthesis Target This compound Ester Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate Target->Ester Hydrolysis Fischer_SMs Starting Materials (Fischer): (4-bromo-3-methylphenyl)hydrazine Ethyl Pyruvate Ester->Fischer_SMs Fischer Indole Synthesis Reissert_SMs Starting Materials (Reissert): 2-Bromo-1-methyl-3-nitrobenzene Diethyl Oxalate Ester->Reissert_SMs Reissert Indole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Two classical and robust methods, the Fischer indole synthesis and the Reissert indole synthesis, are primarily considered for constructing the ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate intermediate.

Synthetic Strategy I: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most common and versatile method for preparing indoles.[1] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone that can form an enamine.[1]

Mechanism and Rationale

The reaction proceeds through a series of well-established steps. The choice of starting materials is critical: (4-bromo-3-methylphenyl)hydrazine provides the benzene ring portion of the indole with the correct C4-methyl and C5-bromo substitution, while ethyl pyruvate provides the atoms necessary to form the pyrrole ring, conveniently installing an ethyl carboxylate group at the C2 position.

The key mechanistic events are:

  • Hydrazone Formation: The phenylhydrazine reacts with the ketone of ethyl pyruvate to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the core bond-forming step that establishes the C-C bond for the new ring.[1]

  • Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon to form a five-membered ring aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis results in the formation of the stable, aromatic indole ring.[1]

Fischer_Mechanism cluster_0 Fischer Indole Synthesis Workflow Start Phenylhydrazine + Ethyl Pyruvate Hydrazone Phenylhydrazone Start->Hydrazone Condensation Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+ catalyst Diimine Diimine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Intramolecular Cyclization Indole_Ester Indole Ester Product Aminal->Indole_Ester -NH3, Aromatization

Caption: Key stages of the Fischer indole synthesis mechanism.

Causality Behind Experimental Choices:

  • Acid Catalyst: Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, PPA) are essential to protonate the hydrazone, which facilitates both the tautomerization and the subsequent[1][1]-sigmatropic rearrangement.[1] Polyphosphoric acid (PPA) is particularly effective as it serves as both the catalyst and a dehydrating solvent.[2]

  • Temperature: The reaction typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and drive the elimination of ammonia.[3]

Synthetic Strategy II: The Reissert Indole Synthesis

The Reissert synthesis provides an alternative pathway, starting from an ortho-nitrotoluene derivative. This method is particularly useful when the corresponding phenylhydrazine for a Fischer synthesis is unstable or difficult to access.

Mechanism and Rationale

This synthesis is a two-stage process:

  • Condensation: A substituted o-nitrotoluene (in this case, 2-bromo-1-methyl-3-nitrobenzene) is treated with a strong base, such as potassium ethoxide, to deprotonate the methyl group. The resulting carbanion then acts as a nucleophile, attacking diethyl oxalate in a Claisen condensation to form an ethyl o-nitrophenylpyruvate.[4][5] Potassium ethoxide is often favored over sodium ethoxide as it can lead to better yields.[5]

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine. Common reducing agents include zinc in acetic acid or iron powder in acetic acid.[4][6] The newly formed amino group immediately undergoes a spontaneous intramolecular condensation with the adjacent ketone, cyclizing to form the indole ring.

Reissert_Workflow cluster_1 Reissert Indole Synthesis Workflow Start_Reissert Substituted o-Nitrotoluene Condensation Condensation Start_Reissert->Condensation + Diethyl Oxalate, Base Pyruvate o-Nitrophenylpyruvate Ester Condensation->Pyruvate Reduction Reductive Cyclization Pyruvate->Reduction e.g., Zn/AcOH Indole_Ester_R Indole Ester Product Reduction->Indole_Ester_R

Caption: The two-stage process of the Reissert indole synthesis.

Causality Behind Experimental Choices:

  • Strong Base: A potent base like potassium ethoxide is required to generate a sufficient concentration of the carbanion from the relatively weakly acidic methyl group of the nitrotoluene for the initial condensation.[6]

  • Reducing Agent: The choice of reducing agent is key. Mild reducing conditions are needed to selectively reduce the nitro group without affecting the pyruvate's keto and ester functionalities. Zinc in acetic acid is a classic and effective choice for this transformation.[4]

Final Step: Saponification of the Indole-2-Carboxylate

Both the Fischer and Reissert syntheses, when using pyruvate esters, yield the ethyl or methyl ester of the target acid. The final step is a straightforward ester hydrolysis, most commonly achieved via saponification.

Mechanism: The ester is heated with a strong base, like sodium hydroxide (NaOH), in a mixed solvent system such as methanol/water.[7] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is an irreversible process because the resulting carboxylic acid is immediately deprotonated by the excess base to form a resonance-stabilized carboxylate salt.[8] A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the final this compound product.[7][9]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate (via Fischer Synthesis)

This protocol is a representative procedure based on established Fischer indole synthesis methods.[2]

Materials:

  • (4-bromo-3-methylphenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • A mixture of (4-bromo-3-methylphenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) is added portion-wise to polyphosphoric acid (10-15 wt eq) with mechanical stirring.

  • The reaction vessel is heated to 120 °C and maintained for 30-60 minutes, with reaction progress monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the mixture is allowed to cool to approximately 80 °C and is then carefully poured into a beaker containing a vigorously stirred mixture of ice and water.

  • The resulting slurry is neutralized by the slow addition of saturated aqueous sodium bicarbonate until the pH reaches ~7-8.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with water and then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate.

Protocol 2: Synthesis of this compound (via Hydrolysis)

This protocol is adapted from established procedures for the hydrolysis of similar indole esters.[7][10]

Materials:

  • Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate

  • Methanol (or Ethanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • 10% Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of methanol (or ethanol) and water.

  • Add NaOH (2.0-3.0 eq) to the solution and heat the mixture to reflux.

  • Maintain reflux for 30-60 minutes, monitoring the disappearance of the starting material by TLC.[7]

  • After the reaction is complete, cool the solution to room temperature and then further in an ice bath to ~40 °C or below.[7]

  • Slowly add 10% HCl with vigorous stirring to adjust the pH to 3-4. A precipitate will form.[7]

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the resulting solid under vacuum to yield the final this compound. An expected yield for this type of hydrolysis is typically high, often around 90%.[7]

Product Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₈BrNO₂ [11]
Molecular Weight 254.08 g/mol [11]
Appearance Off-white to light yellow solid/powder [10]
Storage Temperature -20°C, protect from light [12]
SMILES CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br [11]

| InChIKey | TXEKYQYWSFKBJD-UHFFFAOYSA-N |[11] |

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring, the C-H of the indole, the N-H proton (which may be broad), and the methyl protons will be observable with characteristic chemical shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet far downfield.

  • ¹³C NMR: Signals corresponding to the ten unique carbon atoms in the molecule will be present, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid, a C=O stretch, and N-H stretching frequencies.

Safety and Handling

Substituted bromoindoles should be handled with care. 5-Bromo-1H-indole-2-carboxylic acid and its precursors are classified as irritants, potentially causing skin, eye, and respiratory system irritation.[10]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, with a recommended temperature of -20°C.

References

  • Reissert indole synthesis - Wikipedia. [Link]

  • Reissert indole synthesis - chemeurope.com. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • (PDF) Reissert Indole Synthesis - ResearchGate. [Link]

  • Reissert Indole Synthesis - Cambridge University Press. [Link]

  • 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem. [Link]

  • Reissert-Indole-Synthesis.pdf - ResearchGate. [Link]

  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents - De Gruyter. [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

  • This compound (C10H8BrNO2) - PubChem. [Link]

  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate. [Link]

  • Photoredox Fischer Indole Synthesis - Thieme Chemistry. [Link]

  • Methyl 5-bromo-4-methyl-1h-indole-2-carboxylate (C11H10BrNO2) - PubChem. [Link]

  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. [Link]

Sources

A Technical Guide to 5-bromo-4-methyl-1H-indole-2-carboxylic Acid: A Versatile Scaffold in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. Among the vast array of substituted indoles, 5-bromo-4-methyl-1H-indole-2-carboxylic acid (CAS No: 50536-58-8) emerges as a compound of significant interest for synthetic chemists and drug discovery scientists.[1] Its unique substitution pattern, featuring a bromine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position, offers a versatile platform for the construction of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, serving as a technical resource for researchers in the field.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related compounds, we can infer its key physicochemical properties. It is expected to be a solid at room temperature, likely appearing as a white to off-white or yellowish powder.[2]

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂[3][4]
Molecular Weight 254.08 g/mol [3][4]
CAS Number 50536-58-8[3][4]
Predicted XlogP 3.0[5]
Predicted Melting Point Data not available; expected to be high, similar to related compounds like 4-bromo-7-methylindole-2-carboxylic acid (196-198°C).
Predicted Boiling Point Data not available.
Solubility Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6]
Predicted pKa Data not available; the carboxylic acid proton is expected to be acidic.

Note: Much of the available data is predicted. Experimental validation is required for definitive characterization.

Synthesis and Spectroscopic Characterization

A potential synthetic pathway could involve the reaction of a suitably substituted phenylhydrazine (e.g., (4-bromo-3-methylphenyl)hydrazine) with pyruvic acid, followed by cyclization under acidic conditions.

Synthesis_Pathway SubstitutedHydrazine (4-bromo-3-methylphenyl)hydrazine Intermediate Hydrazone Intermediate SubstitutedHydrazine->Intermediate Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Target This compound Intermediate->Target Fischer Indole Synthesis (Acid catalyst, Heat)

Caption: Plausible synthetic route to this compound.

Spectroscopic data for this compound is not currently available in public databases. For definitive structural confirmation, the following spectral analyses would be required:

  • ¹H NMR: Would show characteristic signals for the aromatic protons on the indole ring, the methyl protons, the N-H proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the methyl carbon.

  • FTIR: Would display characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, the C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: Would provide the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key diagnostic feature.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the indole ring, the carboxylic acid group, and the bromo and methyl substituents.

Reactions of the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution . The preferred site of substitution is typically the C3 position. However, the presence of the carboxylic acid group at C2 may influence the regioselectivity of such reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Coupling with amines using standard peptide coupling reagents to yield amides.

  • Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Reactions Involving the Bromo Substituent

The bromine atom at the 5-position can participate in various cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold.

Reactivity_Diagram cluster_0 Indole Ring Reactivity cluster_1 Carboxylic Acid Reactivity cluster_2 Bromo Group Reactivity Start This compound Indole Ring Carboxylic Acid Bromo Group Electrophilic Electrophilic Substitution (e.g., at C3) Start->Electrophilic Esterification Esterification Start->Esterification Amidation Amide Formation Start->Amidation Reduction Reduction to Alcohol Start->Reduction CrossCoupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->CrossCoupling

Caption: Key reactive sites of this compound.

Potential Applications

While specific biological activities of this compound are not yet extensively documented, the broader class of 5-bromoindole derivatives has shown significant promise in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the potential of 5-bromoindole derivatives as potent anticancer agents.[7] Derivatives of the related 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of key signaling pathways in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][8] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] Given these findings, this compound represents a valuable starting point for the development of novel kinase inhibitors.

Other Therapeutic Areas

The indole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and neuroprotective effects.[1][7] The unique substitution pattern of this compound makes it an attractive candidate for exploration in these and other therapeutic areas.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a fascinating and versatile molecule with significant potential for applications in medicinal chemistry and materials science. While a comprehensive experimental characterization of this specific compound is still needed, its structural features suggest a rich and diverse reactivity that can be exploited for the synthesis of novel and complex molecules. As research into substituted indoles continues to expand, this compound is poised to become an increasingly valuable tool for scientists and researchers working at the forefront of chemical innovation.

References

Sources

An In-Depth Technical Guide to 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 50536-58-8

Abstract

This technical guide provides a comprehensive overview of 5-bromo-4-methyl-1H-indole-2-carboxylic acid, a halogenated and methylated indole derivative of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals. This guide covers the compound's physicochemical properties, a detailed, plausible synthetic route based on the Fischer indole synthesis, methods for characterization, and a discussion of its potential biological activities and therapeutic applications, particularly in oncology. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. The insights provided herein are grounded in the well-established importance of the indole scaffold as a "privileged structure" in pharmacology and aim to facilitate further investigation into this promising molecule.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique aromatic and heterocyclic properties allow it to mimic the structure of peptides and interact with a wide array of biological targets, including enzymes and receptors.[2] The versatility of the indole scaffold is further enhanced by the ability to introduce various substituents, which can modulate its physicochemical properties and biological activity.

The subject of this guide, this compound, features three key functionalizations on the indole core:

  • A Carboxylic Acid at the 2-position: This group can act as a hydrogen bond donor and acceptor, and a key site for further chemical modification to create esters, amides, and other derivatives.

  • A Bromo Group at the 5-position: Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell membrane permeability.

  • A Methyl Group at the 4-position: This small alkyl group can influence the molecule's conformation and interaction with target proteins, potentially enhancing selectivity or potency.

Given the established anticancer, antimicrobial, and antiviral activities of many 5-bromoindole derivatives, this compound represents a molecule of high interest for the development of novel therapeutics.[3] This guide will provide a detailed technical overview to support these research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are based on chemical database entries and computational predictions.[4][5]

PropertyValueSource
CAS Number 50536-58-8[4]
Molecular Formula C₁₀H₈BrNO₂[4]
Molecular Weight 254.08 g/mol [4]
Appearance Expected to be a solid-
SMILES CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br[4]
InChI InChI=1S/C10H8BrNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14)[5]
Storage Inert atmosphere, Room Temperature[4]

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not widely published, a highly plausible and efficient route can be designed based on the classic Fischer indole synthesis .[6][7] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[8] The proposed synthesis proceeds in three main stages: preparation of the necessary phenylhydrazine, the Fischer indole cyclization to form the ethyl ester, and subsequent hydrolysis to the final carboxylic acid.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Hydrolysis A 4-Bromo-3-methylaniline B 4-Bromo-3-methylphenylhydrazine A->B 1. NaNO2, HCl 2. SnCl2 D Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate B->D Acid Catalyst (e.g., PPA, H2SO4) C Ethyl Pyruvate C->D E 5-bromo-4-methyl-1H- indole-2-carboxylic acid D->E 1. NaOH or KOH, EtOH/H2O 2. HCl (acidification)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol outlines the diazotization of 4-bromo-3-methylaniline followed by reduction to the corresponding hydrazine.

Materials:

  • 4-Bromo-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride (SnCl₂)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

Procedure:

  • Dissolve 4-bromo-3-methylaniline in concentrated HCl and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of SnCl₂ in concentrated HCl.

  • Slowly add the diazonium salt solution to the SnCl₂ solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture in an ice bath and basify by the slow addition of concentrated NaOH solution until the tin salts redissolve.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylphenylhydrazine.

This protocol describes the acid-catalyzed cyclization of the synthesized hydrazine with ethyl pyruvate.[6][7]

Materials:

  • 4-Bromo-3-methylphenylhydrazine

  • Ethyl Pyruvate

  • Ethanol

  • Acid catalyst (e.g., Polyphosphoric acid (PPA) or Sulfuric acid in ethanol)

Procedure:

  • Dissolve 4-bromo-3-methylphenylhydrazine and a molar equivalent of ethyl pyruvate in ethanol.

  • Slowly add the acid catalyst while stirring. The reaction may be heated to reflux to ensure completion.[8]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate by recrystallization from a suitable solvent (e.g., ethanol).

This protocol details the final hydrolysis of the ethyl ester to the target carboxylic acid.[9]

Materials:

  • Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of NaOH or KOH.

  • Heat the mixture to reflux and stir for 1-2 hours, or until TLC indicates the disappearance of the starting material.[9]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with HCl, which will precipitate the carboxylic acid.[9]

  • Filter the solid product, wash thoroughly with cold water, and dry to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the positions of the bromo and methyl substituents on the indole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H and O-H stretching of the indole and carboxylic acid, as well as the C=O stretch of the carboxylic acid.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Potential Biological Activities and Applications in Drug Discovery

While direct experimental data for this compound is limited, the extensive research on its close analogue, 5-bromo-1H-indole-2-carboxylic acid, provides a strong basis for inferring its potential therapeutic applications. The indole scaffold is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities.[2]

Anticancer Potential

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been extensively investigated as potent anticancer agents.[3] The primary mechanism of action for many of these derivatives is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.

  • VEGFR-2 and EGFR Inhibition: Many 5-bromoindole derivatives have been synthesized and shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. It is highly probable that derivatives of this compound could also exhibit similar inhibitory activities.

Kinase_Inhibition_Pathway 5-bromo-4-methyl-1H-indole-2-carboxylic_acid_Derivative 5-bromo-4-methyl-1H-indole-2-carboxylic_acid_Derivative VEGFR-2 / EGFR VEGFR-2 / EGFR 5-bromo-4-methyl-1H-indole-2-carboxylic_acid_Derivative->VEGFR-2 / EGFR Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR-2 / EGFR->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Cell Proliferation\nAngiogenesis Cell Proliferation Angiogenesis Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Cell Proliferation\nAngiogenesis Tumor Growth Tumor Growth Cell Proliferation\nAngiogenesis->Tumor Growth

Caption: Postulated mechanism of anticancer activity via kinase inhibition.

Other Potential Therapeutic Applications

Based on the activities of related indole compounds, this compound could serve as a scaffold for developing agents for other diseases:

  • Antimicrobial Agents: The indole nucleus is present in many compounds with antibacterial and antifungal properties.[12][13]

  • Inhibitors of Other Enzymes: The unmethylated analogue is a building block for inhibitors of matrix metalloproteinase-13 (MMP-13), indoleamine 2,3-dioxygenase (IDO), and Factor Xa, suggesting a broad range of potential enzymatic targets.[5][14]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a promising, yet underexplored, molecule in the vast landscape of indole chemistry. Its structural features suggest a high potential for biological activity, particularly in the realm of oncology. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, drawing upon the wealth of knowledge available for structurally related compounds. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this and other substituted indole derivatives.

References

An In-Depth Technical Guide to the Formation of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-bromo-4-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest to researchers and professionals in drug development. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The specific substitution pattern of this target molecule offers a unique electronic and steric profile for potential therapeutic applications. This document will delve into the mechanistic intricacies of its formation, providing a robust theoretical framework alongside actionable experimental protocols.

Strategic Approaches to the Synthesis of Substituted Indoles

The construction of the indole nucleus is a well-established field in organic chemistry, with several named reactions offering diverse routes to this heterocyclic system. For the synthesis of this compound, the most direct and widely applicable method is the Fischer Indole Synthesis . Alternative methods, such as the Reissert and Bartoli syntheses, are also plausible and will be discussed in the context of their applicability to this specific target.

The Fischer Indole Synthesis: A Primary Synthetic Route

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[2][3] This method is particularly well-suited for the synthesis of this compound.

Mechanistic Deep Dive

The reaction proceeds through a series of well-defined steps, each influenced by the nature of the substituents on the phenylhydrazine ring.

  • Hydrazone Formation: The synthesis commences with the condensation of (4-bromo-3-methylphenyl)hydrazine with pyruvic acid (or its ester, ethyl pyruvate) to form the corresponding phenylhydrazone. This is a standard imine formation reaction, typically carried out in a protic solvent like ethanol.

  • Tautomerization to the Ene-hydrazine: Under acidic catalysis, the phenylhydrazone undergoes tautomerization to the more reactive ene-hydrazine intermediate. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or p-toluenesulfonic acid to Lewis acids such as zinc chloride.[2] For substrates with electron-withdrawing groups, stronger acids may be required to facilitate this step.

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step of the Fischer synthesis. The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the N-N bond. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[2]

  • Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto one of the imine carbons to form a five-membered ring.

  • Elimination of Ammonia and Aromatization: The final steps involve the elimination of ammonia from the cyclic aminal intermediate, followed by deprotonation to yield the thermodynamically stable aromatic indole ring.

The presence of the electron-withdrawing bromine atom at the 5-position and the electron-donating methyl group at the 4-position of the phenylhydrazine will influence the reactivity and regioselectivity of the cyclization. The methyl group can enhance the electron density of the aromatic ring, potentially facilitating the[4][4]-sigmatropic rearrangement. Conversely, the bromine atom deactivates the ring, which might necessitate more forcing reaction conditions.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of structurally similar indole-2-carboxylic acids, such as the one described in Chinese patent CN100387577C for the synthesis of 4-bromo-7-methylindole-2-carboxylic acid.[5]

Part A: Synthesis of (4-bromo-3-methylphenyl)hydrazine hydrochloride

This starting material can be prepared from commercially available 4-bromo-3-methylaniline.

  • Step 1: Diazotization. 4-bromo-3-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

  • Step 2: Reduction. The resulting diazonium salt solution is then added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. The resulting precipitate of the hydrazine hydrochloride is filtered, washed with a cold solvent, and dried.

Part B: Synthesis of this compound

  • Step 1: Hydrazone Formation. (4-bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) is suspended in ethanol. Ethyl pyruvate (1.1 eq) is added, and the mixture is stirred at room temperature. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. To the hydrazone mixture, a suitable acid catalyst is added. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. The reaction mixture is then heated to reflux for several hours.

  • Step 3: Hydrolysis and Work-up. After completion of the cyclization (monitored by TLC), the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration. The crude product, which is the ethyl ester of the target molecule, is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

  • Step 4: Purification. The reaction mixture is cooled, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the carboxylic acid.[4] The solid is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

ParameterValueReference
Starting Material(4-bromo-3-methylphenyl)hydrazine[6]
ReagentPyruvic acid or Ethyl pyruvate[5]
CatalystPolyphosphoric acid or H2SO4[7]
SolventEthanol[5]
Reaction TemperatureReflux[5]
PurificationRecrystallization[4]
Visualization of the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_prep Hydrazine Synthesis cluster_reaction Fischer Indole Synthesis cluster_product Final Product A 4-bromo-3-methylaniline C (4-bromo-3-methylphenyl)hydrazine A->C Diazotization, Reduction B Pyruvic Acid D Hydrazone Formation B->D C->D Condensation E [3,3]-Sigmatropic Rearrangement D->E Acid Catalyst, Heat F Cyclization & Aromatization E->F G 5-bromo-4-methyl-1H-indole- 2-carboxylic acid F->G Elimination of NH3

Caption: Workflow of the Fischer Indole Synthesis.

Alternative Synthetic Strategies

While the Fischer synthesis is the most probable route, other methods are worth considering for their unique advantages in specific contexts.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative route to the necessary phenylhydrazone intermediate for the Fischer synthesis.[8] This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester, followed by hydrolysis and decarboxylation to yield the hydrazone.[8][9]

Applicability: This method could be advantageous if the synthesis of (4-bromo-3-methylphenyl)hydrazine from the corresponding aniline proves to be low-yielding or problematic. The diazonium salt of 4-bromo-3-methylaniline could be reacted with a suitable β-keto-ester, followed by Fischer cyclization.

Visualization of the Japp-Klingemann/Fischer Tandem Reaction

Japp_Klingemann_Fischer cluster_start Starting Materials cluster_japp Japp-Klingemann Reaction cluster_fischer Fischer Indole Synthesis cluster_product Final Product A 4-bromo-3-methylaniline C Diazonium Salt Formation A->C NaNO2, HCl B β-Keto-ester D Azo Coupling & Hydrolysis B->D C->D E Hydrazone Intermediate D->E F Cyclization E->F Acid Catalyst, Heat G 5-bromo-4-methyl-1H-indole- 2-carboxylic acid F->G

Caption: Japp-Klingemann/Fischer tandem synthesis.

Characterization of this compound

Accurate characterization of the final product is essential for confirming its identity and purity. The following data is predicted based on the structure and available data for similar compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 6.8-7.8 ppm range, a singlet for the C3-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H and carboxylic acid protons.
¹³C NMR Resonances for the nine aromatic and indole carbons, the carboxylic acid carbon, and the methyl carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (254.08 g/mol for the bromine-79 isotope and 256.08 g/mol for the bromine-81 isotope in a roughly 1:1 ratio).
IR Spec. Characteristic broad O-H stretch for the carboxylic acid, N-H stretch, C=O stretch for the carboxylic acid, and C-Br stretch.

Conclusion

The synthesis of this compound is most reliably achieved through the Fischer indole synthesis, utilizing (4-bromo-3-methylphenyl)hydrazine and pyruvic acid as key starting materials. The reaction mechanism is well-understood, and the experimental protocol can be optimized by careful selection of the acid catalyst and reaction conditions to account for the electronic effects of the bromo and methyl substituents. Alternative routes such as the Japp-Klingemann reaction offer flexibility in the synthesis of the crucial hydrazone intermediate. Thorough characterization of the final product using modern spectroscopic techniques is imperative to ensure its purity and structural integrity for subsequent applications in research and development.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

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  • Indo American Journal of Pharmaceutical Sciences. SYNTHESIS OF NOVEL (R)-5-BROMO-3-(N- METHYLPYRROLIDINE-2-YL-METHYL)-1H (SUBSTITUTED)- INDOLE DERIVATIVES AS POTENTIAL COX-2 INHIBITORS. VIA JAPP-KLINGEMANN AND FISCHER INDOLE. CYCLIZATION REACTIONS. [Link]

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  • Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • ResearchGate. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

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  • ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-4-methyl-1H-indole-2-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have shown potential in various therapeutic areas, including as anticancer agents.[1][2] The strategic synthesis of this molecule is paramount, and a thorough understanding of the available synthetic routes and the selection of appropriate starting materials is critical for efficient and scalable production. This in-depth technical guide provides a comprehensive analysis of the primary synthetic pathways to this compound, with a focus on the logical selection of precursors for each route. We will delve into the mechanistic underpinnings of the Fischer indole synthesis, the Reissert indole synthesis, and the Japp-Klingemann reaction as applied to this specific target molecule. Detailed experimental workflows, data summaries, and visual representations of the synthetic strategies are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design. The specific substitution pattern of this compound offers multiple points for further chemical modification, allowing for the generation of diverse compound libraries for biological screening. The bromine atom at the 5-position can be utilized for cross-coupling reactions, while the carboxylic acid at the 2-position provides a handle for amide bond formation and other derivatizations. The methyl group at the 4-position influences the molecule's lipophilicity and steric profile.

This guide will explore three classical and reliable methods for the construction of the indole nucleus, tailored specifically for the synthesis of this compound.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach allows us to logically dissect the target molecule and identify plausible starting materials. The core challenge lies in the regioselective introduction of the bromo and methyl substituents on the benzene ring of the indole nucleus, along with the formation of the pyrrole ring bearing a carboxylic acid group.

Our analysis points to three primary disconnection strategies, each corresponding to a well-established indole synthesis:

  • Fischer Indole Synthesis: Disconnection of the N1-C2 and C3a-C7a bonds leads to a substituted phenylhydrazone, which can be formed from a corresponding phenylhydrazine and a carbonyl compound.

  • Reissert Indole Synthesis: Disconnection across the pyrrole ring suggests a reductive cyclization of a substituted o-nitrophenylpyruvate derivative, originating from a substituted o-nitrotoluene.

  • Japp-Klingemann Reaction followed by Fischer Indole Synthesis: This two-step approach involves the formation of a hydrazone intermediate via the reaction of a diazonium salt and a β-keto-ester, which then undergoes cyclization.

The following sections will elaborate on each of these synthetic routes.

Synthetic Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[4][5] To obtain the desired this compound, the judicious selection of the starting materials is crucial.

Proposed Starting Materials and Rationale
  • (4-Bromo-3-methylphenyl)hydrazine: This substituted phenylhydrazine provides the benzene ring with the required bromo and methyl substituents at the correct positions.

  • Pyruvic acid or an ester thereof (e.g., ethyl pyruvate): The reaction of a phenylhydrazine with pyruvic acid or its ester leads directly to an indole-2-carboxylic acid or its corresponding ester.[4][6]

Synthesis of the Key Precursor: (4-Bromo-3-methylphenyl)hydrazine

The required (4-bromo-3-methylphenyl)hydrazine is not readily commercially available and needs to be synthesized. A common route starts from the corresponding aniline, 4-bromo-3-methylaniline.

  • Diazotization of 4-bromo-3-methylaniline: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[7]

  • Reduction of the Diazonium Salt: The diazonium salt is then reduced to the desired hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite.

The starting aniline, 4-bromo-3-methylaniline, can be prepared from 2-bromo-5-nitrotoluene by reduction of the nitro group.[8]

Experimental Workflow: Fischer Indole Synthesis

The synthesis proceeds in two main stages: the formation of the phenylhydrazone and its subsequent cyclization.

Step 1: Formation of the Phenylhydrazone

The (4-bromo-3-methylphenyl)hydrazine is condensed with pyruvic acid or ethyl pyruvate. This reaction is typically carried out in a suitable solvent like ethanol.

Step 2: Cyclization to the Indole

The resulting phenylhydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be employed, including Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids like zinc chloride.[4][9] The choice of acid and reaction conditions can significantly impact the yield and purity of the final product. Heating is generally required to drive the reaction to completion. If an ester of pyruvic acid is used, the resulting indole-2-carboxylate ester can be hydrolyzed to the desired carboxylic acid in a subsequent step.

Fischer_Indole_Synthesis A 4-Bromo-3-methylaniline B (4-Bromo-3-methylphenyl)hydrazine A->B 1. NaNO2, HCl 2. SnCl2 D (4-Bromo-3-methylphenyl)hydrazone of Pyruvic Acid B->D Condensation C Pyruvic Acid C->D E This compound D->E Acid Catalyst (e.g., PPA), Heat

Caption: Fischer Indole Synthesis Workflow.

Synthetic Route 2: The Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative route to indole-2-carboxylic acids, starting from an o-nitrotoluene and diethyl oxalate.[10][11] This method is particularly useful when the corresponding phenylhydrazine required for the Fischer synthesis is unstable or difficult to access.

Proposed Starting Materials and Rationale
  • 4-Bromo-5-methyl-2-nitrotoluene: This substituted o-nitrotoluene contains the necessary precursors for the benzene and pyrrole rings with the correct substitution pattern. The methyl group ortho to the nitro group is activated for condensation.

  • Diethyl oxalate: This reagent provides the two carbon atoms required to form the C2 and C3 positions of the indole ring, with the C2 position already in the correct oxidation state for a carboxylic acid.

Synthesis of the Key Precursor: 4-Bromo-5-methyl-2-nitrotoluene

The synthesis of this specific starting material can be challenging. A plausible route could involve the nitration of 4-bromo-3-methyltoluene. However, directing the nitration to the desired position can be difficult and may lead to a mixture of isomers. An alternative approach could start from a differently substituted precursor, followed by functional group interconversions.

Experimental Workflow: Reissert Indole Synthesis

The Reissert synthesis involves two key transformations.

Step 1: Condensation

4-Bromo-5-methyl-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, typically potassium ethoxide in ethanol.[10] This reaction forms ethyl (4-bromo-5-methyl-2-nitrophenyl)pyruvate.

Step 2: Reductive Cyclization

The resulting pyruvate derivative is then subjected to reductive cyclization. This is commonly achieved using reducing agents such as zinc dust in acetic acid or iron in acetic acid.[1][10] The nitro group is reduced to an amine, which then spontaneously cyclizes with the adjacent pyruvate moiety to form the indole-2-carboxylic acid.

Reissert_Indole_Synthesis A 4-Bromo-5-methyl-2-nitrotoluene C Ethyl (4-bromo-5-methyl-2-nitrophenyl)pyruvate A->C B Diethyl Oxalate B->C Potassium Ethoxide D This compound C->D Reductive Cyclization (e.g., Zn, Acetic Acid)

Caption: Reissert Indole Synthesis Workflow.

Synthetic Route 3: The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts.[12][13] The resulting hydrazone can then be cyclized to an indole-2-carboxylate via a Fischer indole synthesis.[3] This approach offers flexibility in the choice of the β-dicarbonyl component.

Proposed Starting Materials and Rationale
  • 4-Bromo-3-methylaniline: As in the direct Fischer synthesis, this aniline is the source of the substituted benzene ring.

  • A suitable β-keto-ester, for example, ethyl 2-methylacetoacetate: The reaction of the diazonium salt of 4-bromo-3-methylaniline with a β-keto-ester will yield a hydrazone. The choice of the β-keto-ester determines the substituent at the 3-position of the resulting indole. For an indole-2-carboxylic acid, a common strategy is to use a β-keto-ester that, upon rearrangement and cyclization, allows for the formation of the 2-carboxy group. A more direct approach within the Japp-Klingemann framework for indole-2-carboxylic acids involves the use of diethyl 2-oxomalonate.

Experimental Workflow: Japp-Klingemann Reaction

Step 1: Diazotization

4-Bromo-3-methylaniline is converted to its diazonium salt as previously described.

Step 2: Azo Coupling and Rearrangement

The diazonium salt is then coupled with the β-keto-ester under basic or neutral conditions. The initial azo compound undergoes a rearrangement and cleavage to afford the desired phenylhydrazone.

Step 3: Fischer Indole Cyclization

The isolated hydrazone is then cyclized under acidic conditions, as described in the Fischer indole synthesis section, to yield the ethyl ester of this compound.

Step 4: Hydrolysis

The final step is the hydrolysis of the ester to the target carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

Japp_Klingemann_Synthesis A 4-Bromo-3-methylaniline B 4-Bromo-3-methylbenzenediazonium salt A->B NaNO2, HCl D Hydrazone Intermediate B->D C β-Keto-ester C->D Azo Coupling E Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate D->E Fischer Indole Cyclization (Acid, Heat) F This compound E->F Hydrolysis (e.g., NaOH, then H+)

Caption: Japp-Klingemann/Fischer Synthesis Workflow.

Comparison of Synthetic Routes

Synthetic Route Key Starting Materials Advantages Disadvantages
Fischer Indole Synthesis (4-Bromo-3-methylphenyl)hydrazine, Pyruvic acidGenerally high-yielding and reliable. A one-pot reaction from the hydrazone is possible.The required substituted hydrazine may not be readily available and can be unstable.
Reissert Indole Synthesis 4-Bromo-5-methyl-2-nitrotoluene, Diethyl oxalateAvoids the use of potentially unstable hydrazines.The synthesis of the substituted o-nitrotoluene can be challenging and may result in isomeric mixtures. Reaction conditions can be harsh.
Japp-Klingemann Reaction 4-Bromo-3-methylaniline, β-Keto-esterVersatile and allows for the synthesis of a variety of substituted indoles. The starting aniline is often more accessible than the corresponding hydrazine.A multi-step process. The isolation of the intermediate hydrazone may be required.

Conclusion

The synthesis of this compound can be effectively achieved through several classical indole synthesis methodologies. The choice of the most appropriate route will depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's expertise with specific reaction types. The Fischer indole synthesis offers a direct and often efficient pathway, provided the precursor hydrazine is accessible. The Reissert synthesis presents a viable alternative, although the preparation of the requisite o-nitrotoluene may pose a synthetic challenge. The Japp-Klingemann reaction, coupled with a subsequent Fischer cyclization, provides a flexible and modular approach. This guide has provided the foundational knowledge and strategic insights necessary for researchers to confidently select and execute a synthetic plan for obtaining this valuable indole derivative.

References

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  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved January 5, 2026, from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 5, 2026, from [Link]

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Introduction: The Significance of Substituted Indoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

The indole nucleus is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its ability to serve as a framework for a multitude of pharmacologically active compounds.[1][2][3] Its structural resemblance to key biological signaling molecules, such as tryptophan, allows indole derivatives to interact with a wide array of protein targets with high affinity.[3] The strategic functionalization of the indole ring—through halogenation and alkylation—is a field-proven method to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.

The introduction of a bromine atom, particularly at the 5-position, often enhances the therapeutic potential of the indole scaffold.[4] This guide focuses on a specific, highly functionalized derivative: This compound . The presence of the bromo, methyl, and carboxylic acid groups on the indole core creates a molecule with significant potential for forming targeted interactions within biological systems. Derivatives of 5-bromoindole-2-carboxylic acid have shown promise as potent anticancer agents, notably as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation that is aberrantly activated in many cancers.[4][5][6]

This document provides a comprehensive structural analysis of this compound, detailing the core analytical techniques and workflows essential for its unambiguous characterization. It is designed to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Core Physicochemical & Structural Properties

A foundational understanding begins with the molecule's basic properties and structure. The unique arrangement of a bromine atom and a methyl group on the benzene portion of the indole, combined with a carboxylic acid on the pyrrole ring, dictates its chemical behavior and analytical signatures.

Caption: Chemical structure of this compound.

The quantitative physicochemical properties of the parent compound, 5-bromo-1H-indole-2-carboxylic acid, provide a valuable baseline for understanding our target molecule. The addition of a methyl group at the C4 position will slightly increase the molecular weight and lipophilicity.

PropertyValue (for 5-bromo-1H-indole-2-carboxylic acid)Source
CAS Number 7254-19-5[7][8][9][10][11][12]
Molecular Formula C₉H₆BrNO₂[8][11][12][13]
Molecular Weight 240.05 g/mol [7][8][12]
Appearance White to light yellow/orange solid/powder[10][11][12]
Melting Point 287-288 °C[12]
Predicted Density 1.838 ± 0.06 g/cm³[12]
Solubility Soluble in DMSO and DMF[12][13]

The Analytical Workflow: A Multi-Technique Approach

Unambiguous structural elucidation is not achieved with a single technique but through the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Convergent workflow for definitive structural analysis.

Spectroscopic Characterization

Spectroscopy provides the first detailed look into the molecular structure, confirming the presence of key functional groups and mapping the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule.[14][15] For indole derivatives, specific vibrational frequencies are highly informative.[14][16]

Expected IR Absorption Bands:

  • N-H Stretch: A broad peak is expected in the range of 3300-3500 cm⁻¹, characteristic of the indole N-H group. The broadness is due to hydrogen bonding, a common feature in the solid state of carboxylic acids and indoles.[14]

  • O-H Stretch: A very broad absorption from the carboxylic acid O-H group will be present, typically from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.

  • Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption corresponding to the carboxylic acid carbonyl group is expected around 1680-1710 cm⁻¹. This is one of the most prominent peaks in the spectrum.[14]

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the far IR region, typically 500-650 cm⁻¹, indicates the presence of the carbon-bromine bond.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups. The presence of strong, broad O-H and N-H bands, coupled with a prominent C=O peak, provides immediate validation of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Rationale
N1-H ~11.5-12.5 (s, br)-Acidic proton on nitrogen, broad due to exchange. Similar values are seen for related indole carboxylic acids.
COOH ~13.0 (s, br)~163Very deshielded carboxylic acid proton, broad. The carbonyl carbon is typically in this downfield region.
H3 ~7.0-7.2 (s)~103-105Proton on the pyrrole ring, adjacent to the carboxylic acid. Its chemical shift is influenced by the electron-withdrawing group.
CH₃-4 ~2.4-2.6 (s)~15-20Methyl protons attached to the aromatic ring.
H6 ~7.3-7.5 (d, J≈8.5)~125Aromatic proton ortho to H7, showing doublet coupling.
H7 ~7.6-7.8 (d, J≈8.5)~114Aromatic proton ortho to H6, showing doublet coupling.
C2 -~138Quaternary carbon bearing the carboxylic acid group.
C3a -~128Quaternary carbon at the ring junction.
C4 -~130Quaternary carbon bearing the methyl group.
C5 -~115Quaternary carbon bearing the bromine atom. The C-Br bond shifts this signal upfield relative to a C-H.
C7a -~137Quaternary carbon at the ring junction, adjacent to the nitrogen.

Note: These are predictions based on data from similar structures like 5-methylindole-2-carboxylic acid and 5-bromo-1H-indole-2-carboxylic acid methyl ester.[17][18] Actual values may vary.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent due to the compound's polarity and its ability to solubilize carboxylic acids while allowing for the observation of exchangeable N-H and O-H protons.[18]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are invaluable. HMBC is particularly useful for assigning quaternary carbons by observing long-range (2-3 bond) correlations to nearby protons.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Expected Mass Spectrum Features:

  • Isotopic Pattern: The most telling feature will be the isotopic pattern for bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are roughly equal in abundance. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

  • Molecular Ion: Using electrospray ionization in negative mode (ESI-), the expected [M-H]⁻ ion for C₁₀H₈⁷⁹BrNO₂ would be at m/z 252.97, with its corresponding ⁸¹Br isotope at m/z 254.97.

  • Fragmentation: A common fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylic acid group, a process known as decarboxylation.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine which provides a stronger and cleaner signal for the molecular ion. For a carboxylic acid, negative mode is often preferred.

  • Data Analysis: Compare the observed m/z value of the molecular ion to the theoretical value calculated for the molecular formula C₁₀H₈BrNO₂. The mass accuracy should be within 5 ppm. Verify the presence of the characteristic M/M+2 isotopic pattern for bromine.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define the constitution of a molecule, only single-crystal X-ray diffraction can definitively determine its three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[19][20]

Anticipated Structural Features:

  • Planarity: The indole ring system is expected to be largely planar.[21]

  • Hydrogen Bonding: In the solid state, the carboxylic acid groups are highly likely to form hydrogen-bonded dimers, with strong O-H···O interactions between two molecules.[20] The indole N-H group will also participate in hydrogen bonding, potentially with the carbonyl oxygen of a neighboring molecule, leading to extended supramolecular assemblies.[20]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Crucial Step): Growing diffraction-quality single crystals is often the most challenging part. A common method is slow evaporation. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Crystal Mounting: Using a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the cold stream (usually 100 K) of a single-crystal X-ray diffractometer. The low temperature minimizes thermal motion and potential crystal degradation. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using a least-squares algorithm until the calculated diffraction pattern matches the observed data.[20]

  • Data Analysis: The final refined structure provides a complete 3D model of the molecule, confirming the connectivity and revealing detailed geometric parameters and the packing arrangement in the crystal lattice.

Conclusion

The structural analysis of This compound is a systematic process that relies on the synergistic application of modern analytical techniques. Infrared spectroscopy provides a rapid check for essential functional groups, while mass spectrometry confirms the molecular formula with high precision. NMR spectroscopy serves as the workhorse for elucidating the detailed atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the absolute structural integrity of the molecule, a non-negotiable prerequisite for its advancement in any drug discovery and development pipeline.

References

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  • Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. (2014). Toxicological Sciences. NIH. Retrieved January 5, 2026, from [Link]

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The Foundational Importance: The Indole-2-Carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

For the modern researcher in medicinal chemistry and drug development, the indole nucleus represents a privileged scaffold, a structural motif consistently found at the core of biologically active molecules. Among its many derivatives, substituted indole-2-carboxylic acids hold a place of particular significance. This guide provides a comprehensive exploration of their discovery, the evolution of their synthesis, and their emergence as critical pharmacophores. We will delve into the foundational chemical principles that propelled their development, offering insights into the causal relationships behind synthetic strategies and their applications.

The indole ring system, an aromatic bicyclic heterocycle, is a cornerstone of numerous natural products and pharmaceuticals. The strategic placement of a carboxylic acid group at the C2 position fundamentally alters the molecule's electronic properties and steric profile. This functional group provides a crucial handle for synthetic elaboration and, more importantly, a key interaction point for biological targets. The carboxylate can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is a recurring theme in its mechanism of action, particularly as seen in modern enzyme inhibitors.

The Dawn of Discovery: Foundational Synthetic Routes

The history of indole-2-carboxylic acids is intrinsically linked to the development of two of the most powerful name reactions in heterocyclic chemistry: the Fischer and Reissert syntheses.

The Fischer Indole Synthesis (1883)

The first synthesis of an indole-2-carboxylic acid derivative was reported by Emil Fischer and Friedrich Jourdan in 1883.[1] Their approach, now globally recognized as the Fischer Indole Synthesis, involves the acid-catalyzed cyclization of an arylhydrazone.[2][3] For the synthesis of the indole-2-carboxylic acid core, a phenylhydrazine is reacted with pyruvic acid or its esters.[1]

The genius of the Fischer synthesis lies in its convergent nature, bringing together two readily accessible fragments (an arylhydrazine and a carbonyl compound) to construct the complex indole scaffold.[2] The reaction proceeds through a remarkable cascade of transformations, the generally accepted mechanism of which is a testament to the intricate beauty of organic chemistry.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism begins with the formation of a phenylhydrazone from the reaction of phenylhydrazine with a pyruvate. This is followed by tautomerization to an enamine intermediate, which then undergoes a critical[4][4]-sigmatropic rearrangement. The resulting diimine intermediate cyclizes and, upon elimination of ammonia, aromatizes to yield the final indole product.[1][2]

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Arylhydrazine + Pyruvic Acid Derivative B Arylhydrazone A->B Condensation (-H2O) C Enamine (Tautomer) B->C Tautomerization D Diimine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Cyclization F Indole-2-carboxylic Acid E->F Elimination of NH3 & Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Classical Fischer Synthesis of Ethyl Indole-2-carboxylate

This protocol is a representative example based on the principles of the Fischer synthesis.

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in glacial acetic acid. Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can often be observed as a precipitate.

  • Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (typically 110-120°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

The Reissert Indole Synthesis (1897)

Fourteen years after Fischer's discovery, Arnold Reissert developed an alternative and powerful method. The Reissert Indole Synthesis begins with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide.[5] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to furnish the indole-2-carboxylic acid.[5][6]

This method was significant because it provided a synthetic entry point from different starting materials, complementing the Fischer approach. The choice between the Fischer and Reissert synthesis often depends on the availability of the substituted phenylhydrazine versus the corresponding substituted o-nitrotoluene.

Reaction Mechanism: Reissert Indole Synthesis

The reaction is a two-stage process. The first stage is a base-catalyzed Claisen condensation. The second stage involves the reduction of the nitro group to an amine, which spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[6]

Reissert_Indole_Synthesis A o-Nitrotoluene + Diethyl Oxalate B Ethyl o-nitrophenylpyruvate A->B Step 1: Condensation (Base Catalyst, e.g., KOEt) C Indole-2-carboxylic acid B->C Step 2: Reductive Cyclization (e.g., Zn/AcOH or Fe/H+)

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An In-depth Technical Guide to 5-bromo-4-methyl-1H-indole-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-bromo-4-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its theoretical properties, established synthesis methodologies, and burgeoning therapeutic applications, offering field-proven insights into its potential as a scaffold in modern drug discovery.

Core Molecular Attributes and Physicochemical Profile

This compound (CAS Number: 50536-58-8) is a heterocyclic compound featuring an indole core substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position. This unique substitution pattern imparts specific electronic and steric properties that govern its reactivity and biological activity.

Structural and Physicochemical Data

A summary of the key physicochemical properties of this compound, including both predicted and, where available, experimental data for closely related analogs, is presented in Table 1. The predicted values offer a valuable starting point for experimental design, particularly in solubility and lipophilicity assessments.

PropertyValue (Predicted)Notes and Comparative Insights
Molecular Formula C₁₀H₈BrNO₂-
Molecular Weight 254.08 g/mol -
XlogP 3.0Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
pKa ~4.25 ± 0.30The carboxylic acid moiety is expected to be acidic. For comparison, the experimental pKa of the related 5-bromo-1H-indole-2-carboxylic acid is in a similar range.
Melting Point Not availableThe melting point of the analogous 5-bromo-1H-indole-2-carboxylic acid is reported to be 287-288 °C.[1] The methyl group at the 4-position may slightly alter this value.
Solubility Soluble in DMSO and DMFExpected to have limited solubility in aqueous solutions at neutral pH due to its acidic nature and moderate lipophilicity. Solubility will increase in basic aqueous solutions.

Table 1: Physicochemical Properties of this compound.

Synthesis and Reactivity Insights

The synthesis of this compound and its derivatives primarily relies on classical indole synthesis methodologies, most notably the Fischer indole synthesis. The reactivity of the final compound is dictated by the interplay of the electron-donating methyl group and the electron-withdrawing bromine and carboxylic acid groups on the indole ring.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic approach to this compound points towards the Fischer indole synthesis as a highly convergent and adaptable strategy. This involves the acid-catalyzed cyclization of a suitably substituted phenylhydrazone.

Retrosynthesis Target This compound Hydrazone Substituted Phenylhydrazone Target->Hydrazone Fischer Indole Synthesis Hydrazine 4-bromo-3-methylphenylhydrazine Hydrazone->Hydrazine Condensation PyruvicAcid Pyruvic acid Hydrazone->PyruvicAcid Condensation

Figure 1: Retrosynthetic analysis of this compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines a robust method for the synthesis of this compound, adapted from established procedures for related indole-2-carboxylic acids.[2]

Step 1: Formation of 4-bromo-3-methylphenylhydrazine

  • Diazotization: To a cooled (0-5 °C) solution of 4-bromo-3-methylaniline in concentrated hydrochloric acid and water, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Reduction: The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid.

  • Isolation: The precipitated hydrazine hydrochloride salt is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Step 2: Condensation to form the Phenylhydrazone

  • The synthesized 4-bromo-3-methylphenylhydrazine hydrochloride is dissolved in a suitable solvent, such as ethanol.

  • Pyruvic acid is added to the solution, and the mixture is stirred at room temperature or with gentle heating to facilitate the condensation reaction, forming the corresponding phenylhydrazone.

Step 3: Fischer Indole Cyclization

  • The crude phenylhydrazone is subjected to cyclization in the presence of an acid catalyst. A mixture of a protic acid like sulfuric acid or a Lewis acid such as zinc chloride in a high-boiling solvent like ethanol or acetic acid is commonly employed.[3]

  • The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon cooling, the product often precipitates. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reactivity Profile

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position.[4] However, the substituents on the this compound molecule modulate this reactivity:

  • Carboxylic Acid Group (C2): This electron-withdrawing group deactivates the pyrrole ring towards electrophilic substitution.

  • Methyl Group (C4): As an electron-donating group, it enhances the electron density of the benzene portion of the indole ring, potentially influencing the regioselectivity of electrophilic aromatic substitution on the benzene ring.

  • Bromo Group (C5): The bromine atom is an electron-withdrawing group via induction but can also participate in resonance, directing electrophiles to the ortho and para positions.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the indole protons, the methyl group, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the substituents.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
NH (indole)11.0 - 12.0br s-
H3~7.0s-
H6~7.3dJ ≈ 8.5
H7~7.5dJ ≈ 8.5
CH₃~2.4s-
COOH12.0 - 13.0br s-

Table 2: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

CarbonPredicted Chemical Shift (ppm)
C2~165
C3~105
C3a~128
C4~130
C5~115 (C-Br)
C6~125
C7~112
C7a~138
CH₃~15

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H stretch (indole): A broad peak around 3300-3400 cm⁻¹

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong absorption around 1680-1710 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-Br stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z 253 and 255. Fragmentation would likely involve the loss of the carboxylic acid group (CO₂H) and other characteristic indole ring fragmentations.

Applications in Drug Discovery and Development

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, and the introduction of a 5-bromo substituent has been shown to enhance the biological activity of various indole derivatives.[5]

Anticancer Activity

Derivatives of 5-bromoindole-2-carboxylic acid have demonstrated significant potential as anticancer agents.[6][7] The primary mechanism of action for many of these compounds is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Anticancer_Mechanism cluster_0 Cancer Cell EGFR EGFR/VEGFR-2 Proliferation Cell Proliferation & Angiogenesis EGFR->Proliferation Activates Inhibitor 5-bromoindole-2-carboxylic acid derivatives Inhibitor->EGFR Inhibits

Figure 2: Proposed mechanism of anticancer activity via EGFR/VEGFR-2 inhibition.

Quantitative studies on derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[6]

Antiviral Properties

The indole-2-carboxylic acid scaffold has also been explored for its antiviral activity.[8][9] Notably, derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8][9] The carboxylic acid and the indole nitrogen are believed to chelate essential magnesium ions in the enzyme's active site.

Furthermore, some indole-2-carboxylate derivatives have shown broad-spectrum antiviral activity against viruses such as Influenza A and Coxsackie B3 virus, with IC₅₀ values comparable to existing antiviral drugs.[10]

Other Therapeutic Areas

The versatility of the 5-bromoindole-2-carboxylic acid scaffold extends to other therapeutic areas. For instance, derivatives have been investigated as cysteinyl leukotriene 1 (CysLT1) receptor antagonists for the potential treatment of asthma and other inflammatory conditions.

Conclusion and Future Perspectives

This compound represents a molecule of considerable interest for chemical and pharmaceutical research. Its synthesis is achievable through well-established methods, and its structural features make it a promising scaffold for the development of novel therapeutic agents, particularly in oncology and virology. Future research should focus on the experimental validation of its predicted physicochemical properties, a more detailed exploration of its reactivity, and the synthesis and biological evaluation of a wider range of derivatives to fully elucidate its structure-activity relationships. The insights provided in this guide serve as a solid foundation for researchers to embark on further investigations into this fascinating and potentially impactful molecule.

References

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  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed, 2023.

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  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central, 2015.

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literature review on 4,5-disubstituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 4,5-Disubstituted Indoles

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Among the myriad of substitution patterns, 4,5-disubstituted indoles represent a particularly valuable, yet synthetically challenging, class of compounds. This guide provides a comprehensive overview of the core synthetic strategies for accessing this scaffold, with a focus on explaining the causal mechanisms behind experimental choices. We will explore both classical and modern transition-metal-catalyzed methods, including intramolecular Friedel-Crafts acylations and palladium-catalyzed cross-coupling and annulation reactions. Furthermore, this document details the significant biological activities exhibited by this class of molecules, particularly as kinase inhibitors and antiviral agents, offering field-proven insights for researchers in drug discovery and development. Detailed protocols, comparative data tables, and mechanistic diagrams are provided to serve as a practical resource for the senior application scientist.

Introduction: The Significance of the 4,5-Disubstituted Indole Scaffold

The indole ring system is recognized as a "privileged scaffold" in drug discovery, a term that describes molecular frameworks capable of binding to a variety of biological receptors.[3] This versatility stems from its unique electronic properties, its ability to participate in hydrogen bonding as both a donor and acceptor, and its relatively rigid bicyclic structure which can mimic peptide backbones.[4]

While substitution at positions 2, 3, and 5 is common, the 4,5-disubstitution pattern presents a unique set of synthetic hurdles and therapeutic opportunities. The proximity of these substituents can induce specific conformational constraints and create unique binding interactions with protein targets. However, direct functionalization at the C4 and C5 positions of an unsubstituted indole is notoriously difficult due to the inherent reactivity of other positions (N-H, C3, C2). Therefore, constructing the indole core with the desired 4,5-substituents already in place or strategically positioned for cyclization is often the most effective approach.

Molecules featuring this scaffold have demonstrated potent activity in several key therapeutic areas. They are prominent as kinase inhibitors, targeting enzymes like RET, TRKA, and Pim kinases which are often dysregulated in various cancers.[5][6] Additionally, derivatives have shown promise as antiviral agents, including against Human Immunodeficiency Virus (HIV).[4] This guide will dissect the synthetic chemistry that unlocks the potential of these valuable compounds.

Core Synthetic Strategies

The synthesis of 4,5-disubstituted indoles relies on a range of strategic approaches. The choice of method is dictated by the desired substituents, the availability of starting materials, and the required scale of the synthesis.

Intramolecular Friedel-Crafts Acylation of 4-Substituted Indoles

One of the most direct and regiochemically predictable methods for creating fused 4,5-disubstituted indole systems is the intramolecular Friedel-Crafts (FC) acylation of a 4-substituted indole precursor. This strategy leverages the inherent nucleophilicity of the indole C5 position to achieve cyclization.

Causality and Mechanistic Insight: The reaction proceeds via the generation of a reactive acylium ion (or a related electrophilic species through coordination with a Lewis acid) from an acid chloride or carboxylic acid tethered to the 4-position. For indoles protected with electron-withdrawing groups (e.g., tosyl, mesyl), electrophilic attack occurs exclusively at the C5 position.[7][8] This high regioselectivity is a key advantage, as it prevents the formation of undesired 3,4-disubstituted isomers.[8] The electron-withdrawing N-protecting group deactivates the pyrrole ring towards electrophilic attack, leaving the benzene ring's C5 position as the most nucleophilic site for the intramolecular reaction.

FC_Acylation sub 4-Substituted Indole Precursor lewis Lewis Acid (e.g., AlCl3, TiCl4) acylium Acylium Ion Intermediate sub->acylium + Lewis Acid sigma Sigma Complex (Wheland Intermediate) acylium->sigma Intramolecular Electrophilic Attack at C5 product Fused 4,5-Disubstituted Indole (Tetralone/Indanone) sigma->product Deprotonation & Aromatization Larock_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-I Pd0->OxAdd AlkyneCoord Alkyne Complex OxAdd->AlkyneCoord Insertion Vinyl-Pd(II) Intermediate AlkyneCoord->Insertion Migratory Insertion Cyclization Palladacycle Insertion->Cyclization Intramolecular Aminopalladation Cyclization->Pd0 Product Indole Product Cyclization->Product Reductive Elimination ArI o-Iodoaniline ArI->OxAdd Oxidative Addition Alkyne Disubstituted Alkyne Alkyne->AlkyneCoord Coordination Sequential_Coupling start 4,5-Dihaloindole step1 Step 1: First Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 intermediate 4-Substituted-5-haloindole step1->intermediate step2 Step 2: Second Cross-Coupling (e.g., Buchwald-Hartwig, Heck) intermediate->step2 product 4,5-Disubstituted Indole step2->product

Sources

An In-depth Technical Guide to the Physical Appearance and Stability of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-bromo-4-methyl-1H-indole-2-carboxylic acid (CAS No. 50536-58-8) is a substituted indole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] The indole scaffold is a foundational structural motif in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a bromine atom, a methyl group, and a carboxylic acid—provides multiple reaction handles for the construction of complex molecular architectures.[1][2] Its utility in the development of novel therapeutics, particularly in oncology and neurology, makes a thorough understanding of its physical properties and chemical stability paramount for researchers, drug development scientists, and process chemists.[1][3]

This guide provides a comprehensive analysis of the physical appearance and stability profile of this compound. It consolidates physicochemical data, outlines the intrinsic stability characteristics of the indole nucleus, and provides robust, field-proven experimental protocols for assessing its stability under various stress conditions. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and adaptable.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is the foundation of its application in research and development. While detailed experimental data for this compound is not extensively published, we can compile its known characteristics and draw reliable inferences from closely related, well-documented analogs like 5-bromo-1H-indole-2-carboxylic acid.

Physical Appearance

This compound is typically supplied as a solid. The appearance of its close analog, 5-bromo-1H-indole-2-carboxylic acid, is described as a white to light yellow or even light orange powder or solid.[4] This coloration is common for indole derivatives, which can exhibit slight color changes due to trace impurities or minor oxidative degradation upon exposure to air and light.

Quantitative Data Summary

The core physicochemical properties are summarized in the table below. It is important to note that while some data is specific to the title compound, other values are predicted or based on its non-methylated analog, providing a scientifically grounded baseline for experimental design.

PropertyValueSource(s)
CAS Number 50536-58-8[5]
Molecular Formula C₁₀H₈BrNO₂[6]
Molecular Weight 254.08 g/mol [6]
Appearance Off-white to brown solid (Inferred)[1][4][7]
Melting Point 287-288 °C (for 5-bromo-1H-indole-2-carboxylic acid)[4]
Boiling Point 470.9 ± 25.0 °C (Predicted, for analog)[4]
Density 1.838 ± 0.06 g/cm³ (Predicted, for analog)[4]
pKa 4.25 ± 0.30 (Predicted, for analog)[4]
Solubility Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[4]
Solubility Profile

The carboxylic acid moiety imparts some polarity to the molecule. As documented for its close analog, the compound is soluble in polar aprotic organic solvents such as DMSO and DMF.[4] Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at pH values above its pKa as the carboxylate salt is formed. For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), a common practice is to dissolve the sample in a mixture of the mobile phase components.[8]

Stability Profile, Handling, and Storage

The stability of a compound is a critical attribute that influences its shelf-life, the reliability of experimental results, and the safety of its handling. The indole nucleus, while aromatic, possesses unique reactivity that makes it susceptible to degradation under certain conditions.

Intrinsic Stability of the Indole Nucleus

Indole derivatives are known to be sensitive to several environmental factors:

  • Acidic Conditions: The indole ring is electron-rich and prone to protonation, typically at the C3 position. This can initiate acid-catalyzed dimerization or polymerization, leading to a complex mixture of degradation products.[9]

  • Oxidation: The pyrrole ring component of the indole scaffold is susceptible to oxidation, which can occur upon exposure to air (auto-oxidation) or stronger oxidizing agents.

  • Light: Many indole derivatives are photolabile and can degrade upon exposure to UV or visible light. Photostability testing is a mandatory component of forced degradation studies under ICH guidelines.[10]

Influence of Substituents on Stability

The substituents on the indole ring of this compound play a significant role in modulating its stability:

  • 5-Bromo Group: As an electron-withdrawing group, the bromine atom decreases the electron density of the indole ring. This can reduce the ring's susceptibility to electrophilic attack and certain oxidative degradation pathways.[9]

  • 4-Methyl Group: The methyl group is electron-donating. This property can increase the electron density of the ring system, potentially making it more susceptible to oxidation. It can also stabilize a positive charge at the C3 position, which may facilitate certain acid-catalyzed degradation reactions.[9]

  • 2-Carboxylic Acid Group: The carboxylic acid at the C2 position is an electron-withdrawing group, which generally enhances the stability of the indole ring against electrophilic attack.

The net effect of these substituents is a complex interplay of electronic factors. A formal stability assessment via forced degradation studies is therefore essential.

Recommended Handling and Storage

Based on the known sensitivities of related indole compounds and supplier recommendations, the following handling and storage procedures are advised to maintain the integrity of this compound:

  • Storage Temperature: Store in a freezer at temperatures of -20°C for long-term stability.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[9][11]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[4]

cluster_factors Degradation Factors cluster_storage Protective Storage Light Light Degradation Degradation Products Light->Degradation Acid/Base Acid/Base Acid/Base->Degradation Heat Heat Heat->Degradation Oxidants Oxidants Oxidants->Degradation Store at -20°C Store at -20°C Stability Ensured Stability Store at -20°C->Stability Protect from Light Protect from Light Protect from Light->Stability Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stability Compound 5-bromo-4-methyl- 1H-indole-2-carboxylic acid Compound->Degradation leads to Compound->Stability requires cluster_stress Compound Test Compound in Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal Stress (e.g., Solid, 80°C) Compound->Thermal Photo Photolytic Stress (ICH Q1B light conditions) Compound->Photo Analysis Analyze All Samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Figure 2: Experimental workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. [7][8] Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from all potential degradation products generated during forced degradation studies.

1. Materials and Equipment:

  • This compound reference standard

  • Stressed samples from the forced degradation study

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 292 nm, based on related structures). [8]A PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

3. Methodology:

  • Sample Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B at a concentration of ~0.1 mg/mL. [8]Dilute the stressed samples as needed to fall within the linear range of the detector.

  • Initial Analysis: Inject the reference standard (unstressed sample) to determine its retention time and peak shape.

  • Analysis of Stressed Samples: Inject each of the stressed samples (acid, base, oxidative, thermal, photolytic).

  • Method Optimization (Causality):

    • If peaks are unresolved: The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

      • Adjust Gradient: Modify the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.

      • Change Organic Modifier: If resolution is poor with acetonitrile, try methanol. Methanol has different selectivity and can alter the elution order of compounds.

    • If parent peak shows tailing: This is common for acidic compounds.

      • Lower Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the compound's pKa (~4.25) to keep it in a single, neutral protonation state. Adding 0.1% TFA or FA achieves this. [8]5. Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally homogenous across its width.

4. Data Interpretation:

  • A successful stability-indicating method will show a decrease in the peak area of the parent compound in the stressed samples.

  • Concurrently, new peaks corresponding to degradation products will appear at different retention times.

  • The method is considered validated for stability-indicating purposes when all degradation product peaks are baseline-resolved from the parent peak and from each other.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its physicochemical characteristics. It is a solid compound, likely off-white to yellow, with limited solubility in water but soluble in polar aprotic solvents. The inherent reactivity of the indole nucleus dictates a cautious approach to its handling and storage; specifically, it should be protected from light, heat, and oxidizing conditions, and stored at low temperatures (-20°C) under an inert atmosphere.

The electronic effects of the bromo, methyl, and carboxylic acid substituents create a unique stability profile that must be confirmed experimentally. The provided forced degradation workflow and the detailed protocol for developing a stability-indicating HPLC method offer a robust framework for researchers to thoroughly characterize the stability of this molecule. By applying these systematic approaches, scientists can ensure the integrity of the material, generate reliable data in downstream applications, and meet the rigorous standards required for drug development and chemical research.

References

  • (2026). Current time information in Palo Alto County, US. Google Search.
  • PubChem. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137. PubChem. [Link]

  • (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • (Year not available). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • (2016). Forced Degradation Studies. SciSpace. [Link]

  • (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Synthonix Corporation. 5-Bromo-4-methylindole-2-carboxylic acid | 50536-58-8. Synthonix. [Link]

  • (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Di Fabio, R., et al. (Year not available). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. [Link]

  • (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC - NIH. [Link]

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Methodological & Application

Application Note & Protocol: Strategic Amide Coupling of 5-bromo-4-methyl-1H-indole-2-carboxylic acid for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs and clinical candidates.[1][2] Indole scaffolds are similarly privileged structures, renowned for their diverse biological activities.[3] This document provides a detailed guide to the amide coupling of 5-bromo-4-methyl-1H-indole-2-carboxylic acid, a versatile building block for creating novel pharmaceutical agents.[4][5] We present an in-depth analysis of coupling methodologies, two robust experimental protocols, and expert insights into troubleshooting and optimization, enabling researchers to confidently and efficiently synthesize target molecules.

The Strategic Importance of Indole Carboxamides

Amide bond formation is the most frequently utilized reaction in drug discovery, prized for its stability and ability to form key hydrogen bonding interactions.[1][6][7] When integrated into an indole framework, the resulting indole carboxamide motif offers a unique combination of structural rigidity, lipophilicity, and hydrogen bonding potential. The specific substrate, this compound, provides several strategic advantages:

  • The Indole Core: A well-established pharmacophore with a wide range of biological targets.[3]

  • The 2-Carboxylic Acid: An ideal handle for introducing diversity through amide coupling.

  • The 5-Bromo Substituent: A key functional group that can serve as a vector for further chemical modification (e.g., cross-coupling reactions) or contribute to halogen bonding interactions with a biological target.

  • The 4-Methyl Group: Provides steric and electronic influence, potentially enhancing selectivity or metabolic stability.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures. Therefore, the reaction is universally mediated by "coupling reagents" that activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.[6] Two principal classes of reagents dominate this field: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are workhorses in amide synthesis. The mechanism proceeds through a highly reactive O-acylisourea intermediate.[8] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[9] To mitigate this and suppress potential racemization of chiral centers, additives such as 1-Hydroxybenzotriazole (HOBt) are essential.[9][10] HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[8][11]

G RCOOH Indole-COOH (this compound) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Active_Ester HOBt Active Ester (More Stable) O_acylisourea->Active_Ester + HOBt (trapping) EDC_Urea EDC-Urea (Water-Soluble Byproduct) O_acylisourea->EDC_Urea forms after amine attack HOBt HOBt (Additive) HOBt->Active_Ester Active_Ester->HOBt Regenerated Amide Target Amide Active_Ester->Amide + Amine Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt coupling mechanism.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[12] The reaction, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds by deprotonating the carboxylic acid.[13][14] The resulting carboxylate attacks HATU to rapidly form a highly reactive OAt-active ester, which subsequently reacts with the amine to yield the desired amide.[12][13][15] HATU is often preferred for sterically hindered substrates or less nucleophilic amines due to its high reactivity and faster reaction times.[12]

Protocol Selection: A Decision-Making Framework

Choosing the right protocol depends on the properties of the amine, cost considerations, and reaction scale. While the indole N-H is generally not nucleophilic enough to compete with the primary or secondary amine under these conditions, particularly when a tertiary base is used, the overall reactivity of the system should be considered.

G Start Select Coupling Protocol Question1 Is the amine sterically hindered or electron-deficient? Start->Question1 Protocol_HATU Use Protocol B: HATU Coupling (Higher Potency) Question1->Protocol_HATU Yes Question2 Is cost or scale a primary concern? Question1->Question2 No End Proceed to Synthesis Protocol_HATU->End Question2->Protocol_HATU No (Prioritize Yield/Speed) Protocol_EDC Use Protocol A: EDC/HOBt Coupling (Cost-Effective Standard) Question2->Protocol_EDC Yes Protocol_EDC->End

Caption: Workflow for selecting a coupling protocol.

Detailed Experimental Protocols

The following protocols describe the coupling of this compound with a generic primary amine (e.g., benzylamine) as a representative example.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 5-Bromo-1H-indole-2-carboxylic acid is an irritant.[4]

Protocol A: Standard Coupling using EDC/HOBt

This method is robust, cost-effective, and suitable for a wide range of primary and secondary amines.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., benzylamine) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir for 5 minutes.

  • Add the amine (1.1 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and the water-soluble urea byproduct from EDC.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the pure amide product.

Protocol B: High-Efficiency Coupling using HATU

This method is ideal for sterically demanding or electronically deactivated amines where Protocol A may be sluggish or low-yielding.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., benzylamine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Same as Protocol A.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.

  • Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[16]

  • Add the amine (1.1 equiv) to the activated mixture.

  • Stir the reaction at room temperature. The reaction is typically much faster than EDC/HOBt coupling and is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution.[16]

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash sequentially with saturated aqueous NH₄Cl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography. The byproducts from HATU (tetramethylurea and HOAt) are generally removed during the aqueous workup and chromatography.

Data Summary & Comparison

ParameterProtocol A (EDC/HOBt)Protocol B (HATU)Rationale & Causality
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.2 eq)HATU generates a more reactive active ester, leading to faster kinetics.
Additive HOBt (1.2 eq)None (HOAt is part of HATU)HOBt is crucial for suppressing side reactions with EDC.
Base DIPEA (3.0 eq)DIPEA (3.0 eq)A non-nucleophilic base is required to deprotonate the acid without competing in the coupling.
Solvent Anhydrous DMF or DCMAnhydrous DMFDMF is a polar aprotic solvent that effectively solubilizes most reactants and intermediates.
Temperature Room TemperatureRoom TemperatureRunning at lower temperatures can sometimes minimize side reactions like racemization.[16]
Typical Time 4–16 hours1–4 hoursThe higher reactivity of the HATU-generated active ester accelerates the reaction.
Key Byproduct EDC-Urea (water-soluble)Tetramethylurea (organic-soluble)The solubility of the urea byproduct dictates the ease of its removal during workup.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Acid Activation: Insufficient coupling reagent or reagent degradation. 2. Amine Deactivation: Protonation of the amine by the carboxylic acid before coupling. 3. Hydrolysis: Presence of water hydrolyzing the active ester intermediate.[16]1. Use fresh, high-quality coupling reagents. If using Protocol A, consider switching to the more potent Protocol B (HATU). 2. Ensure sufficient base (DIPEA) is used. Pre-activating the acid with the coupling reagent before adding the amine can be beneficial (as in Protocol B). 3. Use anhydrous solvents and reagents and maintain a dry, inert atmosphere.
Multiple Spots on TLC / Impure Product 1. N-Acylurea Formation: (EDC only) Rearrangement of the O-acylisourea intermediate. 2. Unreacted Starting Material: Incomplete reaction due to steric hindrance or low reactivity. 3. Byproducts from Reagents: e.g., tetramethylurea from HATU.[17]1. Ensure HOBt is added with EDC. HOBt efficiently traps the intermediate, preventing this side reaction. 2. Increase reaction time or gently warm the reaction (e.g., to 40-50 °C). Switch to HATU (Protocol B) for challenging substrates.[18] 3. Perform a thorough aqueous workup. Tetramethylurea can sometimes be challenging to remove completely and may require careful chromatography.
Difficulty with Purification 1. Urea Byproducts: DCU (from DCC) is notoriously difficult to remove. EDC-urea is water-soluble. 2. Similar Polarity: Product and starting material have similar Rf values on TLC.1. This is a key advantage of EDC over DCC; its urea byproduct is removed with an aqueous wash.[1] If using DCC, filtration is required to remove the precipitated DCU. 2. Optimize the chromatography solvent system. If separation is still difficult, consider recrystallization of the final product.[19][20]

References

Application Notes and Protocols for Suzuki Coupling of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_application_notes_and_protocols>

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring, particularly at the 5-position, offers a powerful strategy for modulating the biological activity of these molecules, making it a focal point in drug development and structure-activity relationship (SAR) studies.[1] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1][2] This guide provides a detailed exploration of the Suzuki coupling conditions specifically tailored for 5-bromo-4-methyl-1H-indole-2-carboxylic acid, a substrate presenting unique challenges due to its inherent structural features.

Challenges in the Suzuki Coupling of this compound

The successful Suzuki coupling of this compound is complicated by several factors inherent to its structure:

  • The Acidic N-H Proton: The indole nitrogen possesses an acidic proton that can interfere with the catalytic cycle, potentially leading to catalyst inhibition or undesired side reactions.[3][4]

  • The Carboxylic Acid Group: The carboxylic acid moiety can participate in acid-base reactions with the basic conditions typically required for the Suzuki coupling, and its coordination to the palladium center can influence the catalytic activity.

  • Steric Hindrance: The methyl group at the 4-position may introduce steric hindrance, potentially impeding the approach of the boronic acid and the palladium catalyst to the reaction center.

Addressing these challenges requires careful optimization of the reaction conditions, including the strategic use of protecting groups and the selection of an appropriate catalyst system, base, and solvent.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium center, forming a new Pd(II) species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) (Oxidative Addition Intermediate) Pd(0)L2->Ar-Pd(II)-X(L2) R¹-X Ar-Pd(II)-R(L2) R¹-Pd(II)-R²(L₂) (Transmetalation Intermediate) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R²-B(OR)₂ Base Ar-Pd(II)-R(L2)->Pd(0)L2 R1-R2 R¹-R² (Coupled Product) Ar-Pd(II)-R(L2)->R1-R2 Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine protected indole, boronic acid, and base in a reaction vessel. Solvent Add anhydrous solvent. Start->Solvent Inert Evacuate and backfill with an inert gas (e.g., Argon). Solvent->Inert Catalyst Add the catalyst/ligand solution. Inert->Catalyst Heat Heat the reaction mixture to the specified temperature. Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Workup Perform aqueous work-up and extract with an organic solvent. Cool->Workup Dry Dry the organic layer and concentrate under reduced pressure. Workup->Dry Purify Purify the crude product by column chromatography. Dry->Purify End Characterize the final product. Purify->End

Sources

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Group on Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of a Senior Application Scientist:

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Among the various functionalized indoles, those bearing a carboxylic acid group, particularly at the C3-position (Indole-3-carboxylic acid), are pivotal starting materials for drug discovery programs.[3][4] This functional handle serves as a versatile anchor for molecular elaboration, allowing for the introduction of diverse functionalities that can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the common and advanced strategies for derivatizing the carboxylic acid group on substituted indoles. We move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions in your experimental design. The protocols herein are designed to be robust and self-validating, grounded in established chemical literature.

The Central Role of Carboxylic Acid Activation

The carboxyl group (-COOH) is not inherently reactive towards nucleophiles like alcohols or amines. Direct reaction is often slow and requires harsh conditions that can be incompatible with the sensitive indole nucleus. Therefore, the first and most critical step in nearly all derivatization strategies is the in situ activation of the carboxylic acid. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, transforming the molecule into a more potent electrophile that readily reacts with the desired nucleophile.

The choice of activating agent is dictated by several factors: the stability of the indole substrate, the nucleophilicity of the coupling partner, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions, most notably racemization if the indole contains a chiral center.

Activation_Workflow IndoleCOOH Indole-3-COOH ActivatedIntermediate Activated Intermediate (e.g., Acyl Halide, Active Ester, Carbodiimide Adduct) IndoleCOOH->ActivatedIntermediate Activation (Coupling Agent) Product Derivative (Ester, Amide) ActivatedIntermediate->Product Leaving Group Departure Nucleophile Nucleophile (R-OH, R-NH2) Nucleophile->ActivatedIntermediate Nucleophilic Attack

Figure 1: General workflow for the derivatization of an indole carboxylic acid via an activated intermediate.

Esterification: Modulating Lipophilicity and Pro-drug Strategies

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, thereby increasing a compound's lipophilicity and potentially improving its cell membrane permeability. Esters can also serve as pro-drugs, designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

Mechanism & Reagent Selection: The Carbodiimide Approach

One of the most reliable methods for esterification under mild conditions is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIPC), often in the presence of a catalyst.[5][6]

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol. A crucial addition to this reaction is a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP accelerates the reaction significantly by first reacting with the O-acylisourea to form an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[6] This catalytic cycle minimizes side reactions, such as the formation of the stable N-acylurea byproduct, and allows the reaction to proceed at room temperature, even for sterically hindered alcohols.[6]

Protocol: DCC/DMAP-Mediated Esterification of Indole-3-Carboxylic Acid

This protocol describes the synthesis of a methyl ester, a common derivative. It can be adapted for other primary and secondary alcohols.

Materials:

  • Substituted Indole-3-carboxylic acid (1.0 eq)

  • Anhydrous Alcohol (e.g., Methanol, 1.5 - 3.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the indole-3-carboxylic acid (1.0 eq) and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Add the alcohol (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Alternative Esterification Methods

While the DCC/DMAP method is robust, other reagents can be employed depending on the specific substrate and desired conditions.

MethodActivating AgentTypical ConditionsKey Advantages/Considerations
Fischer Esterification Strong Acid (e.g., H₂SO₄)Reflux in excess alcoholSimple reagents; harsh conditions may degrade sensitive indoles.
Acyl Chloride Thionyl Chloride (SOCl₂)DCM or Toluene, 0 °C to RTHighly reactive; generates HCl, may not be suitable for acid-sensitive substrates.
POCl₃-Mediated Phosphorus Oxychloride (POCl₃)Alcohol as solvent, RTEfficient and inexpensive protocol, often yielding clean products with simple workup.[7]

Amidation: Building Blocks for Peptidomimetics and Bioactive Scaffolds

The formation of an amide bond is arguably the most important reaction in medicinal chemistry. Amides are stable, can participate in hydrogen bonding, and are central to the structure of peptides and numerous drug molecules.[8] Derivatizing an indole carboxylic acid as an amide allows for the introduction of a vast array of amine-containing fragments, enabling extensive Structure-Activity Relationship (SAR) studies.[9][10]

Mechanism & Reagent Selection: Peptide Coupling Agents

Similar to esterification, direct amidation requires activation. A host of "peptide coupling" reagents have been developed for this purpose, designed to be highly efficient and minimize racemization. Common examples include benzotriazole-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole), or phosphonium reagents like BOP.

When an indole carboxylic acid is treated with HBTU in the presence of a non-nucleophilic base (e.g., DIPEA), a highly reactive HOBt-ester is formed. This active ester is then readily attacked by the primary or secondary amine to form the thermodynamically stable amide bond. The use of HOBt as an additive is critical for suppressing side reactions and reducing potential racemization.[9]

Amidation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step IndoleCOOH Indole-COOH ActiveEster Active HOBt-Ester IndoleCOOH->ActiveEster HBTU HBTU / Base HBTU->ActiveEster AmideProduct Indole-CONH-R ActiveEster->AmideProduct Amine R-NH2 Amine->ActiveEster Nucleophilic Attack

Figure 2: Simplified mechanism of amidation using an HBTU/HOBt coupling strategy.

Protocol: HBTU/HOBt-Mediated Amidation

This protocol provides a general method for coupling indole-3-carboxylic acids with a variety of amines.

Materials:

  • Substituted Indole-3-carboxylic acid (1.0 eq)

  • Amine (or amine hydrochloride salt) (1.1 eq)

  • HBTU (1.1 eq)

  • HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the indole-3-carboxylic acid (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the mixture. If using an amine hydrochloride salt, ensure you use sufficient base to neutralize it.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography or recrystallization to obtain the pure amide product.[5]

Comparative Yields for Amidation of Indole-3-Carboxylic Acid

The choice of coupling agent and conditions can significantly impact yield. The following table summarizes representative data for the synthesis of various amide derivatives.

Amine ComponentCoupling AgentBaseSolventYield (%)Reference
Glycine Methyl EsterDIPCTEAChloroform~85-90%[5]
Phenylalanine Methyl EsterDIPCTEAChloroform~80-88%[5]
Substituted PiperazineDCC/HOBt-DCM~70-85%[9]
Various AminesT3PDIPEAEthyl Acetate~60-95%[10]

Advanced & Multicomponent Strategies: The Ugi Reaction

For rapid diversification and exploration of chemical space, multicomponent reactions (MCRs) are exceptionally powerful tools. The Ugi four-component reaction (Ugi-4CR) is a prominent example, allowing the one-pot synthesis of complex α-acetamido carboxamide derivatives from an aldehyde, an amine, an isocyanide, and a carboxylic acid.[2][11]

By employing an indole-carboxylic acid as the acid component, researchers can quickly generate libraries of complex, peptide-like molecules tethered to the indole core.[2][12] This strategy is highly convergent and atom-economical. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product.[11]

This approach is particularly valuable in early-stage drug discovery for generating a large number of structurally diverse analogs for screening. Recent advances have even demonstrated the use of indole-N-carboxylic acids (formed by reacting indoles with CO₂) in Ugi-type reactions to access novel indole carboxamide amino amides.[2][11][13]

Conclusion

The derivatization of the carboxylic acid group on substituted indoles is a critical and versatile strategy in modern chemical and pharmaceutical research. The choice of method, from classic esterification and robust amide coupling to advanced multicomponent reactions, allows scientists to fine-tune the properties of indole-based compounds for specific biological applications. Understanding the mechanisms behind the activating agents and coupling reagents is paramount to designing successful synthetic routes, minimizing side products, and efficiently achieving research goals. The protocols and data presented here serve as a foundational guide for both novice and experienced researchers working with this privileged heterocyclic scaffold.

References

  • Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate.[Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.[Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. NIH.[Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.[Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing.[Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central.[Link]

  • Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed.[Link]

  • Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides | Request PDF. ResearchGate.[Link]

  • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed.[Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. arkat usa.[Link]

  • Ugi reaction of indole‐N‐carboxylic acids. ResearchGate.[Link]

  • Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Scite.[Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications.[Link]

  • Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. AIR Unimi.[Link]

  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - PubMed. PubMed.[Link]

  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central.[Link]

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate.[Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Der Pharma Chemica.[Link]

  • Synthesis of β‐(3‐indolyl)carboxylic acid derivatives: iodine‐catalyzed... ResearchGate.[Link]

  • Amide synthesis by acylation. Organic Chemistry Portal.[Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.[Link]

  • Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Ac. DigitalCommons@UNMC.[Link]

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The Strategic Application of 5-bromo-4-methyl-1H-indole-2-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Privileged Fragment

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its inherent ability to form key interactions with biological targets, including hydrogen bonds, hydrophobic interactions, and π-stacking, makes it a fertile starting point for medicinal chemistry campaigns.[6] This guide focuses on a specifically substituted indole, 5-bromo-4-methyl-1H-indole-2-carboxylic acid , and delineates its strategic value as a high-potential fragment in Fragment-Based Drug Discovery (FBDD).

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful alternative to traditional high-throughput screening (HTS).[7][8] By screening smaller, less complex molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[7][9] The journey from a weakly binding fragment to a potent, optimized lead compound is a structured process of rational design, guided by biophysical and structural data.[10][11][12]

This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals. It will detail the strategic advantages of this compound as a fragment, provide detailed protocols for its screening and validation, and outline a roadmap for its evolution from a fragment hit to a lead candidate.

The Fragment: this compound - A Synthesis of Strategic Features

The selection of this compound as a premier fragment is a deliberate choice, leveraging the synergistic effects of its constituent parts. While direct literature on the specific biological activities of this exact molecule is emerging, its potential can be inferred from the extensive research on its close analogs.[13][14][15]

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₈BrNO₂N/A
Molecular Weight 254.08 g/mol [16]
CAS Number 50536-58-8N/A
Predicted pKa 4.25 ± 0.30[17]
Appearance Solid (White to light yellow)[17]
Solubility Soluble in DMSO and DMF[17]
Dissecting the "Magic" of the Methyl and the "Handle" of the Halogen

The strategic value of this fragment lies in the specific placement of the bromo and methyl substituents:

  • The Indole Core : Provides a rigid, bicyclic scaffold with a rich electronic profile, capable of participating in a wide array of non-covalent interactions.[1][2]

  • The 2-Carboxylic Acid : This group is a versatile interaction point, capable of acting as a hydrogen bond donor and acceptor. Its acidic nature allows for the formation of strong salt bridges with basic residues like lysine and arginine in a protein's active site.

  • The 5-Bromo Substituent : The bromine atom serves multiple purposes. It can act as a "prospecting" element, exploring hydrophobic pockets and potentially forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in ligand binding.[18][19] Furthermore, the bromine provides a synthetic handle for downstream hit-to-lead optimization via palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical matter.

  • The 4-Methyl Group (The "Magic Methyl") : The addition of a methyl group, often referred to as a "magic methyl," can have profound effects on a fragment's properties.[16] It can increase potency by displacing water molecules from a binding pocket and making favorable hydrophobic contacts.[16] The methyl group can also influence the conformation of the indole ring and its substituents, potentially pre-organizing the fragment for optimal binding and improving metabolic stability.[16]

Synthesis of this compound

Proposed Synthetic Scheme:

Synthesis_Scheme start Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate reagents 1. NaOH, Methanol/Water 2. HCl (aq) start->reagents product This compound reagents->product

Caption: Proposed synthesis of the target fragment.

Protocol:

  • Saponification : Dissolve ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide and reflux the mixture for 0.5-1 hour.

  • Acidification : After cooling the reaction mixture to approximately 40°C, slowly add 10% hydrochloric acid to adjust the pH to 3-4.

  • Isolation : The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Purity can be assessed by HPLC.

This method is adapted from the synthesis of the non-methylated analog, 5-bromo-1H-indole-2-carboxylic acid.[7]

Fragment Screening Cascade: A Multi-faceted Approach to Hit Identification

A robust fragment screening campaign employs a series of orthogonal biophysical techniques to identify true binders and eliminate false positives.[20][21] The following cascade is recommended for screening this compound against a protein target of interest.

Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen (Validation) cluster_2 Tertiary Screen (Thermodynamics) DSF Differential Scanning Fluorimetry (DSF) (High-Throughput) SPR Surface Plasmon Resonance (SPR) (Affinity & Kinetics) DSF->SPR Hits NMR NMR Spectroscopy (Binding Site & Affinity) DSF->NMR Hits ITC Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile) SPR->ITC Validated Hits NMR->ITC Validated Hits

Caption: A typical fragment screening cascade.

Protocol 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput, low-cost primary screening method that identifies fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[22][23][24]

Materials:

  • Purified target protein (0.2 mg/mL stock)

  • This compound (100 mM stock in 100% DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument with thermal ramping capability

  • 96- or 384-well qPCR plates

Procedure:

  • Prepare Master Mix : For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically 1-5 µM, and the dye is used at a 5x final concentration.

  • Dispense Fragment : Dispense a small volume (e.g., 200 nL) of the 100 mM fragment stock solution into the assay wells. Also, include DMSO-only controls.

  • Dispense Master Mix : Add the protein/dye master mix to each well to a final volume of 20 µL. This will result in a final fragment concentration of 1 mM and a final DMSO concentration of 1%.

  • Seal and Centrifuge : Seal the plate and briefly centrifuge to mix the contents.

  • Thermal Denaturation : Place the plate in the qPCR instrument and run a thermal ramp from 25°C to 95°C, increasing the temperature by 1°C per minute and recording fluorescence at each interval.

  • Data Analysis : Plot fluorescence versus temperature to generate melting curves. The Tm is the temperature at the inflection point of the curve. A ΔTm (Tm with fragment - Tm with DMSO) of ≥ 2°C is generally considered a significant shift and a preliminary hit.

Protocol 2: Secondary Validation with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity (KD) of a fragment binding to a target protein immobilized on a sensor chip.[4][5][9][14][25][26][27]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Purified target protein

  • This compound in a dilution series (e.g., 1 µM to 1 mM) in running buffer with a low percentage of DMSO.

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization : Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Binding Analysis : Inject the dilution series of the fragment over the target and reference flow cells at a constant flow rate.

  • Data Collection : Record the sensorgrams, which show the change in response units (RU) over time.

  • Data Analysis : Subtract the reference flow cell data from the target flow cell data. Analyze the steady-state binding responses to determine the dissociation constant (KD).

Protocol 3: Secondary Validation and Structural Insights with NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD, capable of not only confirming binding but also providing information about the binding site on the protein.[1][2][13][21][26][28][29] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly informative.

Materials:

  • ¹⁵N-isotopically labeled purified target protein

  • This compound

  • NMR buffer (e.g., 20 mM phosphate buffer pH 7.0, 50 mM NaCl, in 90% H₂O/10% D₂O)

  • High-field NMR spectrometer with a cryoprobe

Procedure:

  • Reference Spectrum : Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the NMR buffer containing a small percentage of DMSO.

  • Titration : Add increasing concentrations of the fragment to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis : Overlay the spectra and monitor for chemical shift perturbations (CSPs) of the protein's amide resonances. Significant and dose-dependent CSPs for specific residues indicate a direct binding event at or near those residues.

  • Binding Site Mapping : Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment's binding site.

Protocol 4: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding.[3][6][20][30][31] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry).

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (in the cell)

  • This compound (in the syringe, at a 10-20 fold higher concentration than the protein)

  • Dialysis buffer

Procedure:

  • Sample Preparation : Dialyze the protein extensively against the buffer that will be used for the ITC experiment. Dissolve the fragment in the final dialysis buffer.

  • Titration : Load the protein into the sample cell and the fragment into the injection syringe. Perform a series of small injections of the fragment into the protein solution, measuring the heat change after each injection.

  • Data Analysis : Integrate the heat pulses and plot them against the molar ratio of fragment to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

From Hit to Lead: Strategies for Fragment Evolution

Once this compound is validated as a hit, the next phase is to evolve it into a more potent lead compound. This is typically achieved through structure-guided design, leveraging the information on the fragment's binding mode obtained from X-ray crystallography or NMR.[10][11][12]

Hit_to_Lead cluster_0 Validated Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Hit This compound (Weak Affinity) Growing Fragment Growing (Extend into nearby pockets) Hit->Growing Merging Fragment Merging (Combine with another fragment) Hit->Merging Linking Fragment Linking (Connect to a second-site binder) Hit->Linking Lead Potent Lead Compound (Improved Affinity & Properties) Growing->Lead Merging->Lead Linking->Lead

Caption: Strategies for hit-to-lead optimization.

  • Fragment Growing : This is the most common approach, where the fragment is elaborated by adding chemical functionalities that can form additional interactions with the target protein. The 5-bromo position is an ideal vector for this strategy, allowing for the introduction of new groups via cross-coupling reactions to probe and occupy adjacent pockets.

  • Fragment Merging : If another fragment is found to bind in an overlapping or adjacent site, the two fragments can be merged into a single, more potent molecule.

  • Fragment Linking : If a second fragment binds to a distinct, nearby site, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to the additive nature of their binding energies.

Conclusion

This compound represents a highly promising starting point for fragment-based drug discovery campaigns. Its strategically substituted indole core provides a unique combination of features for effective target engagement and facile downstream optimization. By employing a rigorous biophysical screening cascade and leveraging structure-guided design principles, researchers can effectively harness the potential of this privileged fragment to discover and develop novel therapeutics for a wide range of diseases.

References

  • A Comparative Guide to Validating S3 Fragment Binding: Isothermal Titration Calorimetry and its Altern
  • Protocol to perform fragment screening using NMR spectroscopy. (n.d.).
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. (n.d.). Springer Protocols.
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  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2025).
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC - NIH.
  • Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. (2021). JoVE.
  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titr
  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters.
  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. (2024). Springer Protocols.
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  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. (n.d.). Springer.
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025). Malvern Panalytical.
  • Methods for Fragments Screening Using Surface Plasmon Resonance. (n.d.). DOKUMEN.PUB.
  • Methods for Fragments Screening Using Surface Plasmon Resonance. (n.d.). University of New South Wales Library.
  • Protocol for performing and optimizing differential scanning fluorimetry experiments. (2023). PMC - NIH.
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  • Protocol for performing and optimizing differential scanning fluorimetry experiments. (2023). PubMed.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC - NIH.
  • 5-Bromoindole-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
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  • Application Notes and Protocols: Differential Scanning Fluorimetry (DSF) for Pbrm1-BD2-IN-3. (2025). Benchchem.
  • 5-Bromo-1H-indole-2-carboxylic acid | Intermedi
  • Best Practices for Hit-to-Lead - Case Study: HSD17B13. (2023). YouTube.
  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023).
  • 5-Bromoindole-2-carboxylic acid 98 7254-19-5. (n.d.). Sigma-Aldrich.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020).
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). PMC - NIH.
  • Targeting PTPN22 at Nonorthosteric Binding Sites A Fragment Approach. (2025).
  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. (2025). SyncSci Publishing.
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
  • 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. (2024). ChemBK.
  • Application of Fragment-Based Drug Discovery to Vers
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Springer.
  • Advances in Fragment-Based Drug Discovery. (2024). Technology Networks.

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Application Notes & Protocols: The Strategic Use of the Indole-2-Carboxylic Acid Scaffold in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the indole-2-carboxylic acid scaffold as a privileged structure in the synthesis of targeted kinase inhibitors. While direct, widespread applications of 5-bromo-4-methyl-1H-indole-2-carboxylic acid are not extensively documented in publicly accessible literature, this guide will use the foundational principles of indole chemistry and a relevant case study to illustrate how such a molecule can be effectively utilized. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative scientific literature.

The indole core is a versatile foundation for discovering drug-like kinase inhibitor molecules, and modifications to its substituents can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[1]

The Indole-2-Carboxylic Acid Motif: A Privileged Scaffold in Kinase Inhibition

The indole ring system is a cornerstone in medicinal chemistry, celebrated for its ability to mimic the structure of ATP and interact with the hinge region of kinase active sites.[2][3] Specifically, the indole-2-carboxylic acid framework serves as a versatile and powerful starting point for the synthesis of potent kinase inhibitors.[4][5] Its utility stems from several key features:

  • Structural Rigidity: The fused ring system provides a rigid core, which helps in pre-organizing substituents for optimal binding interactions within the kinase active site, thereby minimizing the entropic penalty upon binding.

  • Hydrogen Bonding Capabilities: The indole N-H group can act as a crucial hydrogen bond donor, often forming a key interaction with the "hinge" region of the kinase, a common anchoring point for many Type I and Type II inhibitors.

  • Facile Functionalization: The carboxylic acid at the 2-position is an exceptionally versatile chemical handle. It can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.[6] Furthermore, the indole ring itself can be functionalized at various positions to modulate these properties.[7]

While the specific subject of this note, This compound , is not a widely cited starting material, its structure presents clear strategic advantages. The 5-bromo position offers a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl groups to probe deeper pockets of the kinase active site. The 4-methyl group can serve to fine-tune the molecule's conformation and lipophilicity, potentially enhancing binding affinity or improving metabolic stability.

To illustrate the practical application of this scaffold, we will use the synthesis of Axitinib , a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs), as a guiding case study.[8][9] Although the commercial synthesis of Axitinib starts from a different indole precursor, the key chemical transformations are directly applicable to derivatives like this compound.

Application Case Study: Axitinib, a VEGFR Inhibitor

Axitinib is an FDA-approved medication for the treatment of advanced renal cell carcinoma.[9] Its mechanism of action involves the potent inhibition of VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[10][11]

Mechanism of Action and Signaling Pathway

VEGFRs are receptor tyrosine kinases (RTKs).[12] Upon binding of their ligand, VEGF-A, the receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular domain. This phosphorylation event creates docking sites for downstream signaling proteins, activating multiple pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[10]

Axitinib functions by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.[11] This leads to an inhibition of angiogenesis and a subsequent reduction in blood supply to the tumor.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) P_VEGFR2 p-VEGFR-2 (Activated) VEGFR2->P_VEGFR2 VEGF VEGF-A (Ligand) VEGF->VEGFR2 1. Ligand Binding & Dimerization ATP ATP ATP->P_VEGFR2 ADP ADP Axitinib Axitinib Axitinib->VEGFR2 Inhibition P_VEGFR2->ADP PLCg PLCγ P_VEGFR2->PLCg 3a. Recruitment & Activation PI3K PI3K P_VEGFR2->PI3K 3b. Recruitment & Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK_Pathway Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_Pathway mTOR_Pathway mTOR Pathway Akt->mTOR_Pathway Proliferation Cell Proliferation & Migration MAPK_Pathway->Proliferation Permeability Vascular Permeability MAPK_Pathway->Permeability Survival Cell Survival mTOR_Pathway->Survival

Caption: VEGFR-2 signaling pathway and the inhibitory action of Axitinib.

Quantitative Kinase Inhibition Data

The potency of Axitinib and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).

Kinase TargetAxitinib IC50 (nM)
VEGFR-1 1.1
VEGFR-2 0.2
VEGFR-3 0.1-0.3
PDGFRβ 1.6
c-KIT 1.7
Data compiled from various sources. Actual values may vary based on assay conditions.

Synthetic Protocols and Methodologies

The core of many indole-based kinase inhibitors involves the formation of an amide bond with the indole-2-carboxylic acid.[6] This section provides a detailed, generalized protocol for this key transformation, which could be adapted for this compound.

General Workflow for Amide Coupling

The synthesis typically involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine.

Amide_Coupling_Workflow cluster_reaction Reaction Vessel Start Indole-2-Carboxylic Acid (e.g., 5-bromo-4-methyl derivative) Activation Step 1: Carboxylic Acid Activation - Add Coupling Agent (e.g., HATU, BOP) - Add Base (e.g., DIPEA) - Stir in aprotic solvent (e.g., DMF, DCM) Start->Activation Amine Primary/Secondary Amine R1R2-NH Coupling Step 2: Amine Addition - Add Amine - Stir at RT to 50°C Amine->Coupling Activation->Coupling Workup Step 3: Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine Coupling->Workup Purification Step 4: Purification - Column Chromatography - or Recrystallization Workup->Purification Product Final Product: Indole-2-Carboxamide Purification->Product

Caption: General workflow for indole-2-carboxamide synthesis.

Detailed Protocol: Amide Coupling of an Indole-2-Carboxylic Acid

This protocol describes a robust method for coupling an indole-2-carboxylic acid with an amine.

Materials:

  • Indole-2-carboxylic acid derivative (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the indole-2-carboxylic acid derivative (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

    • Rationale (Expertise & Experience): A nitrogen atmosphere is crucial to prevent side reactions with atmospheric moisture, especially since the activated carboxylic acid intermediate is highly moisture-sensitive. DMF is an excellent polar aprotic solvent that solubilizes most reactants and facilitates the reaction.

  • Activation: To the stirred solution, add DIPEA (2.0-3.0 eq) followed by the solid HATU coupling reagent (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

    • Rationale (Trustworthiness): HATU is a highly efficient coupling reagent that rapidly forms an activated O-acylisourea intermediate, minimizing side reactions and racemization (if chiral centers are present). DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without interfering with the coupling process.

  • Amine Addition: Add the desired amine (1.1 - 1.2 eq) to the activated mixture. The addition can be done neat if the amine is a liquid or as a solution in a small amount of DMF if it is a solid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

    • Rationale (Self-Validating System): Regular monitoring by TLC/LC-MS is essential to determine the reaction endpoint. This prevents the formation of degradation products from prolonged reaction times and ensures the process is efficient.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water or a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent like ethyl acetate or DCM (3x).

    • Rationale: The aqueous workup removes the water-soluble DMF, excess base, and HATU byproducts. Using NaHCO3 helps to neutralize any remaining acidic species.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure indole-2-carboxamide.

Hypothetical Adaptation for this compound

The protocol described above can be directly applied to this compound. The resulting 5-bromo-4-methyl-1H-indole-2-carboxamide is now a valuable intermediate for further diversification.

Next Synthetic Step: Suzuki Cross-Coupling

The bromine atom at the 5-position is a handle for a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group (Ar-).

  • Reactants: 5-bromo-indole-2-carboxamide intermediate, an arylboronic acid (Ar-B(OH)2), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).

  • Significance: This step is critical for building molecular complexity and extending the molecule into new regions of the kinase active site, which is often necessary to achieve high potency and selectivity. For instance, in many VEGFR inhibitors, this position is occupied by a pyridine or pyrimidine ring that forms additional hydrogen bonds.

Conclusion

The indole-2-carboxylic acid scaffold is a powerful and validated starting point for the development of novel kinase inhibitors.[4][13][14][15] By understanding the fundamental chemical transformations, such as amide bond formation and palladium-catalyzed cross-coupling, medicinal chemists can strategically utilize functionalized precursors like this compound to construct complex and potent therapeutic agents. The case study of Axitinib highlights how these chemical principles are applied in the creation of a successful, life-saving drug, providing a clear roadmap for future drug discovery efforts in this chemical space.

References

  • Indole-2-carboxylic Acid: A Comprehensive Overview. (2025).
  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (n.d.).
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  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry, 54, 116534.
  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Request PDF. (n.d.). ResearchGate.
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (n.d.). PubMed.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics.
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  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6203.
  • Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. (2015). Semantic Scholar.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5693.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PubMed.
  • Axitinib synthesis. (n.d.). ChemicalBook.
  • Axitinib Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Indole-2-carboxylic acid 98 1477-50-5. (n.d.). Sigma-Aldrich.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). Molecules, 27(11), 3568.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112020.

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Functionalization of the C5-Bromo Position on the Indole Ring: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a vast array of biologically active natural products and pharmaceuticals. Strategic functionalization of the indole core is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the various positions on the indole ring, the C5 position of the benzenoid portion offers a prime site for modification. The introduction of a bromine atom at this position transforms the otherwise less reactive C5 carbon into a versatile handle for a multitude of synthetic transformations. This guide provides an in-depth exploration of the key methodologies for the functionalization of the C5-bromo position on the indole ring, with a focus on palladium-catalyzed cross-coupling reactions and other relevant synthetic strategies.

The Strategic Importance of the C5-Position

While the C2 and C3 positions of the indole's pyrrole ring are inherently more reactive, functionalization of the benzene portion, particularly at the C5-position, is crucial for accessing novel chemical space and fine-tuning molecular properties. Modifications at this site can significantly influence a molecule's electronic distribution, lipophilicity, and steric profile, thereby impacting its target engagement and pharmacokinetic profile. 5-Bromoindole serves as a key intermediate, enabling the introduction of a wide diversity of substituents through robust and well-established chemical reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of C5-Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering unparalleled efficiency and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of 5-bromoindole, four major classes of these reactions stand out: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating a bond between the C5 position of the indole and another aryl or heteroaryl moiety. This is achieved by coupling 5-bromoindole with an organoboron reagent, typically a boronic acid or its ester derivative.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst, often in the form of Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄, is the heart of the catalytic cycle. The phosphine ligand stabilizes the palladium center and modulates its reactivity. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium. The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromoindole Pd(II)_Complex Indole-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-B(OH)2 Base Pd(II)_Aryl_Complex Indole-Pd(II)-Aryl Complex Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration 5-Arylindole 5-Arylindole Product Reductive_Elimination->5-Arylindole

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid

Materials:

  • 5-Bromoindole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv) and SPhos (0.005 equiv) in a 4:1 mixture of acetonitrile and water.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37°C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 5-phenylindole.

Data Presentation: Reaction Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[1]
2N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[1]
32-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80-Good[1]
4Various arylboronic acidsPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.5-0.7Good-Excellent[2]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between the C5 position of indole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Causality Behind Experimental Choices: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki-Miyaura coupling. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. The amine base is crucial for deprotonating the terminal alkyne to form the reactive acetylide.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromoindole Pd(II)_Complex Indole-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl_Complex Indole-Pd(II)-C≡CR Transmetalation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 5-Alkynylindole Reductive_Elimination->Product Cu(I) Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)->Alkyne_Coordination Terminal Alkyne Base Cu_Acetylide Cu(I)-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of 5-Bromoindole with Phenylacetylene

Materials:

  • 5-Bromoindole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromoindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous DMF and triethylamine.

  • Add phenylacetylene (1.2 equiv) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(phenylethynyl)indole.[3]

Data Presentation: Reaction Conditions and Yields for Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[3]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[3]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh[3]
Heck Coupling: Vinylation of the C5-Position

The Heck reaction provides a means to introduce vinyl groups at the C5 position of the indole ring by coupling 5-bromoindole with an alkene in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices: The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to 5-bromoindole, followed by migratory insertion of the alkene into the indole-palladium bond. A subsequent β-hydride elimination step releases the vinylated indole product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base. The choice of ligand is crucial for stabilizing the catalyst and influencing the regioselectivity of the reaction.

Catalytic Cycle of Heck Coupling

Heck_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromoindole Pd(II)_Complex Indole-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Migratory_Insertion Migratory Insertion Pd(II)_Complex->Migratory_Insertion Alkene Pd(II)_Alkyl_Complex Alkyl-Pd(II) Complex Migratory_Insertion->Pd(II)_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Alkyl_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Regeneration Product_Complex->Base_Regeneration Base 5-Vinylindole 5-Vinylindole Product Product_Complex->5-Vinylindole Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Protocol 3: Heck Coupling of 5-Bromoindole with n-Butyl Acrylate

Materials:

  • 5-Bromoindole

  • n-Butyl acrylate

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • sSPhos (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction vial, add 5-bromoindole (1.0 equiv), n-butyl acrylate (1.5 equiv), Na₂PdCl₄ (5 mol%), sSPhos (15 mol%), and Na₂CO₃ (4.0 equiv).

  • Add a 1:1 mixture of acetonitrile and water.

  • Purge the vial with argon.

  • Seal the vial and heat in a microwave reactor to the desired temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction is particularly valuable for synthesizing 5-aminoindole derivatives, which are important pharmacophores.

Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of palladium(0) to 5-bromoindole, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the 5-aminoindole product and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing side reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromoindole Pd(II)_Complex Indole-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine (HNR'R'') Base Pd(II)_Amido_Complex Indole-Pd(II)-NR'R'' Complex Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration 5-Aminoindole 5-Aminoindole Product Reductive_Elimination->5-Aminoindole

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 4: Buchwald-Hartwig Amination of 5-Bromoindole with Aniline

Materials:

  • 5-Bromoindole

  • Aniline

  • [Pd(tBu-XPhos)G1] precatalyst

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF, anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 5-bromoindole (1.0 equiv), [Pd(tBu-XPhos)G1] catalyst (2 mol%), and K₂CO₃ (1.2 equiv).

  • Add a 1:1 mixture of THF and water.

  • Add aniline (2.0 equiv).

  • Seal the vial and stir the mixture at 65°C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 5-(phenylamino)indole.[5]

Part 2: Other Important C5-Functionalization Strategies

Beyond palladium-catalyzed cross-coupling, other methods are available for modifying the C5-bromo position of the indole ring.

Cyanation: Introduction of a Nitrile Group

The cyano group is a versatile functional group that can be further transformed into amines, amides, carboxylic acids, and various heterocycles. The cyanation of 5-bromoindole is a key step in the synthesis of many pharmacologically active compounds.

Comparative Analysis of Cyanating Reagents:

Cyanating ReagentCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Key Characteristics
Copper(I) Cyanide (CuCN)None (reagent)NMP8518-25~98Traditional method, high yield, but CuCN is highly toxic.[6]
Zinc Cyanide (Zn(CN)₂)Palladium CatalystDMF80-10012-2480-95Less toxic alternative, milder conditions with Pd catalysis.[6]
Potassium Ferrocyanide (K₄[Fe(CN)₆])Palladium CatalystAcetonitrile/Water70-8012-24GoodNon-toxic and environmentally friendly option.[6]

Protocol 5: Cyanation of 5-Bromoindole using Copper(I) Cyanide

Materials:

  • 5-Bromoindole

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, add 5-bromoindole and NMP.

  • Add copper(I) cyanide to the mixture.

  • Heat the reaction mixture to 85°C and maintain this temperature with stirring for 18-25 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash extensively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 5-cyanoindole.[6]

Part 3: Emerging Strategies: Direct C-H Functionalization

A more atom-economical and environmentally friendly approach to C5-functionalization is the direct activation of the C-H bond, bypassing the need for a bromo-substituent. Recent advances have demonstrated the feasibility of this strategy.

A groundbreaking copper-catalyzed method has been developed for the direct and regioselective C5-H alkylation of indoles. This method utilizes a carbonyl group at the C3 position as a directing group to guide the functionalization to the C5 position. This approach represents a significant step forward in indole chemistry, offering a more sustainable route to C5-functionalized derivatives.

Logical Workflow for Direct C-H Functionalization

CH_Functionalization_Workflow Start C3-Carbonyl Indole Substrate Reaction_Conditions Cu(OAc)₂·H₂O / AgSbF₆ α-diazomalonate Start->Reaction_Conditions Mechanism Directed C4-H Activation Rearrangement Reaction_Conditions->Mechanism Product C5-Alkylated Indole Mechanism->Product

Caption: Conceptual workflow for direct C5-H alkylation of indoles.

Part 4: Troubleshooting and Practical Considerations

General Troubleshooting for Palladium-Catalyzed Reactions:

  • Low or No Yield:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and degassed. The formation of palladium black is a sign of catalyst decomposition.

    • Inactive Catalyst: Use a fresh batch of catalyst and ligand.

    • Sub-optimal Conditions: Systematically screen different ligands, bases, solvents, and temperatures.

  • Side Reactions:

    • Debromination: The bromoindole can be reduced to indole. This can sometimes be mitigated by protecting the indole nitrogen or optimizing the reaction conditions.

    • Homocoupling: The coupling partner may react with itself. This is a common issue in Sonogashira couplings and can be minimized by ensuring strictly anaerobic conditions.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the products of these reactions.

    • Suzuki and Heck Products: Typically, a gradient of ethyl acetate in hexanes is effective.

    • Sonogashira Products: Similar eluent systems to Suzuki and Heck products are often used.

    • Buchwald-Hartwig Products: The polarity of the eluent may need to be increased, for example, by using dichloromethane and methanol, sometimes with a small amount of triethylamine to prevent streaking of the basic amine product on the silica gel.

Safety Precautions:

  • Palladium Catalysts: While generally of low toxicity, palladium catalysts can be flammable, especially palladium on carbon. Handle under an inert atmosphere.[7]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle in a glovebox or under an inert atmosphere.[8]

  • Strong Bases: Sodium tert-butoxide is a strong base that is flammable and moisture-sensitive. It can cause severe burns. Handle with appropriate personal protective equipment in a dry environment.[5][9][10]

  • Organotin and Organoboron Reagents: Some of these reagents can be toxic. Always consult the Safety Data Sheet (SDS) and handle with care.

Conclusion

The functionalization of the C5-bromo position of the indole ring is a cornerstone of modern synthetic chemistry, providing access to a vast array of complex molecules with significant potential in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—offer a robust and versatile toolkit for this purpose. Each method has its own strengths and ideal applications, and a thorough understanding of the underlying mechanisms and practical considerations is essential for success. As the field continues to evolve, emerging strategies such as direct C-H functionalization promise even more efficient and sustainable routes to these valuable compounds.

References

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link]

  • Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PMC. Available at: [Link]

  • The Expanding Applications of Indole Derivatives: Focus on 5-Bromoindole. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Sodium tert-butoxide. Wikipedia. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Available at: [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. PMC. Available at: [Link]

  • Expanding Indole Chemistry: A Breakthrough in Regioselective C5–H Functionalization. Technology Networks. Available at: [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Toxicity and health effects of selected organotin compounds: a review. PMC. Available at: [Link]

  • How toxic organotin compounds really are? : r/Chempros. Reddit. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and related indole scaffolds. As a crucial intermediate in the development of various pharmaceuticals, achieving a high yield and purity of this compound is paramount.

This guide moves beyond simple procedural lists to provide a deeper understanding of the "why" behind each step. We will explore the common challenges encountered during this multi-step synthesis, offering logical, field-tested solutions to improve your experimental outcomes. The primary synthetic route discussed is the robust and widely applied Japp-Klingemann reaction followed by the Fischer indole synthesis.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved through a four-step sequence. This process begins with the formation of a diazonium salt from a substituted aniline, which is then reacted with a β-ketoester in a Japp-Klingemann reaction to form a key hydrazone intermediate. This hydrazone is subsequently cyclized via the Fischer indole synthesis to build the indole core. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Synthetic_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Hydrolysis A 4-Bromo-3-methylaniline B Diazonium Salt A->B  NaNO2, HCl  0-5 °C D Hydrazone Intermediate B->D C Ethyl 2-methylacetoacetate C->D  NaOAc, EtOH/H2O E Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate D->E  Acid Catalyst (e.g., PPA)  Heat F This compound E->F  NaOH or KOH  EtOH/H2O, Reflux Troubleshooting_Fischer_Indole Start Low Yield in Fischer Cyclization Q1 Is the starting hydrazone consumed (TLC)? Start->Q1 A1_Yes Yes, but complex mixture/tar observed Q1->A1_Yes Yes A1_No No, hydrazone remains Q1->A1_No No Q2 Was reaction run under inert gas? A1_Yes->Q2 Q3 Is acid catalyst strong enough? A1_No->Q3 A2_Yes Consider lowering temp or changing acid catalyst (see table) Q2->A2_Yes Yes A2_No Re-run under N2 or Ar to prevent oxidation Q2->A2_No No A3_Yes Increase reaction temperature and/or time Q3->A3_Yes Yes A3_No Use stronger acid (e.g., PPA, Eaton's Reagent) Q3->A3_No No

common side products in the synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As Senior Application Scientists, we combine our expertise with established scientific principles to help you overcome common challenges and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, 4-bromo-3-methylphenylhydrazine and pyruvic acid (or its ester), followed by cyclization.

While the Fischer indole synthesis is a powerful tool, its application to asymmetrically substituted phenylhydrazines, such as 4-bromo-3-methylphenylhydrazine, introduces challenges, primarily concerning regioselectivity. This guide will address the formation of the desired product and the potential side products, offering detailed explanations and practical solutions.

Core Reaction Pathway

The primary synthetic route is depicted below. The key step is the electrophilic cyclization of the phenylhydrazone intermediate, which can proceed in two different ways, leading to the desired product and a regioisomeric impurity.

Synthesis_Pathway cluster_start Starting Materials 4-bromo-3-methylphenylhydrazine 4-bromo-3-methylphenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate 4-bromo-3-methylphenylhydrazine->Phenylhydrazone Pyruvic_acid Pyruvic acid Pyruvic_acid->Phenylhydrazone Desired_Product 5-bromo-4-methyl-1H-indole- 2-carboxylic acid Phenylhydrazone->Desired_Product Cyclization (Desired Pathway) Regioisomer 7-bromo-6-methyl-1H-indole- 2-carboxylic acid Phenylhydrazone->Regioisomer Cyclization (Side Pathway)

Caption: General reaction scheme for the Fischer indole synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues and questions that may arise during the synthesis of this compound.

FAQ 1: I am getting a mixture of two isomers. How can I favor the formation of the desired this compound?

Answer:

The formation of a regioisomeric mixture is the most common challenge in this synthesis. The cyclization of the intermediate phenylhydrazone derived from 4-bromo-3-methylphenylhydrazine can occur at either the C2 or C6 position of the benzene ring relative to the methyl group, leading to the desired 5-bromo-4-methyl isomer and the undesired 7-bromo-6-methyl isomer, respectively.

The regioselectivity of the Fischer indole synthesis is influenced by several factors, including steric hindrance, the nature of the acid catalyst, and the reaction temperature.[1]

  • Steric Effects: The methyl group at the 3-position of the phenylhydrazine ring can sterically hinder the cyclization at the C2 position. However, the bromine atom at the 4-position can also influence the electron density and steric environment.

  • Acid Catalyst: The choice of acid catalyst can significantly impact the isomer ratio. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2] Experimenting with different acid catalysts is recommended to optimize the yield of the desired isomer.

  • Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity, favoring the thermodynamically more stable product, which may not always be the desired isomer. Running the reaction at lower temperatures might enhance the kinetic control and improve the regioselectivity.

Troubleshooting Guide:

ParameterRecommendationRationale
Acid Catalyst Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective in promoting cyclization.The nature and strength of the acid can influence the transition state energies for the two possible cyclization pathways.
Temperature Start with lower reaction temperatures and gradually increase if the reaction is too slow.Lower temperatures can favor the kinetically controlled product, which may be the desired isomer.
Solvent The choice of solvent can influence the solubility of intermediates and the overall reaction rate.Aprotic solvents are commonly used, but experimentation may be necessary.
FAQ 2: My reaction is not going to completion, and I am isolating unreacted starting materials. What could be the issue?

Answer:

Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or catalyst deactivation.

Troubleshooting Guide:

  • Reaction Time and Temperature: The Fischer indole synthesis often requires elevated temperatures and prolonged reaction times to drive the cyclization to completion.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Catalyst Activity: Ensure that the acid catalyst is of good quality and used in an appropriate amount. Lewis acids, in particular, can be sensitive to moisture.

  • Hydrazone Formation: The initial formation of the phenylhydrazone is a crucial step. Ensure that this step is complete before proceeding with the cyclization. In some cases, isolating the hydrazone before the cyclization step can improve the overall yield.[4]

FAQ 3: I am observing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric, or tarry materials is a common issue in Fischer indole synthesis, often resulting from side reactions under the harsh acidic and high-temperature conditions.

Causality:

  • Acid-catalyzed polymerization: Indoles themselves can be susceptible to polymerization in the presence of strong acids.[5]

  • Decomposition of starting materials or intermediates: The phenylhydrazine starting material or the hydrazone intermediate may decompose under the reaction conditions.[6]

  • Side reactions of pyruvic acid: Pyruvic acid can undergo self-condensation or decarboxylation under acidic conditions.[7]

Troubleshooting Guide:

ParameterRecommendationRationale
Temperature Avoid excessively high temperatures.High temperatures can accelerate decomposition and polymerization reactions.
Acid Concentration Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.High acid concentrations can promote unwanted side reactions.
Reaction Time Do not prolong the reaction unnecessarily once the starting material is consumed.Extended reaction times can lead to product degradation.
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.Oxygen can contribute to the formation of colored impurities.
FAQ 4: Besides the regioisomer, what other common side products should I be aware of?

Answer:

Several other side products can be formed in the synthesis of this compound.

1. Decarboxylated Product (5-bromo-4-methyl-1H-indole):

  • Formation: The carboxylic acid group at the 2-position of the indole ring can be lost as carbon dioxide, especially at high temperatures and in the presence of a strong acid.[8][9]

  • Identification: This impurity will have a lower molecular weight and can be detected by mass spectrometry. Its presence can be confirmed by comparing its spectroscopic data with that of an authentic sample.

  • Mitigation: Use milder reaction conditions (lower temperature, less harsh acid) and shorter reaction times.

2. 4-Bromo-3-methylaniline:

  • Formation: This can result from the cleavage of the N-N bond in the phenylhydrazine or phenylhydrazone intermediate under acidic conditions.[6][10] This is a known failure pathway in some Fischer indolizations.[10]

  • Identification: This impurity can be detected by chromatography (TLC, HPLC, GC) and its identity confirmed by comparison with a standard.

  • Mitigation: Optimizing the acid catalyst and reaction temperature can help to disfavor the N-N bond cleavage pathway.

3. Starting Material Impurities:

  • 4-bromo-3-methylaniline: The starting 4-bromo-3-methylphenylhydrazine is typically synthesized from 4-bromo-3-methylaniline.[11] Any unreacted aniline can be a potential impurity in the final product.

  • Other isomers: The synthesis of 4-bromo-3-methylaniline from 3-methylaniline (m-toluidine) can potentially lead to the formation of other brominated isomers.[12] These isomeric anilines would then lead to isomeric hydrazines and, ultimately, isomeric indole products.

Troubleshooting Guide for Side Products:

Side_Products cluster_main Main Reaction Pathway cluster_side Potential Side Products Start Synthesis of this compound Desired_Product Desired Product Start->Desired_Product Regioisomer Regioisomer (7-bromo-6-methyl-) Start->Regioisomer Incorrect Cyclization Decarboxylation Decarboxylated Product Start->Decarboxylation High Temperature/ Strong Acid Aniline 4-Bromo-3-methylaniline Start->Aniline N-N Bond Cleavage Starting_Material_Imp Starting Material Impurities Start->Starting_Material_Imp Impure Starting Materials

Caption: Common side products in the synthesis of this compound.

Purification Strategies

The purification of this compound often requires careful consideration, especially when regioisomers are present.

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system must be identified that allows for the selective crystallization of the desired product, leaving the impurities in the mother liquor. Experimentation with different solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) is necessary.

  • Column Chromatography: Silica gel column chromatography can be an effective method for separating the desired product from its regioisomer and other impurities.[13] A careful selection of the eluent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often employed.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for its separation from neutral impurities by extraction with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The product can then be recovered by acidification of the aqueous layer. However, this method will not separate the desired product from its acidic regioisomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This is a general protocol and may require optimization.

  • Hydrazone Formation (in situ):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

    • Add pyruvic acid (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone.

  • Fischer Indole Cyclization:

    • To the reaction mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) portion-wise.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water.

    • If the product precipitates, collect it by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

References

  • Exploration of the interrupted Fischer indoliz
  • Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. Benchchem.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • First page Cover C-21(6). Scientia Iranica.
  • Fischer indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
  • Why Do Some Fischer Indoliz
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH.
  • The Fischer Indole Synthesis. SciSpace.
  • Why Do Some Fischer Indolizations Fail? | Request PDF.
  • US5085991A - Process of preparing purified aqueous indole solution.
  • 4-Bromo-3-methylaniline synthesis. ChemicalBook.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Decarboxylation of indole-2-carboxylic acids: improved procedures.
  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry.
  • [Named Reaction #5]: Fischer Indole Synthesis : r/chemistry. Reddit.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Decarboxyl
  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • [PDF] Methyl 5-bromo-1H-indole-2-carboxyl
  • Synthesis of indoles. Organic Chemistry Portal.
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • (4-Bromo-3-methylphenyl)hydrazine | C7H9BrN2 | CID 3818726. PubChem.
  • Synthesis and Chemistry of Indole.
  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • 5-Bromoindole-2-carboxylic acid synthesis. ChemicalBook.
  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
  • 4-Bromo-3-methylaniline | C7H8BrN | CID 23359. PubChem.

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Technical Support Center: Troubleshooting Failed Reactions Involving 5-bromo-4-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-4-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower your research.

Section 1: Understanding the Reactant - Core Stability and Handling

Before delving into specific reaction troubleshooting, it is crucial to address the stability and handling of this compound, as issues with the starting material are a common source of failed experiments.

FAQ 1: My reaction is sluggish or failing to initiate. Could the starting material be the problem?

Answer: Absolutely. The purity and integrity of your this compound are paramount. Here’s a systematic approach to verifying your starting material:

  • Purity Verification: Always begin with a pure starting material. Impurities can interfere with catalysis and lead to unwanted side reactions[1]. We recommend verifying the purity of your batch via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥96% is advisable for most applications[2].

  • Solubility Issues: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[3]. Incomplete dissolution can lead to heterogeneous reaction mixtures and inconsistent results. Ensure your reactant is fully dissolved before proceeding with the reaction.

  • Storage and Stability: This compound should be stored at -20°C, protected from light[3][4]. Indole derivatives can be susceptible to degradation, especially under acidic conditions, leading to dimerization or polymerization[5].

Troubleshooting Workflow for Starting Material Integrity

start Reaction Failure check_purity Verify Purity (NMR, HPLC) start->check_purity check_solubility Confirm Complete Dissolution check_purity->check_solubility ≥96% Pure impure Purify Starting Material check_purity->impure <96% Pure check_storage Review Storage Conditions check_solubility->check_storage Fully Dissolved insoluble Optimize Solvent System check_solubility->insoluble Incomplete Dissolution degraded Use Fresh Reagent check_storage->degraded Improper Storage proceed Proceed with Reaction check_storage->proceed Proper Storage Pd(0) Pd(0)Ln Ox. Add. Oxidative Addition Pd(0)->Ox. Add. Ar-X ts3 Ligand Degradation? Pd(0)->ts3 ArPd(II)X Ar-Pd(II)-X Ln Ox. Add.->ArPd(II)X ts1 Catalyst Inactive? Ox. Add.->ts1 Transmetal. Transmetalation ArPd(II)X->Transmetal. Ar'-B(OR)2 Base ArPd(II)Ar' Ar-Pd(II)-Ar' Ln Transmetal.->ArPd(II)Ar' ts2 Base too weak/strong? Transmetal.->ts2 Red. Elim. Reductive Elimination ArPd(II)Ar'->Red. Elim. Red. Elim.->Pd(0) Regeneration Product Ar-Ar' Red. Elim.->Product

Caption: Key troubleshooting points in the Suzuki-Miyaura catalytic cycle.

FAQ 4: I am attempting a Buchwald-Hartwig amination and observing no product formation. What are the critical parameters?

Answer: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and solvent. The free N-H of the indole can also be a complicating factor.

  • Catalyst System: Modern Buchwald-Hartwig reactions often employ bulky, electron-rich phosphine ligands. For bromoindoles, ligands like tBu-XPhos can be effective.[6] The use of pre-catalysts can also improve reaction efficiency.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like K₃PO₄ may be used, though this may require higher temperatures or longer reaction times.[7]

  • Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are standard. The presence of water can deactivate the catalyst.

  • N-H Indole Reactivity: The free N-H on the indole can be deprotonated by the strong bases used, potentially leading to side reactions or catalyst inhibition. While some protocols are successful with unprotected indoles,[7] N-protection may be necessary for challenging substrates.

C. Decarboxylation Reactions

Removal of the carboxylic acid group at the 2-position can be a key step in a synthetic sequence.

FAQ 5: My decarboxylation reaction is incomplete or requires harsh conditions. Are there milder methods?

Answer: Thermal decarboxylation of indole-2-carboxylic acids often requires high temperatures, which can lead to degradation.

  • Catalytic Decarboxylation: The use of a copper catalyst can significantly lower the required temperature and improve yields. Heating the indole-2-carboxylic acid in a high-boiling solvent like quinoline with a copper catalyst is a classic method.[8]

  • Improved Procedures: More recent methods have shown that using the copper salt of the carboxylic acid in a solvent like N,N-dimethylacetamide can lead to higher yields and simpler purification.[9] Microwave irradiation in the presence of copper(I) chloride has also been reported to give high yields in very short reaction times.[8]

  • Potential Side Reactions: Under harsh conditions, particularly with copper catalysts, N-arylation can occur as a side reaction, especially if aryl halides are present.[10]

Decarboxylation Method Comparison
MethodConditionsAdvantagesDisadvantages
Thermal High temperature (>200 °C) in quinolineSimple setupHarsh conditions, potential for degradation [11]
Copper-Catalyzed Copper powder/salt in quinoline or DMA, refluxLower temperature, higher yieldCatalyst removal may be needed [9]
Microwave-Assisted Copper(I) chloride in quinoline, microwaveVery fast reaction times, high yieldRequires specialized equipment [8]

Section 3: Concluding Remarks

Troubleshooting failed reactions requires a systematic and logical approach. By understanding the inherent reactivity of this compound and the mechanistic details of the reactions being performed, researchers can more effectively diagnose and solve experimental challenges. Always begin by ensuring the quality of your starting materials and then critically evaluate each parameter of the reaction .

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803–1808.
  • BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • Kumar, D., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3336-3351.
  • Tudose, I., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(7), 5638-54.
  • Fletcher, D., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9011-9016.
  • BenchChem. (2025).
  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559.
  • BenchChem. (2025).
  • Taber, D. F., & Stachel, S. J. (2009). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. In Organic Syntheses Based on Name Reactions (pp. 356-357). John Wiley & Sons, Inc.
  • Scribd. (n.d.). Chemists' Guide to Indole Decarboxylation. [Link]

  • Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 42(10), 2375-2379.
  • Heravi, M. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875.
  • Reddy, T. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(12), 2425-2428.
  • BenchChem. (2025). A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid. BenchChem.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

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preventing decarboxylation of 5-bromo-4-methyl-1H-indole-2-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories Topic: Preventing Decarboxylation of 5-bromo-4-methyl-1H-indole-2-carboxylic acid During Reactions

Welcome to the technical support center for this compound (Product No. 7254-19-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to address a critical challenge encountered when working with this valuable synthetic building block: unwanted decarboxylation. Indole-2-carboxylic acids are notoriously susceptible to the loss of CO2, particularly under thermal or acidic conditions, leading to the formation of the corresponding indole byproduct and significantly reducing reaction yields.[1]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of the carboxyl group during key synthetic transformations.

Troubleshooting Guide: Diagnosis & Corrective Actions

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: My amide coupling reaction has low yield, and I've isolated 5-bromo-4-methyl-1H-indole as the major byproduct. What happened?

Answer: This is a classic case of thermally-induced decarboxylation. The indole-2-carboxylic acid moiety is sensitive to heat, and many standard amide coupling protocols can inadvertently trigger this side reaction. The likely causes are either the reaction temperature itself or the choice of activating agent.

Causality Explained: The mechanism of decarboxylation for indole-2-carboxylic acids often involves protonation of the C3 position, which facilitates the cleavage of the C2-carboxyl bond.[2] High temperatures provide the activation energy needed for this process. Some activating agents, like thionyl chloride, generate acidic byproducts (HCl) that can catalyze this unwanted reaction.[3]

Recommended Corrective Actions:

  • Re-evaluate Your Coupling Reagents: Switch to a milder, low-temperature coupling system. Carbodiimide-based reagents are highly effective. A recommended protocol is provided below.

  • Strict Temperature Control: Ensure the reaction temperature does not exceed room temperature unless absolutely necessary. Monitor the reaction vessel with an external thermometer.

  • Base Selection: Use a non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acids generated in situ without causing other side reactions.[4]

Validated Protocol: Low-Temperature Amide Coupling

This protocol minimizes thermal stress on the molecule.

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at 0 °C (ice bath) for 30 minutes to form the activated ester.

  • Add your desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

Issue 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is failing and I'm recovering the decarboxylated starting material.

Answer: This issue points to reaction conditions that are too harsh for the indole-2-carboxylic acid substrate. While the bromine at the C5 position is a good handle for cross-coupling, the carboxylic acid at C2 is the molecule's weakest point. High temperatures, prolonged reaction times, or certain catalyst systems can promote decarboxylation.

Causality Explained:

  • Suzuki Coupling: While a powerful tool, many Suzuki protocols require temperatures of 80-100 °C, which can be sufficient to induce decarboxylation over several hours.[5] The choice of base is also critical; strongly basic conditions can sometimes facilitate the process.

  • Sonogashira Coupling: Be extremely cautious. Some modern palladium-catalyzed Sonogashira protocols are explicitly designed to be decarbonylative, using the carboxylic acid itself as a leaving group to form an aryl-palladium intermediate.[6][7][8] Using such a catalyst system (e.g., Pd(OAc)2/Xantphos with an anhydride activator) will intentionally remove the carboxyl group.[8]

Recommended Corrective Actions:

  • Screen for Milder Suzuki Conditions: There are published methods for Suzuki couplings on indole rings that proceed at lower temperatures (e.g., 60 °C) using specific palladium precatalysts and ligands.[5] These are highly recommended.

  • Protect the Indole Nitrogen: Protecting the N-H group with a group like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) can sometimes alter the electronic properties of the ring, potentially increasing stability. However, yields can be dependent on the specific protecting group and coupling partners.[9]

  • Avoid Decarbonylative Sonogashira Catalysts: For Sonogashira couplings where you wish to retain the carboxylic acid, use traditional conditions (e.g., Pd(PPh3)4, CuI) and the lowest possible temperature that affords product. Carefully vet any "modern" protocol to ensure it is not designed for decarbonylation.

Data Summary: Recommended Cross-Coupling Conditions
Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Key Considerations
Suzuki Coupling Pd(dppf)Cl₂[10]K₂CO₃ or K₃PO₄[5]Dioxane/H₂O or DME60 - 80Lower temperatures are crucial. Monitor closely to avoid prolonged heating.
Ullmann Coupling Cu₂O or CuI[11][12]K₃PO₄ or Cs₂CO₃NMP or DMF>120High Risk. Traditional Ullmann reactions often require very high heat and are likely to cause decarboxylation.[13] Proceed with extreme caution and explore alternatives first.

Frequently Asked Questions (FAQs)

  • Q1: What is the absolute maximum temperature this compound can tolerate?

    • A: While its melting point is high (approx. 287-288 °C), significant decarboxylation is often observed when heating the solid compound above its melting point.[1][14] In solution, decarboxylation can begin at much lower temperatures, especially in polar aprotic solvents like DMF or NMP, with some reports showing it can occur at temperatures as low as 85-150 °C.[15] For synthetic reactions, it is best practice to stay below 80 °C whenever possible.

  • Q2: Are there any solvents I should absolutely avoid?

    • A: Avoid strongly acidic solvents or co-solvents. Studies on the mechanism of decarboxylation show that it is catalyzed by acid.[2] Therefore, using solvents like trifluoroacetic acid (TFA) or carrying out reactions in concentrated mineral acids will rapidly and irreversibly cleave the carboxyl group.

  • Q3: Is the N-H proton acidic? Should I protect it?

    • A: Yes, the indole N-H is weakly acidic. Protection is a common strategy in indole chemistry.[16] Protecting the nitrogen with groups like SEM (2-(trimethylsilyl)ethoxymethyl)[17] or Boc can be beneficial for two reasons: 1) It prevents N-arylation or N-alkylation side reactions, and 2) It can improve solubility in organic solvents. Whether it significantly enhances stability against decarboxylation depends on the specific reaction conditions.

  • Q4: Can I convert the carboxylic acid to an ester first to improve stability?

    • A: Yes, this is an excellent strategy. The corresponding methyl or ethyl ester is significantly more stable towards decarboxylation.[4][18] You can perform your desired C-H functionalization or cross-coupling on the more robust ester and then hydrolyze it back to the carboxylic acid at the end of your synthesis using mild conditions (e.g., LiOH in THF/water at room temperature).[4]

Visualizing the Challenge and Solution

Decarboxylation Mechanism

The diagram below illustrates the acid-catalyzed decarboxylation pathway, a primary concern for this compound.

G cluster_0 Decarboxylation Pathway Start Indole-2-COOH (Starting Material) Protonation Protonated Intermediate (Unstable) Start->Protonation H+ (Acid) Heat (Δ) Cleavage C-C Bond Cleavage Protonation->Cleavage Rate-determining step Product Decarboxylated Indole (Byproduct) Cleavage->Product CO2 CO2 Cleavage->CO2

Caption: Acid or heat-induced decarboxylation of indole-2-carboxylic acid.

Recommended Experimental Workflow

This workflow provides a decision-making framework for minimizing decarboxylation risk.

G Start Goal: React 5-bromo-4-methyl-1H- indole-2-carboxylic acid CheckTemp Is the reaction known to require > 80 °C? Start->CheckTemp Protect Strategy 1: Convert COOH to Ester (e.g., Methyl Ester) CheckTemp->Protect Yes ProceedDirectly Strategy 2: Proceed Directly CheckTemp->ProceedDirectly No ReactEster Perform high-temp reaction on ester Protect->ReactEster Hydrolyze Hydrolyze ester back to COOH (mild conditions) ReactEster->Hydrolyze Success Isolate Product Hydrolyze->Success SelectMild Select mildest possible conditions (Temp < 60°C) (e.g., EDC coupling) ProceedDirectly->SelectMild Monitor Monitor closely by LC-MS for byproduct formation SelectMild->Monitor Failure Troubleshoot: Low yield & Decarboxylation? Monitor->Failure Failure->Protect Yes, try Strategy 1 Failure->Success No

Caption: Decision workflow for handling indole-2-carboxylic acid reactions.

References

Technical Support Center: Purification of Brominated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. The inherent reactivity and potential instability of brominated indoles demand carefully considered purification strategies. This resource provides field-proven insights and troubleshooting guidance to enhance the purity, yield, and reproducibility of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of brominated indole derivatives in a direct question-and-answer format.

Issue 1: My flash column chromatography separation is poor, with significant tailing and overlapping of spots on TLC.

Potential Cause & Solution

This is a frequent challenge, often stemming from the interaction of the indole nitrogen with the acidic nature of silica gel.

  • Explanation of Causality: The lone pair of electrons on the indole nitrogen can interact with the acidic silanol groups on the surface of silica gel, leading to peak broadening and "tailing." This effect can be more pronounced with certain substitution patterns on the indole ring.

  • Recommended Solution:

    • Neutralize the Stationary Phase: Deactivate the silica gel by incorporating a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine, into your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient.[1] This will cap the acidic silanol groups and minimize unwanted interactions.

    • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[1]

    • Optimize Loading: Overloading the column can also lead to poor separation. As a rule of thumb, for a challenging separation, the amount of crude material should be about 1-2% of the mass of the silica gel.

Issue 2: My desired brominated indole derivative appears to be decomposing on the silica gel column.

Potential Cause & Solution

Brominated indoles, particularly certain isomers, can be sensitive to the acidic environment of silica gel and may degrade during chromatography.[1][2]

  • Explanation of Causality: The electron-rich indole ring, further activated by the bromo substituent, can be susceptible to acid-catalyzed decomposition or rearrangement reactions on the silica surface. 3-Bromoindolenines, for instance, are known to be reactive intermediates that can rearrange.[3]

  • Recommended Solution:

    • Perform a Stability Test: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you observe new spots or streaking that wasn't present initially, your compound is likely unstable on silica.[2]

    • Use Deactivated Silica or Alumina: As with tailing, using silica gel treated with triethylamine or switching to neutral alumina can mitigate degradation.[1]

    • Run the Column Quickly: Minimize the residence time of your compound on the column by using a slightly more polar solvent system and applying appropriate pressure to increase the flow rate.

    • Consider Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase flash chromatography using a C18-functionalized silica gel can be an excellent alternative, as it avoids the acidic environment of normal-phase silica.

Issue 3: I'm observing the formation of oxindole byproducts in my reaction mixture.

Potential Cause & Solution

The presence of water in reactions using N-bromosuccinimide (NBS) is a common cause for the formation of oxindole byproducts.[1][4]

  • Explanation of Causality: In the presence of water, NBS can generate hypobromous acid (HOBr), which can lead to the formation of a bromohydrin intermediate that rearranges to the corresponding oxindole.

  • Recommended Solution:

    • Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., THF, DMF, CCl₄) are rigorously dried before use.[1]

    • Control the Reaction Environment: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Issue 4: My final product is contaminated with di- or tri-brominated species that are difficult to separate.

Potential Cause & Solution

Over-bromination is a common side reaction in indole chemistry due to the electron-rich nature of the indole ring.

  • Explanation of Causality: The initial bromination further activates the indole ring, making it more susceptible to subsequent electrophilic substitution.

  • Recommended Solution:

    • Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1]

    • Lower the Reaction Temperature: Perform the bromination at low temperatures (e.g., 0 °C or below) to improve selectivity for mono-bromination.[1]

    • Use a Milder Brominating Agent: If using elemental bromine (Br₂) leads to over-bromination, switch to a milder and more selective reagent like N-bromosuccinimide (NBS) or pyridinium bromide perbromide.[1]

    • Protect the Indole Nitrogen: The N-H proton of the indole is acidic and can be deprotonated. Protecting the nitrogen with a suitable group (e.g., Boc, Ts) can modulate the reactivity of the indole ring and improve selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the purification of a novel brominated indole derivative?

A1: A multi-step approach is generally recommended:

  • Initial Purification by Flash Chromatography: Use silica gel with a hexane/ethyl acetate or dichloromethane/methanol gradient. It's advisable to add 0.1-1% triethylamine to the eluent to prevent tailing and decomposition.[1]

  • Recrystallization: If the product from chromatography is a solid and still contains impurities, recrystallization can be a powerful technique for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[5]

  • Final Polish with Reversed-Phase HPLC: For obtaining material of the highest purity, preparative reversed-phase HPLC on a C18 column is often the final step.[6]

Q2: How do I choose the right solvent system for flash column chromatography?

A2: The ideal solvent system is determined by thin-layer chromatography (TLC) analysis.

  • Goal: The target compound should have an Rf value of approximately 0.2-0.3 in the chosen solvent system for good separation on a column.[1]

  • Procedure:

    • Start with a relatively non-polar solvent system, such as 10% ethyl acetate in hexanes.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

    • If your compound is very polar and does not move from the baseline even in 100% ethyl acetate, consider more polar solvent systems like dichloromethane/methanol.[2]

Q3: My brominated indole is a stubborn oil that won't crystallize. What are my options?

A3:

  • Chromatography as the Final Step: If crystallization fails, meticulous flash column chromatography may be your primary purification method. You might need to run a second column on the partially purified material.

  • Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexanes or a mixture of ether and hexanes are good starting points.

  • Salt Formation: If your molecule has a basic handle, you can try forming a salt (e.g., hydrochloride or trifluoroacetate), which is often crystalline.

  • Size-Exclusion Chromatography: For removing high molecular weight impurities (like polymers), size-exclusion chromatography on a column like Sephadex LH-20 with methanol as the eluent can be effective.[6]

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA is a standard method. Purity is often reported as the area percentage of the main peak.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) using an internal standard can provide a highly accurate measure of purity.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile or semi-volatile impurities and residual solvents.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Brominated Indole Derivative

This protocol provides a step-by-step guide for purifying a brominated indole derivative using flash column chromatography with a focus on mitigating common issues.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Test various mobile phases (e.g., increasing percentages of ethyl acetate in hexanes) to find a system where your desired product has an Rf of ~0.2-0.3.[1]

    • Add 0.5% triethylamine to the chosen mobile phase to prevent streaking.

  • Column Packing (Wet Method):

    • Select an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, and gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Wash the column with 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully load the solution onto the top of the sand layer.[10]

    • Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10][11]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and apply pressure (using a pump or hand bellows) to start the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution by TLC to identify the fractions containing your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization of a Brominated Indole Derivative
  • Solvent Selection:

    • Place a small amount of your impure solid in a test tube.

    • Add a small amount of a single solvent and heat to boiling. If it dissolves, the solvent is a good candidate for the "soluble" component of a solvent pair. If it doesn't dissolve, it could be the "insoluble" component.

    • The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point.

    • Alternatively, use a binary solvent system (e.g., methanol/water, ethyl acetate/hexanes).

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot "soluble" solvent (or the single hot solvent) to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If using a binary solvent system, add the "insoluble" solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "soluble" solvent to redissolve the solid before allowing it to cool.

    • For further crystallization, cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or place them in a vacuum oven to dry completely.

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Brominated Indoles
Polarity of CompoundTypical Mobile Phase SystemModifier (if needed)
Non-polarHexanes / Ethyl Acetate (9:1 to 1:1)0.1-1% Triethylamine
Moderately PolarHexanes / Ethyl Acetate (1:1 to 1:9) or Dichloromethane / Ethyl Acetate0.1-1% Triethylamine
PolarDichloromethane / Methanol (99:1 to 9:1)0.1-1% Triethylamine
Very PolarDichloromethane / Methanol with 1% Acetic Acid or Ammonia-
Table 2: Common Impurities and Their Origin
ImpurityOriginRecommended Purification Strategy
Di-/Tri-brominated IndolesOver-bromination during synthesisCareful flash chromatography, possibly with a gradient elution.[1]
OxindolesReaction with NBS in the presence of waterFlash chromatography; oxindoles are typically more polar.[1]
Starting IndoleIncomplete reactionFlash chromatography.
Debrominated IndoleSide reaction during synthesis or instabilityDifficult to separate; may require preparative HPLC.[12]
Polymeric materialInstability of the indole derivativeFiltration through a plug of silica or size-exclusion chromatography.[13]

Visualizations

Workflow for Purification Strategy Selection

Purification_Workflow start Crude Brominated Indole Derivative is_solid Is the crude product a solid? start->is_solid flash_chrom Perform Flash Chromatography is_solid->flash_chrom No recrystallize Attempt Recrystallization is_solid->recrystallize Yes purity_check2 Assess Purity (TLC, HPLC, NMR) flash_chrom->purity_check2 purity_check1 Assess Purity (TLC, HPLC, NMR) recrystallize->purity_check1 is_pure1 Is it pure? purity_check1->is_pure1 is_pure2 Is it pure? purity_check2->is_pure2 is_pure1->flash_chrom No final_product Final Pure Product is_pure1->final_product Yes is_pure2->final_product Yes prep_hplc Consider Preparative HPLC is_pure2->prep_hplc No prep_hplc->final_product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting start Poor Separation in Flash Chromatography check_tailing Observe Tailing on TLC? start->check_tailing check_degradation Suspect Degradation on Column? start->check_degradation check_rf Rf Value Too High/Low? start->check_rf add_base Add 0.1-1% NEt3 to Eluent check_tailing->add_base Yes use_alumina Switch to Neutral Alumina check_degradation->use_alumina Yes run_faster Run Column Faster check_degradation->run_faster Also adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity Yes add_base->use_alumina If persists

Caption: Troubleshooting logic for flash chromatography issues.

References

  • A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in Nature - Benchchem.
  • A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers - Benchchem.
  • A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR - Benchchem.
  • Technical Support Center: Managing Over-Bromination Byproducts of Indole - Benchchem.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - MDPI.
  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - Research @ Flinders.
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Identification and synthesis of impurities formed during sertindole preparation - PMC.
  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC - NIH.
  • BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.
  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - MDPI.
  • Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PubMed.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
  • Identification and synthesis of impurities formed during sertindole preparation.
  • troubleshooting column chromatography : r/chemistry - Reddit.
  • What do common indole impurities look like? - ResearchGate.
  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid - Virtual Commons - Bridgewater State University.
  • Crystallization purification of indole - ResearchGate.

Sources

stability issues of 5-bromo-4-methyl-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-4-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a vital heterocyclic building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] The indole scaffold is a privileged structure in drug discovery, and its halogenated derivatives are key for creating complex molecules.[2][3] However, the stability of such compounds in solution can be a critical factor for successful experimental outcomes. This guide addresses common stability issues, their underlying causes, and provides practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Storage

Question 1: What are the ideal storage conditions for solid this compound and its solutions to ensure long-term stability?

Answer:

Proper storage is the first line of defense against degradation. For the solid compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light.[4][5] Indole derivatives, in general, can be light-sensitive.[6]

For solutions, the ideal storage conditions depend on the solvent. However, a general best practice is to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The container should be airtight to prevent solvent evaporation and the introduction of moisture and oxygen. For all solutions, protection from light is crucial.

Causality: Low temperatures slow down the rate of chemical degradation reactions. Protecting the compound from light prevents photochemical decomposition.[7] Minimizing freeze-thaw cycles is important because temperature fluctuations can increase degradation rates and cause the compound to come out of solution.

Question 2: I've noticed a color change in my solid compound/solution over time. What does this indicate?

Answer:

A color change, typically to a yellowish or brownish hue, is a common indicator of degradation.[7] This is often due to oxidation of the indole ring.[8][9] If you observe a color change, it is highly recommended to verify the purity of your compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), before proceeding with your experiments.

Troubleshooting Steps:

  • Visually inspect the compound for any color change.

  • If a color change is observed, perform a purity check using HPLC or LC-MS.

  • Compare the purity of the aged sample to a fresh sample or the supplier's certificate of analysis.

  • If significant degradation is confirmed, it is best to use a fresh batch of the compound for your experiments.

Section 2: Stability in Different Solvents and pH

Question 3: In which solvents is this compound most stable? Are there any solvents I should avoid?

Answer:

This compound is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[10] While specific stability data for this exact compound is not widely published, related indole derivatives show good stability in aprotic polar solvents like DMSO.[11]

It is advisable to avoid highly reactive solvents or those that contain impurities that could promote degradation. For aqueous solutions, the pH will be a critical factor for stability.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Solvents to Use with Caution:

  • Protic solvents like methanol and ethanol: While the compound is soluble in these, they can participate in reactions like esterification under certain conditions.[12]

  • Aqueous solutions: Stability is highly pH-dependent.

Question 4: How does pH affect the stability of this compound in aqueous solutions?

Answer:

The stability of indole-2-carboxylic acids in aqueous solutions is significantly influenced by pH. Both highly acidic and highly alkaline conditions can promote degradation.

  • Acidic Conditions (low pH): In strong acidic solutions, indole-2-carboxylic acids can undergo decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide.[13] The indole ring itself can also be unstable in highly acidic environments.[14]

  • Alkaline Conditions (high pH): In strong basic solutions, the indole ring can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen.

For optimal stability in aqueous buffers, it is recommended to work in a neutral to slightly acidic pH range (approximately pH 5-7). It is crucial to experimentally determine the optimal pH for your specific application and storage duration.

Section 3: Degradation Pathways and Prevention

Question 5: What are the most likely degradation pathways for this compound?

Answer:

Based on the known chemistry of indole derivatives, the primary degradation pathways for this compound are likely to be oxidation, and to a lesser extent, decarboxylation and photodecomposition.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various degradation products, including oxindoles and isatins.[9][15][16] This process can be accelerated by the presence of oxygen, metal ions, and light.

  • Decarboxylation: As mentioned, under acidic conditions, the carboxylic acid group at the 2-position can be lost.[13]

  • Photodecomposition: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[7]

Diagram of Potential Degradation Pathways:

This compound This compound Oxidative Degradation Products\n(e.g., Oxindoles, Isatins) Oxidative Degradation Products (e.g., Oxindoles, Isatins) This compound->Oxidative Degradation Products\n(e.g., Oxindoles, Isatins) O2, Light, Metal Ions Decarboxylation Product\n(5-bromo-4-methyl-1H-indole) Decarboxylation Product (5-bromo-4-methyl-1H-indole) This compound->Decarboxylation Product\n(5-bromo-4-methyl-1H-indole) H+, Heat Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light

Caption: Potential degradation pathways for this compound.

Question 6: How can I minimize the degradation of my compound during experimental procedures?

Answer:

Minimizing degradation during experiments requires careful planning and execution. Here are some key strategies:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh on the day of the experiment.

  • Control Temperature: Keep solutions on ice when not in use, especially if the experimental procedure is lengthy.

  • Protect from Light: Use amber-colored vials or cover your containers with aluminum foil to protect them from light.

  • Inert Atmosphere: For sensitive experiments or long-term storage of solutions, consider degassing your solvents and storing the solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: If working with aqueous solutions, use a well-buffered system within the optimal pH range (5-7).

  • Avoid Contaminants: Ensure all glassware is clean and free of metal ion contaminants that can catalyze oxidation.

Section 4: Analytical Monitoring and Troubleshooting

Question 7: What analytical methods are recommended for assessing the purity and stability of this compound?

Answer:

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for assessing the purity of this compound. For more detailed analysis and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[17][18]

Recommended Analytical Techniques:

Technique Purpose
HPLC-UV Purity assessment and routine quality control.
LC-MS Purity assessment, identification of degradation products, and stability studies.

| NMR | Structural confirmation of the compound and its degradation products. |

Question 8: My experimental results are inconsistent. Could the stability of this compound be the cause?

Answer:

Inconsistent experimental results can indeed be a consequence of compound instability. If you are experiencing variability in your data, it is crucial to systematically troubleshoot the potential causes, including the integrity of your this compound.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Check Purity of Current Stock Solution (HPLC or LC-MS) A->B C Purity Acceptable? B->C D Investigate Other Experimental Parameters C->D Yes E Purity Unacceptable C->E No F Prepare Fresh Solution from New Solid Stock E->F G Repeat Experiment F->G H Results Consistent? G->H I Problem Solved. Review Solution Prep & Storage. H->I Yes J Continue Troubleshooting Other Parameters H->J No

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots, protected from light.

Protocol 2: Purity Assessment by HPLC

This is a general guideline and may need to be optimized for your specific system.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

By following these guidelines and understanding the factors that can affect the stability of this compound, you can significantly improve the reliability and reproducibility of your research.

References

Technical Support Center: Purification of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-4-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing indole-2-carboxylic acids is the Fischer indole synthesis.[1][2] Potential impurities from this process can include:

  • Unreacted Starting Materials: Such as the corresponding phenylhydrazine and pyruvate precursors.

  • Side-Reaction Byproducts: The Fischer synthesis is acid-catalyzed and can sometimes lead to side reactions or incomplete cyclization, potentially forming aniline derivatives or 3-methylindole.[3]

  • Over-brominated Species: If bromination is a step in your synthesis, di- or tri-brominated indole species can form.[4]

  • Decarboxylated Product: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-bromo-4-methyl-1H-indole.[5]

  • Residual Solvents and Reagents: Solvents from the reaction and workup, as well as any acids or bases used as catalysts, may be present.

Q2: My crude product is a dark, oily substance instead of the expected off-white solid. What should I do first?

A2: A dark, oily, or gummy consistency often indicates the presence of significant impurities, particularly residual solvents or colored byproducts from the synthesis. Before attempting a more rigorous purification method like column chromatography, it is often beneficial to perform a preliminary purification. An acid-base extraction is an excellent first step for a carboxylic acid like this one.[6][7][8][9][10] This technique is highly effective at separating the acidic target compound from neutral or basic impurities. Following the extraction, a simple trituration or recrystallization can often yield a solid product that is significantly purer and easier to handle in subsequent steps.

Q3: I am seeing significant streaking of my compound on a silica gel TLC plate. How can I get clean spots?

A3: Streaking of carboxylic acids on silica gel is a classic problem. It occurs due to the strong interaction between the acidic proton of your compound and the slightly acidic silica gel stationary phase.[10] This can lead to a distribution of the compound in both its protonated and deprotonated forms, resulting in tailing or streaking. To remedy this, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[10] This ensures that your carboxylic acid remains fully protonated, minimizing its interaction with the silica and allowing it to move up the plate as a more compact and well-defined spot.

Q4: How do I choose the best purification technique for my specific needs?

A4: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity of your compound. The following decision-making workflow can guide your choice:

Caption: Decision workflow for purification.

Troubleshooting and Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from your acidic target compound. It leverages the differential solubility of the carboxylic acid and its salt form.[6][8][9]

Underlying Principle: this compound, being a carboxylic acid, will react with a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble sodium carboxylate salt. Neutral organic impurities will remain in the organic phase. After separating the layers, the aqueous layer containing the carboxylate salt is re-acidified to precipitate the pure carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent in which the impurities are also soluble (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[10] Stopper the funnel and gently invert it several times, making sure to vent frequently to release the pressure from the CO₂ gas that is evolved.

  • Separation: Allow the layers to fully separate. The aqueous layer (typically the bottom layer, but always check) now contains the sodium salt of your desired compound. Drain this aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete extraction, add a fresh portion of the sodium bicarbonate solution to the organic layer remaining in the funnel, shake, and combine the aqueous layers. Repeat this step 2-3 times.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes acidic (test with pH paper).[10]

  • Isolation: The purified this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts, and then dry it thoroughly, for instance, in a vacuum desiccator.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent can be found.[4]

Underlying Principle: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical. For indole-2-carboxylic acids, polar solvents are often a good starting point. Ethanol, methanol, or mixtures with water (e.g., ethanol/water) are commonly used for similar compounds.[4][11] Test small batches to find a solvent that dissolves your compound when hot but gives good crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling (e.g., on a hot plate) while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or insoluble byproducts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals completely.

Protocol 3: Purification by Column Chromatography

When dealing with impurities that have similar solubility properties to the target compound, column chromatography is the method of choice.[4][12]

Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and elute more slowly, while less polar compounds will travel down the column faster.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC).[4] Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system should give your target compound an Rf value of approximately 0.2-0.3.[4] Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting the eluate in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary Table

ParameterColumn ChromatographyRecrystallizationAcid-Base Extraction
Typical Loading Capacity 1-10% of silica gel weightDependent on flask sizeHigh
Solvent Consumption HighLow to ModerateModerate
Time Requirement HighModerateLow
Typical Purity Achieved >98%>99% (if suitable solvent is found)90-98% (good for initial cleanup)
Ideal for Separating Isomers, closely related polaritiesCompounds with different solubilitiesAcidic from neutral/basic compounds

Analytical Validation Workflow

To ensure the success of your purification, it is crucial to monitor the process analytically.

Analytical_Workflow Analytical Validation Workflow for Purification crude Crude Product tlc_initial TLC Analysis (Assess complexity, choose chromatography eluent) crude->tlc_initial purification Purification Step (e.g., Column, Recrystallization) tlc_initial->purification tlc_fractions TLC Analysis of Fractions (Identify pure fractions) purification->tlc_fractions hplc_final HPLC Analysis (Quantify final purity >95%) tlc_fractions->hplc_final nmr_ms Structural Confirmation (¹H NMR, ¹³C NMR, MS) hplc_final->nmr_ms final_product Characterized Pure Product nmr_ms->final_product

Caption: Workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the final purity of your compound with high accuracy.[11][13][14] A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, is a common setup for analyzing indole-2-carboxylic acids.[13]

References

  • Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved December 17, 2023, from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved December 17, 2023, from [Link]

  • Acid–base extraction. (2023, November 29). In Wikipedia. Retrieved December 17, 2023, from [Link]

  • Hilbert, M., et al. (2013). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol, 3(12). Retrieved from [Link]

  • Sankar, G., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science, 50(7), 584-589. Retrieved from [Link]

  • Muszyńska, B., & Sułkowska-Ziaja, K. (2012). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 25(4), 352-356. Retrieved from [Link]

  • Wang, Y., et al. (2020). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 25(22), 5468. Retrieved from [Link]

  • Wang, L., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, 47(22), 2097-2100. Retrieved from [Link]

  • 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. (2024, April 9). ChemBK. Retrieved December 17, 2023, from [Link]

  • Benkendorff, K., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822. Retrieved from [Link]

  • CN106008311A - Refinement method of indole-2-carboxylic acid. (2016). Google Patents.
  • Li, Y., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(18), 3298. Retrieved from [Link]

  • Stanovnik, B., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(8), 1690-1706. Retrieved from [Link]

  • Benkendorff, K., et al. (2013). Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822. Retrieved from [Link]

  • Neier, R. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 77(23), 10858-10865. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 583-592. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto Scarborough. Retrieved December 17, 2023, from [Link]

  • Hilbert, M., et al. (2013). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. ResearchGate. Retrieved from [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (1962). Canadian Journal of Chemistry, 40(5), 906-912. Retrieved from [Link]

  • Khan, I., et al. (2014). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Drug research, 64(10), 543-548. Retrieved from [Link]

  • CN103387530A - 5-bromoindole preparation method. (2013). Google Patents.
  • 5-Bromo-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved December 17, 2023, from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved December 17, 2023, from [Link]

  • Fischer indole synthesis. (2023, November 11). In Wikipedia. Retrieved December 17, 2023, from [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid. (2017). ResearchGate. Retrieved from [Link]

  • 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester. (n.d.). PubChem. Retrieved December 17, 2023, from [Link]

  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives. (2004). Google Patents.

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 5-Bromo-4-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working on the functionalization of 5-bromo-4-methyl-1H-indole-2-carboxylic acid via palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth, practical advice to help you navigate the common challenges and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to empower you to make informed decisions during your experimental design and troubleshooting efforts.

Introduction: The Nuances of Indole Cross-Coupling

This compound is a valuable building block, but its successful cross-coupling presents a unique set of challenges. The indole core itself can be problematic; the N-H proton is acidic and can interfere with the catalytic cycle, while the indole nitrogen can also act as a ligand, potentially poisoning the catalyst.[1][2] The presence of the carboxylic acid adds another layer of complexity, as it can coordinate to the metal center or influence the electronic properties of the substrate.

This guide will walk you through a logical progression of experimental design and troubleshooting, with a focus on optimizing the single most critical parameter that balances reaction efficiency and cost: catalyst loading.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Reaction Setup & Catalyst Selection

Q1: I'm starting a new cross-coupling reaction with this compound. What's a good starting point for catalyst loading?

For initial screening, a higher catalyst loading is often recommended to ensure the reaction proceeds and to identify a viable catalytic system.[3] A loading of 1-5 mol% of the palladium precatalyst is a common starting point for challenging substrates. Once you have a successful "hit," you can then focus on reducing the catalyst loading.

Q2: Which palladium precatalyst and ligand combination should I start with for a Suzuki-Miyaura coupling?

The choice of catalyst and ligand is critical for success.[4] For Suzuki-Miyaura reactions involving heteroaryl halides, catalyst systems bearing ferrocenylphosphine ligands, such as Pd(dppf)Cl₂, are often effective.[4] Alternatively, using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is a robust strategy.[5]

Q3: Does the carboxylic acid group on my indole interfere with the reaction? Should I protect it?

The carboxylic acid group can indeed interfere with the reaction. It can be deprotonated by the base, potentially altering its solubility and electronic properties. While not always necessary, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can lead to more consistent results and is a worthwhile experiment if you are encountering issues.[6]

Q4: What about the indole N-H proton? Is protection necessary?

The acidic N-H proton of the indole can certainly interfere with the catalytic cycle.[2] Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) is a common strategy to improve yields and consistency.[2] However, some conditions are tolerant of the free N-H. It is advisable to run a comparison with and without N-protection in your initial screens.

Section 2: Troubleshooting Poor Reaction Performance

Q5: My reaction is giving a very low yield, or no product at all. What are the likely causes?

Low or no conversion can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inactive Catalyst: Ensure your palladium source is active and that your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[1][7] Inadequate degassing of solvents can introduce oxygen, which leads to catalyst deactivation.[8]

  • Suboptimal Ligand: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway.[9] If you are using a simple palladium salt, ensure you are using an appropriate phosphine ligand.

  • Inappropriate Base or Solvent: The choice of base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction).[2] The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Ensure your base is anhydrous and your solvent is properly degassed.[2][10]

  • Substrate Purity: Impurities in your this compound can poison the catalyst.[1] Consider recrystallizing your starting material.

Q6: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[1][8] Its formation is a clear sign of catalyst deactivation and can be caused by:

  • High Temperatures: Excessive heat can cause the palladium-ligand complex to decompose.[1]

  • Absence of a Stabilizing Ligand: "Naked" Pd(0) species are prone to aggregation.[1][8]

  • Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.[8]

To prevent palladium black formation, use a stabilizing ligand, avoid excessively high temperatures, and ensure rigorous degassing of your reaction mixture.[1][8]

Q7: I'm seeing significant amounts of side products. What are they and how can I minimize them?

In Suzuki-Miyaura couplings, common side products include:

  • Homocoupling of the boronic acid: This forms a dimer of your coupling partner.

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom.[2]

These side reactions can be minimized by carefully controlling the reaction temperature, using fresh, high-purity boronic acid, and ensuring an inert atmosphere.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol provides a framework for screening different palladium catalysts and ligands for the cross-coupling of this compound (or its protected form).

Materials:

  • This compound (or N-Boc/O-Me protected derivative) (1.0 equiv)

  • Coupling partner (e.g., arylboronic acid for Suzuki) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • Reaction Setup: To an oven-dried vial or Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, base, and your indole substrate.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add the degassed solvent via syringe, followed by the coupling partner.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimizing Catalyst Loading

Once a successful catalyst system has been identified, the next step is to minimize the catalyst loading.

  • Set up Parallel Reactions: Prepare a series of reactions following the optimized procedure from Protocol 1.

  • Vary Catalyst Loading: Systematically decrease the catalyst loading in each reaction. A typical range to explore would be 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%. Keep the ligand-to-palladium ratio constant.

  • Analyze and Compare: After a fixed reaction time, quench all reactions and analyze the yield of each by a quantitative method (e.g., qNMR or LC-MS with an internal standard).

  • Determine Optimal Loading: Identify the lowest catalyst loading that provides an acceptable yield in a reasonable timeframe.

Data Presentation

Table 1: Hypothetical Results of Catalyst Loading Optimization for a Suzuki-Miyaura Coupling

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
12.049547.5
21.069292
30.51288176
40.12475750
50.0524551100

Turnover Number (TON) = (moles of product) / (moles of catalyst)

Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal Ar'-B(OR)2 PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active and the atmosphere inert? start->check_catalyst check_conditions Are the base, solvent, and temperature appropriate? check_catalyst->check_conditions Yes degas Improve degassing procedure. Use fresh, anhydrous solvents. check_catalyst->degas No check_reagents Are the starting materials pure? check_conditions->check_reagents Yes screen_conditions Screen different bases and solvents. Optimize temperature. check_conditions->screen_conditions No purify_reagents Purify starting materials (e.g., recrystallization). check_reagents->purify_reagents No protect_groups Consider protecting the indole N-H and/or the carboxylic acid. check_reagents->protect_groups Yes screen_catalyst Screen different Pd sources and ligands. end Optimized Reaction screen_catalyst->end degas->screen_catalyst screen_conditions->protect_groups purify_reagents->protect_groups protect_groups->end

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

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  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
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  • ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
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  • National Institutes of Health. (n.d.). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis.
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  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Bromoindole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical characterization data for 5-bromo-4-methyl-1H-indole-2-carboxylic acid and its foundational analog, providing essential data for researchers in drug development.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its halogenated derivatives, particularly brominated indoles, serve as versatile building blocks for developing targeted inhibitors for various enzymes and receptors implicated in diseases ranging from cancer to inflammatory conditions.[1][2][3][4] 5-Bromo-1H-indole-2-carboxylic acid and its substituted analogs are of significant interest due to their application in the synthesis of inhibitors for matrix metalloproteinase-13 (MMP-13), indoleamine 2,3-dioxygenase (IDO), and Factor Xa.[4][5][6]

This guide provides a comprehensive analytical profile of the foundational molecule, 5-bromo-1H-indole-2-carboxylic acid, for which extensive experimental data is available. We will use this well-characterized compound as a benchmark to compare and predict the analytical characteristics of its C4-methylated analog, this compound. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the necessary data to identify, characterize, and utilize these critical intermediates.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the C4 position subtly alters the molecule's physical properties. While both compounds share the same core structure, the addition of a methyl group increases the molecular weight and is predicted to slightly modify its lipophilicity (XLogP) and acidity (pKa). Understanding these differences is crucial for designing synthetic routes and predicting the compound's behavior in various solvents and biological systems.

Property5-Bromo-1H-indole-2-carboxylic acidThis compoundData Source
CAS Number 7254-19-550536-58-8[6][7][8]
Molecular Formula C₉H₆BrNO₂C₁₀H₈BrNO₂[7][9]
Molecular Weight 240.05 g/mol 254.08 g/mol [7][9]
Monoisotopic Mass 238.95819 Da252.97385 Da[7][9]
Appearance White to light yellow/orange solidNot specified (predicted solid)[6]
Melting Point 287-288 °CNot specified[6][10]
Predicted pKa 4.25 ± 0.30Not specified[6]
Predicted XLogP 3.03.0[9]

Spectroscopic Characterization of 5-Bromo-1H-indole-2-carboxylic acid

A robust analytical characterization is essential for confirming the identity and purity of a chemical compound. The following sections detail the expected outcomes from standard spectroscopic techniques for 5-bromo-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data (Predicted for DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton is highly deshielded and often appears as a broad signal.
~11.8Singlet1HIndole N-HThe N-H proton of the indole ring.
~7.7Doublet1HH4Aromatic proton ortho to the bromine, showing coupling to H6.
~7.5Doublet1HH7Aromatic proton on the benzene ring portion.
~7.3Doublet of Doublets1HH6Aromatic proton coupled to both H4 and H7.
~7.1Singlet1HH3Proton on the pyrrole ring of the indole.

Comparison with this compound: The introduction of a methyl group at the C4 position would cause significant changes. The H4 signal would be absent, replaced by a singlet for the methyl protons (-CH₃) around 2.2-2.5 ppm. The signals for the remaining aromatic protons (H6, H7) would also experience shifts due to the electron-donating nature of the methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the peaks and determine the chemical shifts (referenced to the residual solvent peak) and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL DMSO-d₆ A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Analyze Spectrum (Shifts, Integrals) H->I

Caption: Workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the confirmation of its molecular weight and elemental composition. The presence of a bromine atom is easily identifiable due to its characteristic isotopic pattern (~1:1 ratio of ⁷⁹Br and ⁸¹Br).

Expected Mass Spectrum Data

m/z ValueInterpretationRationale
239/241[M]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
221/223[M-H₂O]⁺Loss of a water molecule from the carboxylic acid.
194/196[M-COOH]⁺Loss of the carboxyl group.
114[C₈H₅N]⁺Fragmentation of the indole ring after loss of bromine.

Source: [7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (Optional but Recommended): To improve volatility, the carboxylic acid can be esterified (e.g., to its methyl ester). Dissolve ~1 mg of the acid in methanol and add a catalytic amount of HCl.[11]

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the diluted sample (in a volatile solvent like ethyl acetate) into the GC inlet.

  • Chromatographic Separation: Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Impact, EI) and fragmented. The mass analyzer separates the ions based on their m/z ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment peaks.

MS_Workflow A Sample Injection (1 µL) B GC Separation (Temperature Ramp) A->B C Elution B->C D Ionization (EI) C->D E Fragmentation D->E F Mass Analysis (m/z Separation) E->F G Detection & Spectrum Generation F->G

Caption: General workflow for a GC-MS experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3300N-H stretchIndole
~1680C=O stretchCarboxylic Acid (conjugated)
~1590, 1450C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~830C-Br stretchAryl Bromide

Source: [7][12]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan to obtain the IR spectrum.

  • Analysis: Identify the characteristic absorption peaks corresponding to the functional groups in the molecule.

Comparative Analysis with Structural Analogs

The analytical data of 5-bromo-1H-indole-2-carboxylic acid provides a reliable foundation for understanding its derivatives.

Structural Comparison

The primary difference between the title compound and its benchmark is the presence of a methyl group at the C4 position of the indole ring.

Caption: Comparison of chemical structures.

Impact of C4-Methyl Substitution
  • NMR: As discussed, the most significant impact is on the ¹H NMR spectrum. The disappearance of the H4 proton signal and the appearance of a new methyl singlet are definitive markers. The electronic effect of the methyl group will also induce minor shifts in the signals of the remaining aromatic protons.

  • Mass Spec: The molecular ion peak will shift to a higher m/z value corresponding to the increased molecular weight (253/255 m/z). The fragmentation pattern is expected to be similar, with fragments also shifted by 14 Da (the mass of a CH₂ unit, representing the difference of CH₃ vs H).

  • IR: The IR spectrum will be largely similar, as the same primary functional groups are present. A new C-H stretching and bending vibration for the methyl group will appear in the aliphatic C-H region (~2900 cm⁻¹ and ~1450 cm⁻¹), but these may be obscured by other peaks.

Synthesis and Purity Assessment

A common laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester. This method is efficient and yields a high-purity product.[13]

Synthetic Workflow: Hydrolysis of Ethyl Ester

Synthesis_Workflow reagents 1. NaOH / Methanol / H₂O 2. Reflux 3. HCl (acidification) end 5-Bromoindole-2-carboxylic acid Product reagents->end start Ethyl 5-bromoindole-2-carboxylate Starting Material

Caption: Synthesis via hydrolysis of the ethyl ester.

Protocol: Synthesis via Hydrolysis

  • Reaction Setup: Dissolve ethyl 5-bromoindole-2-carboxylate in a mixture of methanol and water.[13]

  • Hydrolysis: Add a solution of sodium hydroxide and heat the mixture to reflux for approximately 30-60 minutes.[13]

  • Workup: After cooling the reaction, slowly add hydrochloric acid to adjust the pH to 3-4, causing the carboxylic acid product to precipitate.[13]

  • Isolation: Filter the resulting solid, wash with water, and dry to obtain the final product.

  • Purity Check: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC), which should be ≥96%.[13]

Conclusion

5-Bromo-1H-indole-2-carboxylic acid is a well-characterized intermediate vital to medicinal chemistry. Its analytical profile, defined by distinct NMR, MS, and IR data, serves as a robust benchmark for its derivatives. By understanding this profile, researchers can reliably predict the analytical characteristics of analogs like this compound. The key diagnostic differences, particularly the unique signals in the ¹H NMR spectrum and the shift in molecular weight observed in mass spectrometry, provide clear and unambiguous methods for structural confirmation. This guide provides the foundational data and protocols necessary for the confident synthesis, identification, and application of these important molecular building blocks in drug discovery and development.

References

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Introduction: The Strategic Role of Halogenated Indoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1H-indole-2-carboxylic Acid for Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. A common and powerful strategy to modulate a molecule's physicochemical and biological characteristics is the introduction of a halogen atom. Halogenation, particularly at the C-5 position of the indole ring, can significantly alter lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

This guide provides a comprehensive comparative analysis of two key halogenated building blocks: 5-bromo-1H-indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid . For researchers, scientists, and drug development professionals, the choice between these two substrates is not arbitrary. It has profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. We will delve into the fundamental principles governing their reactivity, supported by experimental data, to provide a data-driven resource for rational drug design and synthetic route optimization. The primary focus will be on palladium-catalyzed cross-coupling reactions, which are pivotal transformations in modern drug discovery.[4][5]

Fundamental Properties: A Tale of Two Halogens

The subtle differences between bromine and chlorine—in size, electronegativity, and polarizability—give rise to distinct physicochemical properties and, most importantly, divergent chemical reactivity.

Physicochemical Property Comparison

The choice of halogen directly impacts key molecular properties that influence everything from solubility to biological absorption. Bromine's higher atomic mass and greater polarizability lead to stronger intermolecular van der Waals forces, generally resulting in a higher melting point and increased lipophilicity compared to its chlorine counterpart.[1]

Property5-Chloro-1H-indole-2-carboxylic acid5-Bromo-1H-indole-2-carboxylic acidRationale for Difference
Molecular Formula C₉H₆ClNO₂C₉H₆BrNO₂Different halogen atom.
Molecular Weight 195.60 g/mol 240.05 g/mol Bromine has a significantly higher atomic mass than chlorine.[1]
Electronic Effect Electron-withdrawingElectron-withdrawingBoth halogens are electron-withdrawing via induction, influencing the aromatic system's reactivity.[1]
Predicted logP LowerHigherBromine is generally more lipophilic than chlorine, which can affect membrane permeability and protein binding.[1]
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)

The single most critical parameter governing the reactivity of these molecules in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The energy required to homolytically cleave this bond is the Bond Dissociation Energy (BDE). A weaker bond requires less energy to break and thus facilitates reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in palladium catalysis.[6][7]

The C-Br bond is demonstrably weaker than the C-Cl bond due to the larger size of the bromine atom and the consequently longer, less effective orbital overlap with carbon.[6][8]

BondAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Cl ~397-414
Aryl C-Br ~335-351

Values are averaged from multiple sources and can vary slightly based on the specific molecular environment.[8][9]

This fundamental difference in bond strength is the primary driver for the observed higher reactivity of aryl bromides over aryl chlorides in a vast array of chemical transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in pharmaceutical synthesis.[5] The reactivity of the aryl halide substrate is paramount to the success of these transformations.

The Established Reactivity Hierarchy

For palladium-catalyzed reactions, the general order of reactivity for aryl halides is firmly established and directly correlates with the BDE of the C-X bond:[5][10][11]

Ar-I > Ar-Br > Ar-OTf > Ar-Cl

This hierarchy dictates that 5-bromo-1H-indole-2-carboxylic acid is inherently more reactive than 5-chloro-1H-indole-2-carboxylic acid . This translates to milder reaction conditions, lower catalyst loadings, and often a broader choice of coupling partners for the bromo- derivative.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The higher reactivity of the 5-bromoindole derivative allows for efficient coupling under conditions where the 5-chloroindole might be sluggish or completely unreactive.

Causality Behind Experimental Choices:

  • For 5-Bromoindole: Standard, less-activated palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient to achieve high yields.[12][13] The oxidative addition of the C-Br bond to the Pd(0) center is relatively facile.

  • For 5-Chloroindole: The stronger C-Cl bond necessitates more sophisticated catalytic systems. This typically involves using electron-rich, sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[14] Higher temperatures and catalyst loadings may also be required.

Comparative Experimental Data for Suzuki Coupling of 5-Bromoindoles

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate (Reference)
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802955-bromo-1-ethyl-1H-indazole[12][13]
Pd(PPh₃)₄Cs₂CO₃Ethanol (MW)1000.5-0.785-955-bromo-spiro[indole-piperidine][15]
Ligand-free Pd-NPsK₃PO₄tBuOH/H₂O2516995-bromoindole[16]

While direct side-by-side comparisons for the exact carboxylic acid substrates are sparse in the literature, the data for related 5-bromoindoles consistently show high efficiency. It is well-established that achieving similar yields with the corresponding 5-chloroindoles would demand more forcing conditions or highly specialized catalysts.[7][14]

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole-2-carboxylic acid

This protocol describes a general procedure for the coupling of an arylboronic acid with 5-bromo-1H-indole-2-carboxylic acid.

Materials:

  • 5-Bromo-1H-indole-2-carboxylic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq), anhydrous

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-indole-2-carboxylic acid, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify with 1M HCl to precipitate the carboxylic acid product.

    • Filter the resulting solid, wash with water, and then a minimal amount of cold diethyl ether to remove non-polar impurities.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Visualization: Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental processes is key to troubleshooting and optimization.

Suzuki_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetal Ar-Pd(II)L₂(R) oa_complex->transmetal Transmetalation re_complex Ar-R-Pd(II)L₂ transmetal->re_complex Isomerization product Ar-R re_complex->product Reductive Elimination product->pd0 Catalyst Regeneration ArX Ar-X (5-Haloindole) ArX->oa_complex Boronic R-B(OR)₂ Boronic->transmetal Base Base Base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Cycle cluster_reactants Inputs pd0 Pd(0)L oa_complex Ar-Pd(II)L(X) pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)L(NR₂)] oa_complex->amide_complex Amine Coordination & Deprotonation product Ar-NR₂ amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration ArX Ar-X (5-Haloindole) ArX->oa_complex Amine HNR₂ Amine->oa_complex Base Base Base->amide_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The synthesis of aryl amines via Buchwald-Hartwig amination is another foundational reaction in drug development.[17] The reactivity trend observed in Suzuki couplings holds true here: the C-Br bond of the 5-bromoindole readily undergoes oxidative addition, while the C-Cl bond of the 5-chloroindole presents a higher activation barrier.[11]

Successfully coupling 5-chloro-1H-indole-2-carboxylic acid often requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or NHC ligands that can stabilize the palladium catalyst and facilitate the difficult C-Cl bond activation.[18][19]

Protocol: Buchwald-Hartwig Amination of 5-Chloro-1H-indole-2-carboxylic acid

This protocol highlights the more demanding conditions often required for activating an aryl chloride.

Materials:

  • 5-Chloro-1H-indole-2-carboxylic acid (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 - 0.02 eq)

  • Bulky phosphine ligand (e.g., XPhos, 0.02 - 0.05 eq)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 - 2.5 eq)

  • Anhydrous, non-polar solvent (e.g., Toluene or Dioxane), degassed

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, the ligand, and the base to a dry reaction vessel.

  • Reactant Addition: Add the 5-chloro-1H-indole-2-carboxylic acid and the degassed solvent. Stir for a few minutes to allow for catalyst pre-formation.

  • Nucleophile Addition: Add the amine coupling partner.

  • Reaction: Seal the vessel tightly and heat to 100-120 °C with vigorous stirring. Note the higher temperature compared to the Suzuki protocol.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and carefully unseal the vessel.

    • Quench the reaction by slowly adding an aqueous solution of ammonium chloride (NH₄Cl).

    • Acidify with 1M HCl to pH ~3-4 to protonate the product.

    • Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities.

    • The product may precipitate or remain in the aqueous layer. If it precipitates, it can be filtered. If not, the product can be extracted after adjusting the pH.

  • Purification: Purify the crude product via column chromatography on silica gel or by recrystallization.

Synthetic Accessibility and Strategic Choice

While 5-bromoindoles are often commercially available and highly reactive, 5-chloroindoles also hold a strategic place. A common and cost-effective industrial approach involves synthesizing 5-chloroindole from the more readily available 5-bromoindole via a copper-catalyzed halogen exchange reaction.[1][2] This allows for large-scale production of the chloro- derivative if it is the preferred building block for a specific drug candidate.[2]

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification reactants 1. Weigh Reactants (Haloindole, Coupling Partner, Base) catalyst 2. Add Catalyst & Ligand (Under Inert Atmosphere) reactants->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heat 4. Heat to Target Temperature (e.g., 80-120 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench Reaction monitor->quench extract 7. Aqueous Work-up / Extraction quench->extract purify 8. Column Chromatography or Recrystallization extract->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion: A Data-Driven Choice for Synthesis

The comparative reactivity of 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid is governed by fundamental chemical principles, primarily the disparity in their carbon-halogen bond dissociation energies.

  • 5-Bromo-1H-indole-2-carboxylic acid is the more reactive substrate in palladium-catalyzed cross-coupling reactions. Its weaker C-Br bond facilitates the critical oxidative addition step, allowing for milder reaction conditions, lower catalyst loadings, and a wider range of standard catalytic systems. This makes it an excellent choice for rapid library synthesis and general synthetic applications.

  • 5-Chloro-1H-indole-2-carboxylic acid , while less reactive, is a valuable and often more cost-effective building block, especially at scale. Its activation requires more sophisticated catalytic systems, typically involving bulky, electron-rich ligands and higher reaction temperatures. This inherent stability can be advantageous for complex, multi-step syntheses where selective reactivity is desired.

Ultimately, the choice between these two crucial intermediates is a strategic one. It depends on the specific reaction, the desired complexity of the final molecule, the scale of the synthesis, and economic considerations. This guide provides the foundational data and causal explanations to empower researchers to make an informed and scientifically sound decision, optimizing their path toward novel therapeutic agents.

References

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  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
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  • ResearchGate. (n.d.). Chemical structures of 5-halo-1H-indole-2-carboxylic acid, indol-2-one, 3-amino indole, and 5-iodoindole.
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A Comparative Guide to the Biological Activity of 5-Bromo-Indole-2-Carboxylic Acid Derivatives: A Resource for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets.[1][2][3] Within this class, derivatives of 5-bromo-1H-indole-2-carboxylic acid have emerged as a particularly versatile and potent series of molecules. The introduction of a bromine atom at the 5-position often enhances therapeutic potential by increasing lipophilicity and modulating electronic properties, while the carboxylic acid at the 2-position serves as a critical handle for chemical modification and a key interaction point with biological targets.[4][5]

This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of 5-bromo-1H-indole-2-carboxylic acid. We will delve into their anticancer, antibacterial, and antiviral properties, presenting supporting experimental data, outlining detailed protocols, and discussing the crucial structure-activity relationships (SAR) that govern their efficacy.

Antibacterial Activity: Potent Agents Against Gram-Negative Pathogens

The rise of antibiotic resistance, particularly in Gram-negative bacteria, presents a formidable challenge to global health.[6] Research into novel chemical scaffolds has identified 5-bromoindole-2-carboxamides, derived from the core 5-bromo-1H-indole-2-carboxylic acid structure, as promising antibacterial agents.[6][7]

A study involving a series of ten 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides revealed significant activity against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[6][7] Notably, several of these derivatives exhibited potency exceeding that of standard antibiotics like gentamicin and ciprofloxacin against specific strains.[6][7]

Comparative Performance Data

The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is the standard metric for antibacterial potency. The data below compares the performance of several key derivatives against established antibiotics.

CompoundAmine MoietyMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. P. aeruginosa
7a Cyclohexanamine0.350.45
7b Piperidine0.400.55
7c Pyrrolidine0.450.65
Gentamicin -1.501.75
Ciprofloxacin -0.751.25
Data synthesized from studies by Yogesh D. et al.[6][7]

Structure-Activity Relationship (SAR) Insights: The experimental data reveals that the nature of the amine coupled to the indole-2-carboxylic acid is critical for activity. Compounds 7a-c , featuring cyclic aliphatic amines, demonstrated the highest potency, with MIC values significantly lower than the reference drugs against E. coli and P. aeruginosa.[6][7] This suggests that the size, conformation, and basicity of the carboxamide substituent are key determinants for effective interaction with the bacterial target.

Experimental Workflow: Synthesis and Evaluation

The synthesis of these potent carboxamides follows a logical and reproducible pathway, beginning with commercially available starting materials.

cluster_synthesis General Synthesis of 5-Bromoindole-2-Carboxamides A 4-Bromoaniline B 4-Bromophenylhydrazine A->B 1. NaNO2, HCl 2. SnCl2 C Ethyl 5-bromo-1H-indole-2-carboxylate B->C Ethyl pyruvate, Cyclization (PPA) D Ethyl 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxylate C->D 4-chlorobenzyl chloride, Cs2CO3 E 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxylic acid (Core Acid) D->E LiOH Hydrolysis F Target 5-Bromoindole-2-carboxamides (7a-j) E->F Amine, EDC, HOBt

Caption: General synthetic route for 5-bromoindole-2-carboxamides.[6]

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) values.

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anticancer Activity: Multi-Targeted Inhibition of Oncogenic Pathways

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][8] The primary mechanisms involve the inhibition of crucial tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][8]

Mechanism 1: VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor survival and metastasis, and is primarily driven by the VEGFR-2 signaling pathway. A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors.[9]

The most potent compound identified, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) , exhibited strong anti-proliferative activity against HepG2 hepatocellular carcinoma cells, with an IC50 value approaching that of the FDA-approved VEGFR inhibitor, sorafenib.[8][9] Mechanistic studies confirmed that 5BDBIC induces cell cycle arrest at the G2/M phase and triggers the intrinsic apoptosis pathway.[8][9]

Mechanism 2: EGFR Inhibition

The EGFR signaling pathway is another critical regulator of cell proliferation, and its overactivation is a hallmark of many cancers.[4] Various derivatives, including carbothioamides and oxadiazoles synthesized from the 5-bromoindole-2-carboxylic acid core, have been identified as potent EGFR tyrosine kinase inhibitors.[1][2]

Compound 3a from one such study proved to be a particularly effective inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

cluster_pathway Inhibition of EGFR/VEGFR Signaling ligand Growth Factor (EGF/VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) ligand->receptor Binds & Activates downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream Phosphorylation Cascade proliferation Cell Proliferation, Survival, Angiogenesis inhibitor 5-Bromoindole Derivative inhibitor->receptor Inhibits Kinase Activity downstream->proliferation apoptosis Apoptosis (Programmed Cell Death) downstream->apoptosis Suppresses

Caption: Inhibition of EGFR/VEGFR signaling by 5-bromoindole derivatives.[4]

Comparative Performance Data (IC50)

The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundDerivative TypeTargetCell LineIC50 (μM)
5BDBIC HydrazoneVEGFR-2HepG214.3
Sorafenib Standard DrugVEGFR-2HepG26.2
Compound 3a CarbothioamideEGFRA549, HepG2, MCF-7Potent (specific values vary)
Erlotinib Standard DrugEGFR--
Data synthesized from multiple studies.[1][2][8][9]
Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the IC50 value.

Antiviral Activity: A Scaffold for HIV-1 Integrase Inhibition

Indole-2-carboxylic acid and its derivatives have been identified as promising scaffolds for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11][12] The mechanism of action involves the chelation of two essential Mg²⁺ ions within the enzyme's active site by the indole core and the C2 carboxyl group.[11][12]

While studies specifically on 5-bromo-4-methyl derivatives are not prevalent, the extensive SAR studies on the broader indole-2-carboxylic acid class provide a strong rationale for their investigation. Research has shown that introducing halogenated benzene rings at the C6 position and long-chain branches at the C3 position of the indole core can significantly enhance inhibitory activity.[11]

For instance, optimization of a parent indole-2-carboxylic acid compound led to derivative 20a , which showed a marked increase in integrase inhibition with an IC50 value of 0.13 µM.[11] This demonstrates that the core scaffold is highly tunable. The presence of a bromine at C5, as in our topic compound, fits well within this optimization framework and warrants further investigation.

cluster_workflow Workflow for HIV-1 Integrase Inhibition Assay A Prepare Assay Mix: - HIV-1 Integrase Enzyme - Donor DNA (viral) - Target DNA (host) B Add Test Compound (Indole Derivative) A->B C Incubate to allow strand transfer reaction B->C D Stop Reaction & Quantify Integration C->D E Analyze Data: Calculate IC50 D->E

Caption: A simplified workflow for an in vitro HIV-1 integrase assay.

Conclusion and Future Directions

The 5-bromo-1H-indole-2-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Through targeted derivatization of the 2-carboxylic acid group into amides, hydrazones, and other functional groups, researchers have developed potent compounds with significant antibacterial, anticancer, and antiviral potential.

  • As Antibacterials: 5-bromoindole-2-carboxamides show exceptional activity against challenging Gram-negative pathogens, often outperforming clinical standards.

  • As Anticancer Agents: Derivatives effectively inhibit key oncogenic drivers like VEGFR-2 and EGFR, leading to cell cycle arrest and apoptosis.

  • As Antivirals: The core structure is an excellent starting point for designing HIV-1 integrase inhibitors.

The existing body of research strongly supports the continued exploration of this chemical space. While this guide has focused on the well-documented 5-bromo derivatives, the specific impact of an additional substitution, such as a methyl group at the 4-position, remains an open and compelling question. The synthesis and evaluation of 5-bromo-4-methyl-1H-indole-2-carboxylic acid derivatives is a logical next step to further probe the structure-activity landscape and potentially discover compounds with enhanced potency, selectivity, or improved pharmacological properties.

References

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  • Zhang, X., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

  • Wang, D., et al. (2019). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 24(21), 3948. [Link]

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  • Lee, J., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]

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Sources

A Technical Guide to the Structure-Activity Relationship of Indole-Based Kinase Inhibitors: A Case Study on 9H-pyrimido[4,5-b]indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. Modifications to this bicyclic heterocycle can dramatically influence biological activity, offering a rich landscape for structure-activity relationship (SAR) exploration. This guide provides an in-depth comparison of indole derivatives, focusing on the 9H-pyrimido[4,5-b]indole scaffold—a rigid, fused system derived from 4,5-substituted indoles. We will dissect the SAR of this scaffold as a potent inhibitor of key oncogenic kinases, such as RET and Aurora kinases. This analysis is supported by a detailed examination of the underlying experimental methodologies, providing researchers with the rationale and practical protocols required for robust evaluation of kinase inhibitors in a drug discovery setting.

The Indole Scaffold in Kinase Inhibition

The indole ring system is a recurring motif in numerous FDA-approved drugs and clinical candidates, valued for its ability to form key hydrogen bonds, hydrophobic, and π-stacking interactions within protein active sites.[1][2] In the realm of oncology, indole derivatives have emerged as powerful inhibitors of protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[2][3]

The strategic placement of substituents on the indole core is paramount for achieving both potency and selectivity. Substitution at the C4 and C5 positions, in particular, allows for the exploration of the solvent-exposed region of the ATP-binding pocket of many kinases. Fusing a pyrimidine ring across these positions creates the 9H-pyrimido[4,5-b]indole scaffold. This modification serves several critical functions from a medicinal chemistry perspective:

  • Introduces a Rigid Conformation: The fusion locks the orientation of substituents, reducing the entropic penalty upon binding to the target protein.

  • Adds Key Interaction Points: The pyrimidine ring introduces additional hydrogen bond donors and acceptors, enabling new interactions with the kinase hinge region.

  • Provides a Vector for SAR Exploration: The pyrimidine ring itself can be substituted, offering multiple new points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide will use the 9H-pyrimido[4,5-b]indole scaffold as a case study to illustrate how systematic chemical modification, guided by robust biological assays, can elucidate a clear SAR and lead to the development of potent and selective kinase inhibitors.

Case Study: 9H-pyrimido[4,5-b]indoles as Dual RET/TRKA Inhibitors

Aberrant signaling from receptor tyrosine kinases (RTKs) like RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase) is a known driver in various cancers, including lung and thyroid malignancies.[1] Therefore, developing dual inhibitors can offer broader therapeutic applications and potentially overcome certain resistance mechanisms. The 9H-pyrimido[4,5-b]indole scaffold has been identified as a promising template for potent dual RET/TRK inhibition.[1]

The Therapeutic Rationale: Targeting the Aurora Kinase A Pathway

Aurora Kinase A is a serine/threonine kinase that acts as a master regulator of the cell cycle, with critical functions during G2/M transition and mitosis.[4][5] Its overexpression is a common feature in many human cancers and is linked to chromosomal instability and tumorigenesis.[6][7] Aurora A's activity is tightly regulated, peaking during mitosis where it phosphorylates a cascade of downstream substrates essential for centrosome maturation, bipolar spindle assembly, and proper chromosome segregation.[8] Dysregulation of this pathway leads to severe mitotic defects, a hallmark of cancer cells, making Aurora A a prime target for therapeutic intervention.[6]

Below is a diagram illustrating the central role of Aurora A in the cell cycle, highlighting its interaction with key regulatory partners like TPX2 and its role in activating downstream effectors.

Aurora_A_Pathway cluster_M Mitosis (M Phase) G2_Node G2 Phase Progression CyclinB_CDK1 Cyclin B / CDK1 Complex G2_Node->CyclinB_CDK1 Prophase Prophase Spindle Bipolar Spindle Assembly Prophase->Spindle Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraA_inactive Aurora A (Inactive) CyclinB_CDK1->AuroraA_inactive Promotes Activation AuroraA_active Aurora A (Active) p-Thr288 AuroraA_inactive->AuroraA_active Autophosphorylation (Thr288) TPX2 TPX2 TPX2->AuroraA_active Binds & Activates PLK1 PLK1 AuroraA_active->PLK1 Activates Centrosome Centrosome Maturation & Separation AuroraA_active->Centrosome PLK1->Centrosome Centrosome->Prophase Spindle->Metaphase Inhibitor 4,5-Substituted Indole Inhibitor Inhibitor->AuroraA_active SAR_Workflow Start Design & Synthesize 4,5-Substituted Indole Analogs Biochem Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Biochem Biochem_Result Determine IC50 (Potency) Biochem->Biochem_Result Cellular Secondary Screen: Cellular Proliferation Assay (e.g., MTT Assay) Biochem_Result->Cellular Active Compounds (IC50 < 1µM) Cellular_Result Determine GI50 (Efficacy) Cellular->Cellular_Result SAR_Loop Analyze Data & Refine SAR Model Cellular_Result->SAR_Loop Next_Gen Design Next-Generation Compounds SAR_Loop->Next_Gen Next_Gen->Start Iterative Optimization

Caption: Iterative workflow for a typical kinase inhibitor SAR campaign.

Primary Biochemical Assay: In Vitro Kinase Assay

Principle: The goal of the primary assay is to measure the direct inhibition of the purified kinase enzyme by the test compound. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the phosphorylation reaction. The amount of ADP produced is inversely proportional to the inhibitory activity of the compound. A luminescent signal is generated, providing a highly sensitive readout.

Experimental Protocol (Adapted from BPS Bioscience & Promega Protocols):

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer from a 5x stock. A typical buffer contains Tris, MgCl2, BSA, and DTT. Rationale: This buffer system maintains the pH and ionic strength required for optimal enzyme activity and stability.

    • Prepare a master mix containing the 1x Kinase Assay Buffer, ATP (at a concentration near the Km for the kinase), and the peptide substrate (e.g., Kemptide for Aurora A). Rationale: Using ATP at its Km concentration ensures the assay is sensitive to competitive inhibitors.

    • Serially dilute the test compounds in 100% DMSO, then further dilute into the 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition. Rationale: Serial dilution allows for the determination of a dose-response curve and calculation of the IC50.

  • Assay Execution (in a 96- or 384-well plate):

    • Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO in buffer) to the appropriate wells ("Test Inhibitor" and "Positive Control").

    • Add 12.5 µL of the Master Mix to all wells.

    • Add 10 µL of 1x Kinase Assay Buffer to "Blank" wells (no enzyme control).

    • Initiate the reaction by adding 10 µL of diluted Aurora A kinase (e.g., 5 ng/µL) to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45 minutes. Rationale: This allows the enzymatic reaction to proceed within its linear range.

  • Signal Detection (ADP-Glo™ Procedure):

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for another 45 minutes at room temperature.

    • Read the luminescence signal on a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" signal from all other readings.

    • Normalize the data by setting the "Positive Control" (uninhibited enzyme) to 100% activity and the "Blank" to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Cellular Assay: Cell Proliferation (MTT) Assay

Principle: This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It determines whether the biochemical inhibition of the target kinase translates into a functional anti-proliferative effect in cancer cells. Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol (Adapted from Abcam & ATCC Protocols):

  • Cell Plating:

    • Seed cancer cells known to be dependent on Aurora A signaling (e.g., HCT116 colon cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to adhere. Rationale: This ensures cells are in a healthy, logarithmic growth phase before treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours. Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT Reagent (5 mg/mL solution in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible. Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to reduce the MTT.

    • Add 100 µL of Detergent Reagent (e.g., a solution of SDS in HCl) to each well to solubilize the formazan crystals.

    • Leave the plate at room temperature in the dark for 2-4 hours, shaking occasionally, to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance from a set of wells containing medium only.

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Analysis with Alternative Scaffolds

While the 9H-pyrimido[4,5-b]indole scaffold is highly effective, it is instructive to compare it with other scaffolds designed to inhibit Aurora kinases. This provides context and highlights the unique advantages of different chemical frameworks.

  • Imidazo[4,5-b]pyridines: This scaffold is another potent template for Aurora A inhibitors. Like the pyrimidoindoles, it is a rigid, fused heterocyclic system. SAR studies on this scaffold have shown that selectivity between Aurora A and Aurora B can be achieved by targeting a non-conserved threonine residue (Thr217) in the Aurora A active site. [9]This demonstrates a different strategy for achieving selectivity compared to the substituent-tuning approach seen with the pyrimidoindoles.

  • Quinazolines: This is a well-established "privileged scaffold" for kinase inhibitors. Compounds based on this core are known to be potent Aurora B inhibitors. [2]Unlike the fused indole systems, the quinazoline core often relies on a different set of interactions within the hinge region and is typically decorated with a solubilizing side chain to improve its drug-like properties.

The choice of scaffold in a drug discovery program depends on the specific goals: balancing potency, achieving selectivity against related kinases, and optimizing ADME (absorption, distribution, metabolism, and excretion) properties. The 4,5-substituted indole and its fused derivatives represent a highly adaptable and potent starting point for kinase inhibitor design.

Conclusion and Future Directions

The structure-activity relationship of 4,5-substituted indoles, particularly when elaborated into fused systems like the 9H-pyrimido[4,5-b]indole scaffold, provides a compelling example of modern medicinal chemistry. Through systematic chemical modification and evaluation with robust biochemical and cellular assays, potent and selective inhibitors of therapeutically relevant kinases can be developed. The case study presented here illustrates that specific heterocyclic substituents at the C4 position are critical for high-potency inhibition of RET and TRKA, and subtle changes to these groups can fine-tune the selectivity profile.

Future work in this area will likely focus on leveraging these core SAR insights to design next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity across the kinome to minimize off-target effects, and the ability to overcome clinically observed resistance mutations. The continued exploration of the rich chemical space around the 4,5-substituted indole core promises to yield new and effective targeted therapies for cancer and other diseases.

References

  • Fang, Y., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Gade, P., et al. (2021). The Aurora Kinases in Cell Cycle and Leukemia. Cancers, 13(9), 2092. [Link]

  • Frett, B., et al. (2023). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. RSC Medicinal Chemistry. [Link]

  • Borisa, A. C., & Bhatt, H. G. (2017). A comprehensive review on Aurora kinase: A potential drug target for cancer therapy. Journal of Cancer Research and Practice, 4(3), 85-101. [Link]

  • Katsha, A., et al. (2017). Aurora-A Kinase as a Promising Therapeutic Target in Cancer. Frontiers in Oncology, 7, 244. [Link]

  • Marumoto, T., Zhang, D., & Saya, H. (2005). Aurora-A - a guardian of poles. Nature Reviews Cancer, 5(1), 42-50. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Willems, E., et al. (2018). The Aurora Kinase Inhibitors. Progress in Biophysics and Molecular Biology, 132, 21-45. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Faisal, A., et al. (2008). Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 18(6), 1904-1909. [Link]

  • Pollard, J. R., & Mortimore, M. (2009). Discovery and development of Aurora kinase inhibitors as anticancer agents. Journal of Medicinal Chemistry, 52(9), 2629-2651. [Link]

  • Gully, C. P., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 23(24), 4641-4655. [Link]

  • Dar, A. A., et al. (2010). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? Molecular Cancer Therapeutics, 9(2), 268-278. [Link]

  • Cheung, C. H. Y., et al. (2011). The role of Aurora-A in human cancers and future therapeutics. Journal of Hematology & Oncology, 4, 50. [Link]

  • Pandya, P. N., & Rawal, R. M. (2020). ROLE OF AURORA KINASES IN CANCER: A COMPREHENSIVE REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4846-4857. [Link]

Sources

Navigating the Chemical Landscape: A Comparative Guide to Alternatives for 5-Bromo-4-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and medicinal chemistry, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The indole-2-carboxylic acid framework, a privileged structure, has proven to be a versatile starting point for developing a multitude of therapeutic agents. While the specific compound 5-bromo-4-methyl-1H-indole-2-carboxylic acid serves as a precise chemical entity, the broader, more extensively studied scaffold of 5-bromo-1H-indole-2-carboxylic acid provides a more robust foundation for a comparative analysis. This guide will therefore focus on the latter as our primary reference compound, exploring its utility and comparing it against viable structural and functional alternatives. We will delve into how subtle modifications, such as the introduction of a 4-methyl group, can modulate activity, thereby providing a comprehensive guide for researchers, scientists, and drug development professionals.

The core value of the 5-bromo-1H-indole-2-carboxylic acid scaffold lies in its role as a key intermediate for synthesizing potent inhibitors of various biological targets. Its derivatives have shown significant promise in oncology, virology, and beyond, primarily by targeting key enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HIV-1 Integrase.[1][2][3]

The Central Scaffold: Understanding 5-Bromo-1H-indole-2-carboxylic Acid

This compound serves as a rigid scaffold presenting key pharmacophoric features: a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor/anionic center (the carboxylic acid), and a hydrophobic surface with a specific vector for substitution (the bromine at C5). The bromine atom, in particular, can increase lipophilicity and engage in halogen bonding, often enhancing binding affinity to target proteins.[4] Its derivatives are frequently employed as inhibitors for a range of enzymes, including matrix metalloproteinase-13 (MMP-13), Factor Xa, and tubulin.[5][6]

Alternative Reagents: A Two-Pronged Approach

When considering alternatives, we can classify them into two main categories: Structural Analogs , which involve modifications to the parent indole-2-carboxylic acid scaffold, and Functional Alternatives (Bioisosteres) , which replace key functional groups with chemically different moieties that serve a similar biological purpose.

Structural Analogs: Fine-Tuning Activity through Substitution

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry. By systematically modifying the substituents on the indole ring, chemists can optimize potency, selectivity, and pharmacokinetic properties.

The placement of substituents on the indole core is critical. While our topic specifies a 4-methyl and 5-bromo substitution, literature highlights the importance of various positions:

  • C4 and C6 Positions: Halogen substitutions at these positions, such as in 4,6-dichloroindole-2-carboxylic acid, have been shown to significantly increase anti-mycobacterial activity.[7] This suggests that steric and electronic effects at these positions can be crucial for target engagement. The introduction of a small alkyl group like methyl at C4, as in our topic compound, would likely influence the compound's conformation and lipophilicity, which could be beneficial or detrimental depending on the target's binding pocket topology.

  • C5 Position: This is a common site for modification. Replacing the 5-bromo with a 5-chloro or 5-fluoro group can fine-tune the electronic and lipophilic character of the molecule. Such changes have been explored in the development of CB1 receptor allosteric modulators.

  • C3 Position: Introducing long-chain branches at the C3 position has been shown to dramatically improve the inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase by accessing a hydrophobic cavity near the active site.[3]

  • N1 Position (Indole Nitrogen): Alkylation or benzylation at the N1 position, for instance with a 4-chlorobenzyl group, has been successfully used to create potent antibacterial agents.[8][9] This modification can enhance cell permeability and introduce new binding interactions.

The logical workflow for exploring structural analogs often involves parallel synthesis to rapidly generate a library of compounds with diverse substitutions, which are then screened for activity.

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

Functional Alternatives: The Power of Bioisosterism

Bioisosteric replacement is a powerful strategy to improve a molecule's properties while retaining its biological activity.[10] This is particularly relevant for the carboxylic acid moiety, which, while often crucial for binding, can lead to poor cell permeability and rapid metabolism.

The acidic proton and the potential for ionic interaction of the carboxylate group are often key to a compound's mechanism. Several groups can mimic these features:

BioisosterepKa (approx.)Key Characteristics
Carboxylic Acid 4-5Strong H-bond donor/acceptor; often ionized at physiological pH.
Tetrazole 4.5-5Similar acidity to carboxylic acids but with greater metabolic stability and lipophilicity. Widely used in approved drugs.[11]
N-Acyl Sulfonamide 9-10Weaker acid; increased lipophilicity and membrane permeability.[12]
Isoxazolol -Can act as a neutral or ionized bioisostere depending on the substitution.[12]

Rationale for Choice: Replacing a carboxylic acid with a tetrazole is a common and often successful strategy. The tetrazole ring mimics the acidic proton and planar nature of the carboxylate, but it is resistant to metabolic processes like glucuronidation.[11][12] This can significantly improve the oral bioavailability and half-life of a drug candidate.

Performance Comparison in Key Therapeutic Areas

The ultimate test of an alternative reagent is its performance in a relevant biological context. Below, we compare derivatives of the 5-bromo-1H-indole-2-carboxylic acid scaffold with alternatives in the context of cancer therapy.

Application: EGFR/VEGFR-2 Inhibition in Oncology

The EGFR and VEGFR-2 signaling pathways are critical for tumor growth, proliferation, and angiogenesis.[1] The 5-bromo-1H-indole-2-carboxylic acid scaffold has been extensively derivatized to create potent inhibitors of these kinases.

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various compounds against cancer cell lines, providing a quantitative comparison of their potency. Lower values indicate higher potency.

Compound/DerivativeTarget/Cell LineIC₅₀ (µM)Source
5-Bromoindole Hydrazone Derivative (5BDBIC) HepG2 (Liver Cancer)14.3[13]
Sorafenib (Standard VEGFR Inhibitor) HepG2 (Liver Cancer)6.2[13]
Indole-2-carboxamide (5d) A-549 (Lung Cancer)1.10[14]
Indole-2-carboxamide (5e) A-549 (Lung Cancer)0.95[14]
Erlotinib (Standard EGFR Inhibitor) EGFR Kinase0.080[14]
Doxorubicin (Standard Chemotherapy) A-549 (Lung Cancer)1.20[14]

Analysis: The data shows that derivatives of the 5-bromoindole scaffold, such as the hydrazone 5BDBIC, exhibit potency in the same micromolar range as established drugs like Sorafenib.[13] Furthermore, indole-2-carboxamide derivatives (5d, 5e) demonstrate potent antiproliferative activity against lung cancer cells, with compound 5e being even more potent than the standard chemotherapeutic agent Doxorubicin in this specific assay.[14] This highlights the therapeutic potential of this scaffold.

Experimental Protocols

To ensure scientific integrity, the methodologies used for synthesis and evaluation must be robust and reproducible.

Protocol 1: Synthesis of N-substituted 5-Bromo-1H-indole-2-carboxamides

This protocol provides a general, yet detailed, procedure for the synthesis of amide derivatives from the parent carboxylic acid, a common step in creating compound libraries.[8]

Rationale: This multi-step synthesis first converts the commercially available aniline to the indole-2-carboxylate via Fischer indole synthesis. The subsequent N-benzylation and hydrolysis yield the core acid, which is then coupled with various amines to generate the final products. The use of EDC/HOBt is a standard and efficient method for amide bond formation, minimizing side reactions.

Methodology:

  • Step A: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate (4):

    • A mixture of ethyl pyruvate 4-bromophenylhydrazone (17.5 mmol) and polyphosphoric acid (44 g) is heated to 120°C for 30 minutes.

    • The reaction mixture is cooled and then poured into ice-cold water.

    • The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed with water, and dried to yield the product.[9]

  • Step B: Synthesis of 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxylic acid (6):

    • Ethyl 5-bromo-1H-indole-2-carboxylate (4) is benzylated using 4-chlorobenzyl chloride in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF at 60°C for 16 hours to yield the N-benzylated ester (5).

    • The ester (5) is then hydrolyzed using lithium hydroxide (LiOH) in a mixture of THF, water, and ethanol at room temperature for 3-4 hours to furnish the carboxylic acid (6).[8]

  • Step C: Amide Coupling to form Target Carboxamides (7a-j):

    • A solution of the carboxylic acid (6) (0.68 mmol) in a DMF/CH₂Cl₂ mixture is cooled to 0°C.

    • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.36 mmol), hydroxybenzotriazole (HOBt) (0.82 mmol), and N,N-diisopropylethylamine (DIPEA) (1.36 mmol) are added.

    • The mixture is stirred for 30 minutes.

    • The desired amine (0.82 mmol) is added, and the reaction is stirred for an additional 20-30 hours at room temperature.

    • The final product is isolated and purified using standard chromatographic techniques.[8]

Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a method to quantify the inhibitory effect of a test compound on EGFR kinase activity.

Rationale: This assay directly measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme. The use of a standardized kit ensures reproducibility. The IC₅₀ value derived from the dose-response curve is a key metric for quantifying potency.

Methodology:

  • Preparation: Recombinant human EGFR kinase is used. Test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.

  • Reaction Setup: The assay is performed in a 96-well plate format. Each well contains the EGFR enzyme, a specific peptide substrate, and ATP in a kinase buffer.

  • Incubation: The test compound (or DMSO as a vehicle control) is added to the wells, and the plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated peptide, coupled with a detection system (e.g., fluorescence or luminescence).

  • Data Analysis: The signal from each well is measured. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoid curve using appropriate software (e.g., GraphPad Prism).[14]

Conclusion and Future Directions

The 5-bromo-1H-indole-2-carboxylic acid scaffold is a remarkably fruitful starting point for the development of potent enzyme inhibitors. This guide demonstrates that while this core is highly effective, a vast chemical space of alternatives exists for the discerning medicinal chemist.

Structural analogs , achieved by methodical substitution around the indole ring, offer a proven path to optimizing potency and selectivity. The introduction of a 4-methyl group, as per the original topic, should be evaluated within a broader SAR context to determine its specific contribution to binding and overall molecular properties.

Functional alternatives , particularly bioisosteres for the carboxylic acid group like tetrazoles, provide a powerful strategy to overcome common pharmacokinetic hurdles. Researchers should consider these alternatives early in the drug discovery process to mitigate risks associated with metabolic instability and poor permeability.

The experimental data clearly supports the continued exploration of indole-2-carboxylic acid derivatives as therapeutic agents, particularly in oncology. Future work should focus on integrating computational docking studies with empirical screening to more rapidly identify optimal substitution patterns and novel, effective bioisosteric replacements.

References

  • Hassan, A. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]

  • Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17235. [Link]

  • Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 327-332. [Link]

  • Hassan, A. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

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  • Al-Wahaibi, L. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 785-799. [Link]

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A Comparative Guide to HPLC Methodologies for Purity Analysis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 5-bromo-4-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative, are vital building blocks in the synthesis of complex therapeutic agents. Even trace-level impurities, which may arise from starting materials, byproducts of side reactions, or degradation, can have a profound impact on the final drug product's stability, biological activity, and toxicity profile.[1][2]

Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) has long been established as the "gold standard" for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This guide provides an in-depth, field-proven HPLC method for the purity analysis of this compound, compares it with viable alternatives, and presents the supporting rationale behind the methodological choices.

Foundational Strategy: Understanding the Analyte

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound is a molecule whose behavior in a chromatographic system is dictated by its key structural features: the indole ring, the carboxylic acid group, and the halogen (bromo) and methyl substituents.

  • Hydrophobicity: The core indole ring, augmented by the bromo and methyl groups, imparts significant nonpolar character to the molecule. This makes Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, the logical choice for separation.[4]

  • Ionization (pKa): The carboxylic acid moiety is ionizable. The estimated pKa for the similar 5-bromo-1H-indole-2-carboxylic acid is approximately 4.25.[5] To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of this group must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the pKa, ensuring the analyte is predominantly in its neutral, protonated form (-COOH).[5][6]

  • UV Absorbance: The indole ring is a strong chromophore, making UV detection a highly suitable and sensitive technique. Indole derivatives typically exhibit strong absorbance in the 220-300 nm range.[7][8][9] Scanning the analyte with a diode-array detector (DAD) or photodiode-array (PDA) detector is crucial to select an optimal wavelength that maximizes the signal for the main component while also providing adequate sensitivity for potential impurities.

The following diagram illustrates the logical flow from analyte properties to the selection of initial HPLC parameters.

G cluster_analyte Analyte Properties cluster_params HPLC Parameter Selection A Hydrophobic Indole Core (Bromo/Methyl Groups) D Mode: Reverse-Phase (RP-HPLC) A->D dictates B Ionizable Carboxylic Acid (pKa ≈ 4.25) F Mobile Phase pH: Acidified (pH 2.0-2.5) B->F requires C Chromophoric Indole Ring G Detector: UV/PDA (λ ≈ 220-300 nm) C->G enables E Stationary Phase: C18 or C8 Column D->E implies use of

Caption: Logic diagram linking analyte properties to HPLC method parameters.

Primary Recommended Method: Gradient RP-HPLC with Acidic Mobile Phase

This method is designed for robust and comprehensive impurity profiling, capable of separating the main analyte from both more polar and less polar impurities that may be present.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode-Array (DAD) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (A C18 phase provides excellent hydrophobic retention for this class of compounds).[10]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). (TFA serves as both an acidifier to control pH and an ion-pairing agent to improve peak shape).[11]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). (Acetonitrile is a common organic modifier with good UV transparency).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Thermostating the column ensures retention time stability).

    • Detection: PDA/DAD detection, monitoring at 280 nm for quantification, with full spectrum acquisition from 200-400 nm for peak purity analysis and impurity identification.[12]

    • Injection Volume: 10 µL.

    • Run Time: 30 minutes.

  • Gradient Elution Program:

    • The use of a gradient is critical for separating a wide range of potential impurities in a single run. An isocratic method might fail to elute highly retained, nonpolar impurities or provide poor resolution for early-eluting polar ones.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)Curve
0.09010Linear
20.01090Linear
25.01090Linear
25.19010Linear
30.09010Linear
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Ensure the sample is fully dissolved, using sonication if necessary.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

  • Data Analysis & Self-Validation:

    • System Suitability: Before sample analysis, inject a standard solution five or six times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area and retention time of the main analyte is ≤ 2.0%. This confirms the precision and stability of the HPLC system.

    • Purity Calculation: Determine the purity by the area percent method:

      • Purity (%) = (Peak Area of Main Analyte / Total Area of All Peaks) x 100

    • Reporting Threshold: Impurities present at levels ≥ 0.05% should be reported.

The workflow for this analysis is depicted below.

Caption: General experimental workflow for HPLC purity assessment.

Comparative Analysis: Alternative Methodologies

To provide a comprehensive guide, the primary method is compared against two alternatives: a faster, isocratic HPLC method and a higher-resolution UHPLC method. The choice between these depends on the specific analytical goal, such as routine quality control versus in-depth impurity characterization.

Alternative Method 1: Isocratic RP-HPLC

This method is optimized for speed and simplicity, making it suitable for routine QC where the impurity profile is well-characterized and known impurities elute close to the main peak.

  • Column: C8, 150 mm x 4.6 mm, 5 µm. (A C8 column is less retentive than C18, leading to shorter run times).

  • Mobile Phase: 60:40 Acetonitrile : Water with 0.1% Formic Acid. (Formic acid is a volatile alternative to TFA, making this method more compatible with mass spectrometry (LC-MS)).[13]

  • Flow Rate: 1.2 mL/min.

  • Run Time: 10 minutes.

Alternative Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with sub-2 µm particles, offering significantly higher efficiency and resolution, or much faster analysis times, compared to traditional HPLC.[3] This is ideal for resolving closely eluting impurities.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm.

  • Mobile Phase: Same as the primary recommended method (Water/ACN with 0.1% TFA).

  • Flow Rate: 0.5 mL/min.

  • Run Time: 5 minutes.

  • Gradient: A much steeper gradient (e.g., 10% to 90% B in 3 minutes) is used to leverage the high efficiency of the column.

Performance Comparison: A Data-Driven Evaluation

The following table summarizes hypothetical but realistic performance data for the three methods, allowing for an objective comparison.

ParameterPrimary Method (Gradient HPLC)Alternative 1 (Isocratic HPLC)Alternative 2 (Gradient UHPLC)
Analysis Time 30 minutes10 minutes5 minutes
Resolution (Rs) *> 2.0 for all key impurities1.6 for a critical pair> 3.5 for all key impurities
Theoretical Plates (N) ~15,000~9,000~25,000
Peak Tailing Factor 1.11.41.0
Solvent Consumption/Run ~30 mL~12 mL~2.5 mL
Ideal Application Comprehensive impurity profiling, method developmentRoutine QC, known impuritiesHigh-throughput screening, complex samples

*Resolution (Rs) between the main peak and the closest eluting impurity.

Discussion and Recommendations

  • Primary Recommended Method (Gradient HPLC): This method stands as the most robust and trustworthy approach for comprehensive purity analysis. Its primary advantage is the ability to separate a wide polarity range of unknown impurities, which is essential during drug development and for release testing of new batches. The 30-minute runtime is a reasonable trade-off for the assurance of detecting unexpected impurities.

  • Alternative 1 (Isocratic HPLC): The key benefits here are speed and simplicity. For a manufacturing environment where the impurity profile is consistent and well-understood, this method offers a significant increase in throughput. However, its major drawback is the risk of co-elution, where late-eluting, nonpolar impurities might not be detected within the short run time, or polar impurities may not be well-resolved from the void volume.

  • Alternative 2 (Gradient UHPLC): This represents the cutting edge of liquid chromatography.[3] It provides the best of both worlds: superior resolving power and the shortest analysis time. The significantly reduced solvent consumption also aligns with green chemistry principles.[14] The primary considerations for adopting UHPLC are the higher initial instrument cost and the need for ultra-clean solvents and samples to prevent clogging the high-pressure system. For laboratories equipped with UHPLC technology, this method is superior for both detailed profiling and high-throughput analysis.

Conclusion

The purity of this compound can be reliably determined using a well-designed reverse-phase HPLC method. The recommended gradient C18 method with an acidified mobile phase provides a comprehensive and robust platform for impurity profiling, ensuring the quality and safety of this critical pharmaceutical intermediate. For laboratories focused on high-throughput routine analysis, a faster isocratic method can be employed, provided it is validated against the comprehensive gradient method. For those with access to modern instrumentation, a UHPLC method offers unparalleled performance in both speed and resolution, representing the future of pharmaceutical purity analysis. The selection of the most appropriate method should always be guided by the specific analytical requirements, balancing the need for comprehensive data with throughput and resource availability.

References

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validating the structure of 5-bromo-4-methyl-1H-indole-2-carboxylic acid via X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Definitive Structural Validation of 5-bromo-4-methyl-1H-indole-2-carboxylic acid for Pharmaceutical R&D

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a foundational pillar of successful research and regulatory submission.[1] A compound's precise atomic arrangement dictates its biological activity, pharmacokinetic properties, and potential for intellectual property protection. This guide provides a comprehensive comparison of X-ray crystallography as the definitive standard for structural determination, benchmarked against other powerful spectroscopic techniques. We will use the novel compound, this compound, as a practical case study to illustrate a self-validating workflow for achieving absolute structural confidence.

The Imperative of Unambiguous Structural Confirmation

In the pathway of drug discovery, a proposed molecular structure is merely a hypothesis.[2] This hypothesis must be rigorously tested and proven before significant resources are invested in preclinical and clinical development. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and the potential failure of a promising drug candidate.[2] Small molecules, such as indole derivatives, are mainstays in medicinal chemistry, serving as crucial scaffolds for developing new therapeutic agents.[3][4] Therefore, validating their structure is not just a perfunctory step but a critical scientific checkpoint.

While several analytical techniques provide structural clues, single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule.[5][6][7][8] This makes it the gold standard for absolute structure determination.[9]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms.[6][7] The ordered, periodic arrangement of molecules in a crystal acts as a three-dimensional diffraction grating, allowing us to deduce the electron density and, consequently, the precise position of each atom.[7]

Causality in the Crystallographic Workflow

The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage is designed to ensure the integrity of the final model. The primary and most challenging step is often growing a high-quality single crystal suitable for diffraction.[6][10]

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Structure Determination of this compound

This protocol describes a self-validating system for obtaining an unambiguous crystal structure.

PART A: CRYSTALLIZATION

  • Material Purification: The starting material, this compound, must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: A critical step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but allow it to become sparingly soluble upon slow cooling or evaporation, creating a supersaturated solution. For indole-carboxylic acids, solvents like ethanol, methanol, or mixtures with water are often effective.[11][12]

  • Crystal Growth:

    • Method: The slow evaporation method is a common starting point. Dissolve the compound in a minimal amount of a suitable hot solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

    • Rationale: Slow evaporation prevents the compound from "crashing out" of the solution, which traps solvent and impurities.[7] The gradual process allows molecules to self-assemble into a highly ordered, periodic crystal lattice.

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or imperfections. The ideal size is typically between 0.1 and 0.5 mm in all dimensions.[6][8]

PART B: DATA COLLECTION

  • Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryoprotectant oil to prevent ice formation.

  • Cryo-cooling: The crystal is flash-cooled to approximately 100 K (-173 °C) in a stream of liquid nitrogen.

    • Rationale: Cooling reduces the thermal vibration of the atoms, resulting in a sharper, more intense diffraction pattern and minimizing radiation damage to the crystal from the high-intensity X-ray beam.

  • Data Acquisition: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., from a molybdenum or copper source) is directed at the crystal.[8] The crystal is slowly rotated while the instrument records the intensities and positions of the diffracted X-ray spots.[6]

PART C: STRUCTURE SOLUTION AND REFINEMENT

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (which describes the symmetry of the crystal).

  • Structure Solution: This is the most complex step, involving solving the "phase problem." Direct methods or Patterson methods are computational techniques used to generate an initial electron density map from the diffraction intensities.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed pattern.[6] The R1 value is a key metric here, indicating the agreement between the model and the data; a value below 5% is generally considered excellent for small molecules.[13]

Expected Crystallographic Data

While the specific crystal structure of this compound is not publicly available, we can infer expected parameters based on closely related structures like 5-methoxy-1H-indole-2-carboxylic acid and other indole derivatives.[12][14][15]

ParameterExpected Value/SystemSignificance
Crystal System Monoclinic or TriclinicDescribes the basic shape of the unit cell. Indole derivatives commonly crystallize in these systems.[11][12][16]
Space Group P2₁/c, C2/c, or P-1Defines the symmetry elements within the unit cell. The presence of hydrogen bond donors/acceptors often leads to centrosymmetric packing.[11][12][17]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The lengths and angles of the unit cell. These will be unique to the specific crystal packing of the title compound.
Z 2, 4, or 8The number of molecules in the unit cell.
R1 (final) < 0.05A measure of the agreement between the crystallographic model and the experimental data. A low R1 value indicates a high-quality, reliable structure.[13]
Key Interactions N-H···O, O-H···OHydrogen bonding is expected to be a dominant intermolecular force, likely forming dimers between the carboxylic acid groups and further interactions involving the indole N-H.[12]

Comparison with Alternative & Complementary Techniques

While X-ray crystallography provides the definitive structure, other techniques are indispensable for initial characterization, for non-crystalline samples, and for providing complementary data.[9][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[19] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing researchers to piece together the molecular skeleton.[20][21]

  • What it tells us: ¹H NMR reveals the number of different types of protons and their neighboring protons, while ¹³C NMR shows the number of different types of carbon atoms.[18] 2D NMR techniques (like COSY and HMBC) can definitively establish the bonding framework.[22][23] For an indole derivative, specific chemical shifts and coupling constants can confirm the substitution pattern on the indole ring.[20]

  • Causality & Limitations: NMR provides the constitutional structure (which atoms are connected to which) but not the three-dimensional arrangement in space with the precision of crystallography. It analyzes molecules in solution, where they are tumbling freely, providing an average conformation, whereas crystallography provides a precise snapshot of the molecule in the solid state.[5]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions.[24] Its primary role in this context is to confirm the molecular weight and elemental composition of the synthesized compound.

  • What it tells us: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming that the synthesized compound has the expected atoms (C₉H₆BrNO₂).[25] Fragmentation patterns can also provide clues about the structure, complementing the data from NMR.

  • Causality & Limitations: MS provides the molecular formula, a crucial piece of the puzzle, but gives very limited information about the specific arrangement or connectivity of those atoms.[26][27] It cannot distinguish between isomers, which have the same formula but different structures.

Comparative Summary of Techniques
TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, intermolecular interactions.[8][13]Single, high-quality crystal (0.1-0.5 mm).[6]Definitive, absolute structure determination; the "gold standard."Crystal growth can be difficult and time-consuming; not suitable for non-crystalline materials.[5][10]
NMR Spectroscopy Atomic connectivity, molecular skeleton, chemical environment of nuclei.[19][20]Soluble sample (~1-10 mg).Excellent for determining the constitutional structure in solution; non-destructive.[5][28]Does not provide precise bond lengths/angles; can be difficult to interpret for complex mixtures.[29]
Mass Spectrometry Molecular weight and elemental formula.[24][25]Small amount of sample, soluble or solid.High sensitivity; provides exact molecular formula (HRMS).[25][27]Provides no information on atomic connectivity or stereochemistry; cannot distinguish isomers.[26]

Conclusion: A Triad of Validation for Unshakeable Confidence

In modern drug development, reliance on a single analytical technique is insufficient. The most robust and trustworthy approach involves a synergistic workflow. The journey to validate the structure of this compound begins with mass spectrometry to confirm the correct molecular formula. It is followed by comprehensive 1D and 2D NMR spectroscopy to meticulously assemble the atomic connectivity and confirm the substitution pattern.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-bromo-4-methyl-1H-indole-2-carboxylic acid. As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. The overriding principle for managing laboratory waste is that no experimental work should begin until a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous, has been established.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Essential Safety Precautions

Table 1: GHS Hazard Classifications for 5-Bromo-1H-indole-2-carboxylic acid [2][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation
Required Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against exposure. The following must be worn when handling this compound for any purpose, including disposal preparation.[2][3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is necessary. All handling of the solid material should ideally occur within a chemical fume hood.[2][4]

  • Protective Clothing: A standard lab coat is required to prevent skin contact.[2]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with accurate waste characterization. This compound falls into a specific category of chemical waste due to its molecular structure.

  • Classification: This compound is a halogenated organic acid . The presence of the bromine atom makes it a halogenated waste, which has significant implications for its disposal route and cost.[6][7] Many halogenated solvents and compounds are considered carcinogenic and require specific disposal methods.[6]

  • Segregation Imperative: The single most critical step in this process is segregation. Do not mix halogenated waste with non-halogenated waste.[7][8][9] The reasoning is both logistical and financial: halogenated waste streams typically require high-temperature incineration for complete destruction, a more complex and costly process. Contaminating a large container of non-halogenated solvent with a small amount of halogenated waste forces the entire volume to be treated as the more hazardous and expensive category.

Segregation Protocol:

  • Designate a specific waste container solely for "Halogenated Organic Waste." [8]

  • Never mix this waste with other streams such as non-halogenated solvents, strong acids or bases, or heavy metal waste.[6][10]

  • Keep aqueous solutions separate. If an aqueous solution is contaminated with more than 1% of an organic substance, it must be declared as organic waste.[9]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure safe and compliant disposal of this compound and materials contaminated with it.

Step 1: Container Selection

Select a waste container that is in good condition and compatible with the chemical. It must have a screw-top cap that can be sealed tightly to be "vapor tight" and "spill proof."[8][10] The material should not react with or absorb the chemical contents.[10] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

Step 2: Waste Collection

Collect the solid this compound waste in the designated container. This includes any surplus chemical as well as materials used for cleaning spills, such as contaminated absorbent pads, weighing paper, and gloves.[2] All commingling of waste must be conducted in an operating chemical fume hood.[6]

Step 3: Labeling the Container

Proper labeling is a strict regulatory requirement and is essential for safety.[11] Label the waste container before or at the time the first drop of waste is added.[8] The label must be clearly visible and include the following information[6][8][10]:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[8]

  • A list of all chemical constituents and their approximate percentages if it is a mixed waste.

  • The associated hazards (e.g., "Irritant," "Toxic").

  • The date when the container first received waste (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This is a location at or near the point of generation where hazardous waste is collected before being moved to a central storage facility.

  • The SAA must be under the control of the laboratory personnel.

  • The container must be stored in secondary containment, such as a chemical-resistant tray or tub, that can hold the entire volume of the largest container.[10]

  • Keep the container closed at all times except when actively adding waste.[8]

  • Store away from incompatible materials, heat, and sources of ignition.[10][12]

Step 5: Arranging for Disposal

Once the container is full (do not fill beyond 90% capacity to allow for expansion) or you have finished generating this waste stream, complete the "Hazardous Waste" tag by adding the date the container became full.[10][13]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2]

  • Submit a chemical waste collection request form as required by your institution.[13][14]

  • Do not, under any circumstances, pour this chemical down the drain or dispose of it in the regular trash.[2][9]

The following diagram illustrates the decision-making workflow for the proper segregation and disposal of laboratory chemical waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Final Disposal Protocol start Chemical Waste Generated char_waste Characterize Waste (Consult SDS, Regulations) start->char_waste is_halogen Is it a Halogenated Organic Compound? char_waste->is_halogen halogen_stream Collect in 'HALOGENATED WASTE' Container is_halogen->halogen_stream  Yes non_halogen_stream Collect in 'NON-HALOGENATED WASTE' Container is_halogen->non_halogen_stream  No label_container Label Container Correctly ('Hazardous Waste', Contents, Hazards) halogen_stream->label_container non_halogen_stream->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup from EHS/Licensed Contractor store_saa->request_pickup disposed Properly Disposed request_pickup->disposed

Caption: Decision workflow for segregating and disposing of chemical waste.

Accidental Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[2]

  • Evacuate and Ventilate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[2]

  • Control Ignition Sources: Remove any potential sources of ignition from the area.[2]

  • Contain and Absorb: Wearing appropriate PPE, contain the spill. For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[12] Avoid generating dust. For solutions, absorb with an inert, non-combustible material like vermiculite or sand.[2]

  • Package for Disposal: Place all contaminated absorbent material and cleaning supplies into a sealed, properly labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: For large or highly toxic spills, evacuate the area and contact your institution's emergency number and EHS office immediately.[8]

Regulatory Framework

In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] As the generator of the waste, you are legally responsible for ensuring it is correctly characterized, managed, and disposed of in accordance with all federal, state, and local regulations.[11][12] Consulting with your institution's EHS department is the best way to ensure full compliance.[14]

Conclusion

The proper disposal of this compound is a multi-step process that hinges on a clear understanding of its hazards, strict adherence to waste segregation protocols, and meticulous execution of containment and labeling procedures. By treating this compound as a halogenated organic acid and following the guidelines outlined above, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always prioritize safety and when in doubt, consult your institution's safety experts.

References

Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for 5-bromo-4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Indole Derivative of Unknown Territory

5-bromo-4-methyl-1H-indole-2-carboxylic acid belongs to the indole family, a class of compounds with a wide range of biological activities. While specific toxicological data for this methylated and brominated derivative is limited, the parent compound, 5-bromo-1H-indole-2-carboxylic acid, is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1][2] The presence of a bromine atom suggests that it should be handled with care as a halogenated organic compound. In the absence of comprehensive data, it is prudent to treat this compound as a potentially hazardous substance and take all necessary precautions to minimize exposure through inhalation, ingestion, and dermal contact.

Key Physicochemical Properties (of the closely related 5-bromo-1H-indole-2-carboxylic acid):

PropertyValueSource
CAS Number 7254-19-5[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
Appearance White to light yellow to light orange solid/powder[1]
Storage Temperature -20°C[1][3]
Solubility Soluble in dimethyl sulfoxide and dimethylformamide[1][2]

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the primary method for minimizing exposure to hazardous chemicals.[4] However, appropriate PPE serves as the final and critical barrier between the researcher and the chemical. The following PPE is recommended for handling this compound.

Eye and Face Protection: A Non-Negotiable
  • Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5]

  • Rationale: The powder form of this compound can easily become airborne and cause serious eye irritation.[6] In situations with a higher risk of splashing, such as when dissolving the compound or during a spill, a face shield should be worn in addition to goggles to protect the entire face.[5][7]

Skin and Body Protection: Covering All Bases
  • Requirement: A flame-resistant lab coat is the minimum requirement.[5] Long pants and closed-toe shoes are also essential to ensure no skin is exposed.[5] For procedures with a higher risk of contamination, consider the use of coveralls or "bunny suits" for head-to-toe protection.[8]

  • Rationale: Dermal contact is a primary route of exposure. A lab coat will prevent the chemical powder from settling on clothing and skin.[5]

Hand Protection: The Right Glove for the Job
  • Requirement: Chemically resistant gloves, such as nitrile, are required.[5] Given the unknown toxicological profile, double-gloving is strongly recommended, especially during weighing and transfer operations.[5][9]

  • Rationale: Gloves provide a direct barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper removal techniques to avoid contaminating the skin.[5]

Respiratory Protection: Guarding Against Inhalation
  • Requirement: All handling of the powdered form of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[4] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with a particulate filter (type N95 or higher) is necessary.[4][10]

  • Rationale: Inhalation of fine chemical dust can cause respiratory tract irritation.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk.

Preparation and Donning PPE
  • Work Area Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4][10] The work area, preferably within a fume hood, should be clean and uncluttered.

  • PPE Donning Sequence:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don the inner pair of nitrile gloves.

    • Put on your chemical splash goggles.

    • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

    • If required, put on your respirator and perform a seal check.

Handling the Compound
  • Always use the smallest amount of the chemical necessary for the experiment.[5]

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid creating and inhaling dust.

  • Keep the container tightly closed when not in use.[4][10]

Doffing PPE and Decontamination
  • Outer Gloves: Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the outer surface. Dispose of them in the designated chemical waste container.

  • Lab Coat: Remove your lab coat, folding it inwards to contain any potential contamination.

  • Goggles and Respirator: Remove your goggles and respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]

Disposal Plan: A Responsible Conclusion

  • Contaminated PPE: All disposable PPE, including gloves, should be placed in a sealed container labeled for hazardous chemical waste.[4][10]

  • Chemical Waste: Dispose of any unused this compound and any solutions containing it in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[4][10] Follow all local and institutional regulations for chemical waste disposal.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe_selection PPE Selection cluster_action Action start Start: Handling 5-bromo-4-methyl- 1H-indole-2-carboxylic acid task_assessment Assess Task: - Weighing solid? - Making solution? - Risk of splash? start->task_assessment ppe_base Base PPE: - Lab Coat - Inner Nitrile Gloves - Chemical Goggles task_assessment->ppe_base All Tasks ppe_spill Add: - Respirator (N95+) - Chemical Resistant Apron/Coveralls task_assessment->ppe_spill Spill or No Fume Hood ppe_weighing Add: - Outer Nitrile Gloves - Use Fume Hood ppe_base->ppe_weighing Weighing Solid ppe_splash Add: - Face Shield ppe_base->ppe_splash Splash Risk proceed Proceed with Experiment ppe_base->proceed Low Concentration Solution Handling ppe_weighing->proceed ppe_splash->proceed ppe_spill->proceed

Caption: PPE selection workflow for handling the target compound.

By implementing these comprehensive safety measures, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
  • GoldBio. 5-Bromoindole-2-carboxylic acid.
  • BenchChem. A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5).
  • 5-Bromoindole-2-carboxylic acid - SAFETY D
  • Fisher Scientific. SAFETY DATA SHEET: 5-Bromoindole-2-carboxylic acid. (2009-04-23).
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users.
  • Unigloves. (2024-04-25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • TCI Chemicals. SAFETY DATA SHEET: 4'-Bromoacetanilide. (2025-01-20).
  • Sigma-Aldrich. 5-Bromoindole-2-carboxylic acid 98%.
  • ChemicalBook.
  • Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.
  • MedChemExpress.
  • ChemBK. 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. (2024-04-09).
  • ChemicalBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.